Pentenedioic acid
Description
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Properties
IUPAC Name |
pent-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOUMQNXTGKGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862740 | |
| Record name | Glutaconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1724-02-3 | |
| Record name | Glutaconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isomers of Pentenedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of pentenedioic acid, a dicarboxylic acid with the molecular formula C₅H₆O₄. The guide details the constitutional and stereoisomers, their physicochemical properties, detailed experimental protocols for their synthesis, and their relevance in metabolic pathways.
Isomers of this compound
This compound exists as several isomers, which can be broadly categorized into constitutional isomers and stereoisomers.
1.1. Constitutional Isomers
Constitutional isomers have the same molecular formula but different atomic connectivity. The primary constitutional isomers of this compound are:
-
Glutaconic Acid (Pent-2-enedioic acid): This is the most common isomer, featuring a double bond between the second and third carbon atoms.
-
Itaconic Acid (Methylenesuccinic acid): This isomer has a methylene (B1212753) group double-bonded to the carbon backbone.
1.2. Stereoisomers
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Glutaconic acid exists as two geometric isomers:
-
cis-Glutaconic Acid ((Z)-Pent-2-enedioic acid): The two carboxyl groups are on the same side of the carbon-carbon double bond.
-
trans-Glutaconic Acid ((E)-Pent-2-enedioic acid): The two carboxyl groups are on opposite sides of the carbon-carbon double bond.
Physicochemical Properties
The different structural arrangements of the isomers of this compound result in distinct physical and chemical properties. A summary of these properties is presented in the table below.
| Property | cis-Glutaconic Acid | trans-Glutaconic Acid | Itaconic Acid |
| IUPAC Name | (2Z)-pent-2-enedioic acid | (2E)-pent-2-enedioic acid | 2-methylidenebutanedioic acid |
| Molecular Weight | 130.10 g/mol | 130.10 g/mol | 130.10 g/mol |
| Melting Point | 130-132 °C[1] | 137-139 °C[1] | 165-168 °C |
| Boiling Point | Decomposes | Decomposes | Decomposes |
| pKa₁ | 3.84 | 4.38 | 3.85 |
| pKa₂ | 5.28 | 5.40 | 5.45 |
| Solubility in water | Soluble | Moderately soluble | 83.1 g/L at 20 °C |
Experimental Protocols
Detailed methodologies for the synthesis of the key isomers of this compound are provided below.
3.1. Synthesis of cis-Glutaconic Acid from Levulinic Acid
cis-Glutaconic acid can be prepared from levulinic acid through a multi-step process involving bromination and subsequent treatment with a base.
Experimental Procedure:
-
Bromination of Levulinic Acid: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 116 g (1 mole) of levulinic acid in 200 mL of glacial acetic acid.
-
Slowly add 320 g (2 moles) of bromine from the dropping funnel while stirring and maintaining the temperature below 30 °C by cooling in an ice bath.
-
After the addition is complete, allow the mixture to stand at room temperature for 18 hours.
-
Pour the reaction mixture into 1 L of ice-cold water. The dibromo-levulinic acid will separate as an oil.
-
Separate the oil, wash it with a small amount of cold water, and then dissolve it in a solution of 138 g (1 mole) of potassium carbonate in 500 mL of water.
-
Heat the solution on a steam bath for 2 hours.
-
Acidify the solution with concentrated hydrochloric acid.
-
Upon cooling, cis-glutaconic acid will crystallize.
-
Recrystallize the product from hot water to obtain pure cis-glutaconic acid.
3.2. Synthesis of trans-Glutaconic Acid
trans-Glutaconic acid can be synthesized from glutamic acid.
Experimental Procedure:
-
Diazotization of Glutamic Acid: Dissolve 147 g (1 mole) of L-glutamic acid in 500 mL of 10% hydrochloric acid in a three-necked flask fitted with a mechanical stirrer and a dropping funnel, cooled in an ice-salt bath to 0 °C.
-
Slowly add a solution of 70 g (1 mole) of sodium nitrite (B80452) in 150 mL of water from the dropping funnel, keeping the temperature below 5 °C.
-
After the addition is complete, continue stirring for 1 hour at 0 °C.
-
Elimination Reaction: Slowly warm the reaction mixture to room temperature and then heat it to 50 °C for 4 hours. Nitrogen gas will be evolved.
-
Concentrate the solution under reduced pressure to about half its volume.
-
Upon cooling, trans-glutaconic acid will precipitate.
-
Filter the crude product and recrystallize from hot water to yield pure trans-glutaconic acid.
3.3. Synthesis of Itaconic Acid from Citric Acid
Itaconic acid can be prepared by the pyrolysis of citric acid. This procedure is adapted from Organic Syntheses.
Experimental Procedure:
-
Place 210 g (1 mole) of citric acid monohydrate in a 500 mL distilling flask.
-
Heat the flask gently over a flame to melt the citric acid and drive off the water of crystallization.
-
Increase the heating to strongly distill the contents. The distillate, consisting of itaconic anhydride (B1165640) and water, is collected.
-
Separate the lower layer of itaconic anhydride and hydrolyze it by refluxing with 1.5 times its weight of water for 30 minutes.
-
Upon cooling, itaconic acid crystallizes.
-
Filter the crystals and recrystallize from water to obtain pure itaconic acid.
Metabolic and Logical Pathways
4.1. Lysine Degradation Pathway
Glutaconyl-CoA is a key intermediate in the catabolism of the essential amino acid lysine. A deficiency in the enzyme glutaryl-CoA dehydrogenase, which is involved in this pathway, leads to the accumulation of glutaric and glutaconic acids, resulting in the metabolic disorder glutaric aciduria type I.
Caption: Lysine degradation pathway showing the formation of glutaconyl-CoA.
4.2. Isomerization and Synthesis Workflow
The following diagram illustrates the relationship between the different isomers and their synthesis starting points.
References
Cis-Trans Isomerism in 2-Pentenedioic Acid: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Characterization, and Potential Pharmacological Relevance of Cis- and Trans-2-Pentenedioic Acid
Abstract
This technical guide provides a comprehensive overview of the cis-trans isomerism in 2-pentenedioic acid, also known as glutaconic acid. It is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, characterization, and potential therapeutic applications of these geometric isomers. This document consolidates available data on the distinct physical and chemical properties of the cis and trans forms, outlines experimental protocols for their preparation and interconversion, and discusses their relevance in the context of metabolic disorders and as potential modulators of key enzymes.
Introduction to Cis-Trans Isomerism in 2-Pentenedioic Acid
Cis-trans isomerism, a form of stereoisomerism, arises from the restricted rotation around a carbon-carbon double bond. In the case of 2-pentenedioic acid, the presence of a double bond between the second and third carbon atoms gives rise to two geometric isomers: cis-2-pentenedioic acid ((2Z)-pent-2-enedioic acid) and trans-2-pentenedioic acid ((2E)-pent-2-enedioic acid). The spatial arrangement of the carboxyl groups relative to the double bond dictates the isomer's configuration, leading to distinct physical, chemical, and biological properties.
The cis isomer features the carboxyl groups on the same side of the double bond, while in the trans isomer, they are on opposite sides. This structural difference has significant implications for molecular packing, polarity, and reactivity, which in turn influence properties such as melting point, solubility, and interaction with biological targets.
Physicochemical Properties of 2-Pentenedioic Acid Isomers
The distinct geometries of the cis and trans isomers of 2-pentenedioic acid result in different physical properties. A summary of the key quantitative data is presented in Table 1 for easy comparison.
| Property | cis-2-Pentenedioic Acid | trans-2-Pentenedioic Acid |
| Systematic Name | (2Z)-pent-2-enedioic acid | (2E)-pent-2-enedioic acid |
| Synonyms | cis-Glutaconic acid | trans-Glutaconic acid |
| CAS Number | 505-36-2 | 628-48-8 |
| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ |
| Molecular Weight | 130.10 g/mol | 130.10 g/mol |
| Melting Point | 130-132 °C | 137-139 °C |
Table 1: Comparison of Physicochemical Properties of cis- and trans-2-Pentenedioic Acid
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis, isolation, and characterization of the individual isomers of 2-pentenedioic acid.
Synthesis of cis-2-Pentenedioic Acid
Figure 1: Synthetic pathway for cis-2-pentenedioic acid.
Synthesis of trans-2-Pentenedioic Acid
The synthesis of trans-2-pentenedioic acid can be approached through various methods, often starting from commercially available precursors. One potential route involves the aldol (B89426) condensation of propionaldehyde (B47417) to form trans-2-methyl-2-pentenal, followed by oxidation to yield a derivative of the target molecule. While a direct, detailed protocol for the synthesis of unsubstituted trans-2-pentenedioic acid is not explicitly detailed in readily available literature, this general strategy for forming α,β-unsaturated carboxylic acids can be adapted.
Isomerization of 2-Pentenedioic Acid Isomers
The interconversion between cis and trans isomers of dicarboxylic acids can often be achieved by heating or photochemical methods. For instance, studies on the related muconic acid have shown that the cis,cis isomer can be converted to the trans,trans isomer by heating in the presence of a solvent like dimethyl sulfoxide (B87167) (DMSO). A similar approach could be investigated for the isomerization of cis-2-pentenedioic acid to its more stable trans counterpart.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the unambiguous identification and differentiation of the cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum are particularly diagnostic for assigning the stereochemistry of the double bond. For the cis isomer, a smaller coupling constant is expected, whereas the trans isomer will exhibit a larger coupling constant.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Both isomers of 2-pentenedioic acid will show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene. However, the position and shape of the C-H out-of-plane bending vibration can be used to distinguish between the cis and trans isomers. Typically, the out-of-plane C-H bend for a trans disubstituted alkene appears at a higher wavenumber than that for a cis disubstituted alkene.
Potential Applications in Drug Development
The pharmacological relevance of 2-pentenedioic acid isomers is primarily linked to their structural similarity to glutamic acid and their role in the metabolic disorder glutaric aciduria type 1.
Inhibition of Glutamate (B1630785) Decarboxylase
Glutaconic acid has been identified as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA.[1][2] Inhibition of GAD can lead to a decrease in GABA levels, which has been implicated in the neurological symptoms associated with glutaric aciduria.[1] This inhibitory activity suggests that derivatives of 2-pentenedioic acid could be explored as potential modulators of GABAergic neurotransmission, which is a target for various neurological and psychiatric disorders.
Figure 2: Inhibition of Glutamate Decarboxylase by Glutaconic Acid.
Glutaric Aciduria and Neurological Disorders
In glutaric aciduria type 1, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutaconic acid. The accumulation of these metabolites is associated with neurological damage. While 2-pentenedioic acid isomers are currently viewed as biomarkers for this disease, understanding their specific interactions with neuronal receptors and enzymes could open avenues for therapeutic interventions aimed at mitigating the neurotoxic effects.
Conclusion
The cis and trans isomers of 2-pentenedioic acid present distinct chemical and physical profiles that warrant further investigation, particularly in the context of their biological activity. While current knowledge primarily links them to the pathophysiology of glutaric aciduria, their ability to inhibit glutamate decarboxylase suggests a broader potential for pharmacological intervention in neurological pathways. This guide has synthesized the available information on their synthesis and characterization, highlighting the need for more detailed experimental protocols and comprehensive spectroscopic data. Future research focused on elucidating the specific biological targets of these isomers and their structure-activity relationships could unlock new therapeutic strategies for a range of disorders.
References
glutaconic acid structure and properties
An In-depth Technical Guide on Glutaconic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaconic acid is an unsaturated dicarboxylic acid that plays a significant role in human metabolism, particularly in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[1][2] Its accumulation is a key biomarker for the inherited metabolic disorder glutaric aciduria type I, where it contributes to neurotoxicity.[1][3] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological significance of glutaconic acid, with a focus on experimental protocols and data relevant to researchers in the fields of biochemistry, neuroscience, and drug development.
Core Concepts and Structure
Glutaconic acid, with the molecular formula C₅H₆O₄, exists as two geometric isomers: cis-glutaconic acid and trans-glutaconic acid.[1] The trans-isomer is the more stable form. The IUPAC name for the trans-isomer is (2E)-pent-2-enedioic acid.[4][5] Glutaconyl-CoA, an activated form of glutaconic acid, is an intermediate in the metabolism of lysine.[1][2]
The structure of trans-glutaconic acid is characterized by a five-carbon chain with carboxylic acid groups at both ends and a carbon-carbon double bond between the second and third carbon atoms.
Physicochemical Properties
The physical and chemical properties of glutaconic acid are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
Physical Properties of trans-Glutaconic Acid
| Property | Value | Reference(s) |
| Appearance | Colorless solid / White powder | [1][6] |
| Molecular Formula | C₅H₆O₄ | [7] |
| Molecular Weight | 130.10 g/mol | [5][6][7] |
| Melting Point | 133-139 °C | [2][6] |
| Boiling Point | 413.8 °C at 760 mmHg | [6][8] |
| Water Solubility | 17.6 g/L (predicted) | [4] |
| Solubility in DMSO | 116.67 mg/mL | [7] |
Chemical and Computational Properties of trans-Glutaconic Acid
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-pent-2-enedioic acid | [4][5] |
| CAS Number | 628-48-8 | [1] |
| pKa (strongest acidic) | 3.69 (predicted) | [4] |
| logP | 0.05 (predicted) | [4] |
| Polar Surface Area | 74.6 Ų (predicted) | [4] |
| Hydrogen Bond Donors | 2 (predicted) | [4] |
| Hydrogen Bond Acceptors | 4 (predicted) | [4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of glutaconic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR (Proton NMR) Peak Assignments for trans-Glutaconic Acid: (Predicted for a solution in a deuterated solvent like D₂O or DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 2H | -COOH |
| ~6.9 - 7.1 | Multiplet | 1H | -CH= |
| ~5.8 - 6.0 | Multiplet | 1H | =CH- |
| ~3.2 - 3.4 | Doublet | 2H | -CH₂- |
¹³C-NMR (Carbon NMR) Peak Assignments for trans-Glutaconic Acid: (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O (Carboxylic acid) |
| ~168 | C=O (Carboxylic acid) |
| ~140 | =CH- |
| ~125 | -CH= |
| ~35 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group | Reference(s) |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid | [9] |
| 1680-1720 | Strong, Sharp | C=O stretch | Carboxylic acid (dimer) | [9] |
| 1630-1680 | Medium | C=C stretch | Alkene | [9] |
| 1210-1320 | Medium | C-O stretch | Carboxylic acid | [9] |
| 960-980 | Strong | C-H bend (out-of-plane) | trans-Alkene | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and quantification of glutaconic acid.
Synthesis of cis-Glutaconic Acid from Levulinic Acid
This protocol is based on the known transformation of levulinic acid to cis-glutaconic acid.[1]
Materials:
-
Levulinic acid
-
Bromine
-
Carbon tetrachloride (or another suitable inert solvent)
-
Potassium carbonate
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and crystallization
Procedure:
-
Bromination of Levulinic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve levulinic acid in carbon tetrachloride.
-
Slowly add an equimolar amount of bromine dropwise to the solution while stirring. The reaction may need to be initiated by gentle warming or exposure to UV light.
-
Reflux the mixture until the bromine color disappears, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
-
Debromination and Rearrangement:
-
To the cooled solution of the dibromoketone, add a solution of potassium carbonate in water.
-
Reflux the biphasic mixture with vigorous stirring for several hours.
-
After cooling, separate the aqueous layer.
-
-
Isolation and Purification of cis-Glutaconic Acid:
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the acidified solution multiple times with diethyl ether.
-
Combine the ether extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the ether under reduced pressure to obtain the crude cis-glutaconic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or an ethyl acetate (B1210297)/hexane mixture) to yield pure cis-glutaconic acid.
-
Quantification of Glutaconic Acid in Urine by GC-MS
This protocol outlines a general procedure for the analysis of glutaconic acid in urine samples, adapted from methods for urinary organic acid analysis.
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled glutaconic acid or another dicarboxylic acid not present in the sample)
-
Hydrochloric acid
-
Sodium chloride
-
Ethyl acetate
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw the frozen urine sample and centrifuge to remove any particulate matter.
-
To a known volume of urine (e.g., 1 mL), add the internal standard.
-
Acidify the sample to a pH of ~1 with hydrochloric acid.
-
Saturate the aqueous phase with sodium chloride to improve extraction efficiency.
-
-
Liquid-Liquid Extraction:
-
Extract the acidified urine with three portions of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the dried ethyl acetate extract to dryness under a stream of nitrogen.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS) to the dried residue.
-
Heat the sample at a specified temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the glutaconic acid to its volatile trimethylsilyl (B98337) (TMS) derivative.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a temperature program that allows for the separation of glutaconic acid from other organic acids.
-
Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the glutaconic acid-TMS derivative and the internal standard.
-
-
Data Analysis:
-
Identify the glutaconic acid peak based on its retention time and mass spectrum.
-
Quantify the concentration of glutaconic acid by comparing the peak area of the analyte to that of the internal standard.
-
Biological Significance and Signaling Pathways
Glutaconic acid is primarily of interest due to its accumulation in glutaric aciduria type I, an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. The resulting high levels of glutaconic acid and 3-hydroxyglutaric acid are neurotoxic.
Mechanism of Neurotoxicity
The neurotoxicity of glutaconic acid is believed to be mediated, at least in part, by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to a phenomenon known as excitotoxicity.[3][5] This process is depicted in the signaling pathway diagram below.
Experimental Workflows
The following diagrams illustrate typical workflows for the synthesis and analysis of glutaconic acid.
Applications in Drug Development
The role of glutaconic acid in neurotoxicity makes it and its metabolic pathway targets for drug development. Strategies could include:
-
Inhibitors of glutaconic acid synthesis: Developing compounds that reduce the production of glutaconic acid in patients with glutaric aciduria type I.
-
NMDA receptor antagonists: Investigating the potential of NMDA receptor blockers to mitigate the neurotoxic effects of glutaconic acid.[10]
-
Antioxidants: Exploring the use of antioxidants to counteract the oxidative stress induced by glutaconic acid-mediated excitotoxicity.
Furthermore, glutaconic acid itself has been used as a starting material in the synthesis of other molecules with potential therapeutic properties, such as dialkyltin derivatives with antitumor activity and tetracyclic compounds for CNS illnesses.[6]
Conclusion
Glutaconic acid is a dicarboxylic acid of significant interest due to its role in metabolic disorders and neurotoxicity. A thorough understanding of its chemical and physical properties, along with robust methods for its synthesis and quantification, are essential for researchers in this field. The excitotoxic mechanism involving the NMDA receptor provides a clear target for the development of therapeutic interventions for conditions like glutaric aciduria type I. This guide provides a foundational resource for scientists and professionals working to unravel the complexities of glutaconic acid's biological functions and to develop novel therapeutic strategies.
References
- 1. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic Effects of trans-Glutaconic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound Glutaconic acid (FDB022146) - FooDB [foodb.ca]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glutamate becomes neurotoxic via the N-methyl-D-aspartate receptor when intracellular energy levels are reduced - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pharmacology of glutamate neurotoxicity in cortical cell culture: attenuation by NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Pentenedioic Acid: From Chemical Profile to Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pentenedioic acid, also known as glutaconic acid, is a dicarboxylic acid with the chemical formula C₅H₆O₄. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methods, and its emerging role in biochemical pathways and potential therapeutic applications. The document is intended to be a valuable resource for researchers in chemistry, biochemistry, and pharmacology, offering detailed information for further investigation and utilization of this compound.
Chemical and Physical Properties
3-Pentenedioic acid exists as two geometric isomers, cis and trans. The trans isomer is generally more stable. Much of the available data pertains to glutaconic acid, which is a common synonym.
| Property | Value | References |
| Chemical Formula | C₅H₆O₄ | [1][2][3] |
| Molecular Weight | 130.10 g/mol | [2][4] |
| Appearance | Colorless solid/powder | [1][4] |
| Melting Point (°C) | trans: 137-139, cis: 130-132 | [1] |
| Boiling Point (°C) | Not readily available | |
| Solubility | Soluble in water | [5] |
| pKa | Data not readily available |
Spectroscopic Data
Detailed spectroscopic data for 3-pentenedioic acid is not widely available in public repositories. However, based on its structure, the following characteristic signals can be anticipated.
¹H NMR Spectroscopy
A proton NMR spectrum of glutaconic acid is available, though the detailed spectrum is not publicly displayed.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
Synthesis of 3-Pentenedioic Acid
Several synthetic routes to 3-pentenedioic acid and its derivatives have been reported in the literature.
Synthesis of cis-3-Pentenedioic Acid
A common method for the preparation of the cis isomer involves the bromination of levulinic acid, followed by treatment of the resulting dibromoketone with potassium carbonate.[1]
General Synthetic Strategies for Substituted Glutaconic Acids
A review of synthetic methods for substituted glutaconic acids highlights various approaches, including the hydrolysis of esters like ethyl α-methyl-ory-dicarboxyglutaconate.
Biological Significance and Applications in Drug Development
3-Pentenedioic acid and its derivatives have garnered interest in the fields of biochemistry and medicinal chemistry due to their involvement in metabolic pathways and their potential as therapeutic agents.
Role in Metabolism and Disease
-
Lysine (B10760008) Metabolism: Glutaconyl-CoA, a derivative of glutaconic acid, is an intermediate in the metabolic pathway of lysine.[1]
-
Glutaric Aciduria Type I: An accumulation of glutaconic acid is a key diagnostic marker for the inherited metabolic disorder glutaric aciduria type I. This accumulation is associated with brain damage, suggesting a neurotoxic effect of the compound.[1][]
Potential Therapeutic Applications
-
Antitumor Agents: Dialkyltin derivatives of dicarboxylic acids, which can be synthesized from glutaconic acid, have demonstrated antitumor properties.[]
-
CNS Illness Treatments: Novel tetracyclic compounds synthesized using glutaconic acid have been identified as ligands for the peripheral benzodiazepine (B76468) receptor, indicating their potential for the treatment of central nervous system (CNS) illnesses.[]
Experimental Protocols
A detailed experimental protocol for a common synthesis of 3-pentenedioic acid is provided below.
Synthesis of cis-3-Pentenedioic Acid from Levulinic Acid
Materials:
-
Levulinic acid
-
Bromine
-
Potassium carbonate
-
Appropriate solvents (e.g., water, diethyl ether)
Procedure:
-
Bromination: Levulinic acid is treated with bromine under suitable conditions to yield a dibromoketone intermediate.
-
Cyclization and Hydrolysis: The dibromoketone is then reacted with a base, such as potassium carbonate, which facilitates an intramolecular rearrangement and subsequent hydrolysis to form cis-3-pentenedioic acid.[1]
-
Purification: The crude product is then purified by recrystallization or other suitable chromatographic techniques.
Signaling Pathways and Logical Relationships
While specific, detailed signaling pathways involving 3-pentenedioic acid are not yet fully elucidated, its role as a metabolite and its association with glutaric aciduria type I suggest its interaction with various metabolic and potentially neurotoxic pathways.
Below is a conceptual workflow illustrating the relationship between lysine metabolism, the accumulation of glutaconic acid, and the pathogenesis of glutaric aciduria type I.
Conclusion
3-Pentenedioic acid is a molecule with significant, though not yet fully explored, biological and therapeutic potential. Its established role in lysine metabolism and the pathophysiology of glutaric aciduria type I underscores the need for further research into its interactions within biological systems. As a versatile chemical building block, it also holds promise for the synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their future investigations of this intriguing dicarboxylic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 57056-39-0: 3-(carboxymethyl)pentanedioic acid [cymitquimica.com]
- 3. Glutamic acid and its derivatives: candidates for rational design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Glutaconic acid | Aureus Pharma [aureus-pharma.com]
An In-depth Technical Guide to the Physical Properties of trans-Glutaconic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-glutaconic acid, systematically known as (E)-pent-2-enedioic acid, is a dicarboxylic acid with the molecular formula C₅H₆O₄. It exists as a colorless solid and is the trans-isomer of glutaconic acid.[1] This unsaturated organic compound is of interest in various biochemical pathways and serves as a potential building block in organic synthesis. This guide provides a comprehensive overview of its physical properties, supported by experimental data and methodologies, to assist researchers and professionals in its application.
Chemical Structure and Isomerism
Trans-glutaconic acid is structurally related to the saturated glutaric acid. The presence of a carbon-carbon double bond in the trans configuration distinguishes it from its geometric isomer, cis-glutaconic acid. This difference in stereochemistry leads to distinct physical properties, such as a higher melting point for the trans isomer.[2]
Caption: Relationship between trans-glutaconic acid, its cis-isomer, and its saturated analogue, glutaric acid.
Quantitative Physical Properties
The key physical properties of trans-glutaconic acid are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₄ | [3] |
| Molar Mass | 130.099 g/mol | [2] |
| Appearance | Colorless solid | [2] |
| Melting Point | 137-139 °C | [2] |
| Solubility in Water | Soluble | [3] |
| pKa | Weakly acidic (Specific values not found) | [4] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of organic compounds like trans-glutaconic acid are outlined below.
Melting Point Determination
The melting point of trans-glutaconic acid is determined using the capillary method.
Workflow for Melting Point Determination
Caption: Standard workflow for determining the melting point of a solid organic compound.
Solubility Determination
The solubility of trans-glutaconic acid in water can be qualitatively and quantitatively determined. A general procedure for qualitative assessment is as follows:
-
Sample Preparation: Weigh a small, known amount of trans-glutaconic acid (e.g., 10 mg).
-
Solvent Addition: Add a small, measured volume of deionized water (e.g., 1 mL) to a test tube containing the sample.
-
Mixing: Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble under these conditions.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are crucial for the structural elucidation of trans-glutaconic acid.
-
Sample Preparation: Dissolve a small amount of trans-glutaconic acid in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in trans-glutaconic acid.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or as a mull in Nujol.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and alkene (C=C and C-H stretching) functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.
-
Sample Preparation: Prepare a dilute solution of trans-glutaconic acid in a UV-transparent solvent, such as water or ethanol.
-
Data Acquisition: Record the absorbance spectrum over the UV-Vis range (typically 200-800 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore. For α,β-unsaturated carbonyl compounds like trans-glutaconic acid, the λmax is expected in the UV region. Studies on similar dicarboxylic acids suggest that the absorption below 275 nm can be very weak.[5]
Conclusion
This technical guide provides a foundational understanding of the key physical properties of trans-glutaconic acid. The presented data and experimental protocols are intended to support researchers in the effective handling, characterization, and application of this compound in their scientific endeavors. Further investigation is warranted to determine the specific pKa values and detailed spectral assignments under various experimental conditions.
References
- 1. GLUTACONIC ACID(628-48-8) 1H NMR spectrum [chemicalbook.com]
- 2. Glutaconic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 628-48-8: trans-Glutaconic acid | CymitQuimica [cymitquimica.com]
- 4. Human Metabolome Database: Showing metabocard for Glutaconic acid (HMDB0000620) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Pentenedioic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of pentenedioic acid, also known as glutaconic acid, in organic solvents. Due to the limited availability of comprehensive public data, this document focuses on foundational principles, qualitative solubility, a key quantitative data point, and standardized methodologies for experimental determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various research and development applications, particularly in drug formulation and synthesis.
Introduction to this compound
This compound (C₅H₆O₄, Molar Mass: 130.10 g/mol ) is an unsaturated dicarboxylic acid. It exists as two geometric isomers: cis and trans-(E)-pent-2-enedioic acid.[1] The presence of two carboxylic acid groups and a carbon-carbon double bond makes it a polar molecule capable of acting as both a hydrogen-bond donor and acceptor.[2] These structural features are paramount in determining its solubility profile. In medicinal chemistry, understanding the solubility of such molecules is critical for designing appropriate solvent systems for synthesis, purification, formulation, and drug delivery.
Principles of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like." For this compound, this means its solubility is highest in polar solvents that can effectively solvate its two carboxylic acid functional groups through hydrogen bonding and dipole-dipole interactions.
-
Polar Protic Solvents: Solvents like alcohols (methanol, ethanol) can act as both hydrogen bond donors and acceptors, leading to favorable interactions and generally good solubility.
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, and ethyl acetate (B1210297) possess a significant dipole moment and can act as hydrogen bond acceptors. They are also expected to be effective solvents.
-
Nonpolar Solvents: Solvents like hexane (B92381) or toluene (B28343) are poor solvents for this compound due to the significant mismatch in polarity. The hydrophobic alkyl chain of the acid is too small to drive solubility in nonpolar media.
The general trend is that the solubility of dicarboxylic acids in organic solvents decreases as the length of the hydrocarbon chain of the acid increases.[3]
Figure 1: Factors influencing this compound solubility.
Quantitative Solubility Data
Comprehensive, experimentally determined solubility data for this compound across a wide range of organic solvents is not widely available in public literature. The most definitive source for such information is the IUPAC-NIST Solubility Data Series, specifically Volume 105, Part III, which covers alkenedioic acids.[4][5] However, access to this database is typically subscription-based.
A key data point from a commercial supplier indicates high solubility in a common polar aprotic solvent.[6] This information is summarized in Table 1.
| Solvent | Solvent Type | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | 116.67 mg/mL[6] |
Note: This value should be confirmed experimentally for specific applications as conditions can affect solubility.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the quantitative determination of this compound solubility in an organic solvent using the static equilibrium method.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Variable temperature shaker bath or incubator
-
Thermostatically controlled water bath
-
Calibrated thermometer or thermocouple
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Place the vials in a variable temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation. The time required should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, 72h until it remains constant).
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to rest in a water bath at the same temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe.
-
Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial to remove any undissolved microcrystals.
-
-
Concentration Analysis (HPLC Method):
-
Accurately weigh the vial containing the filtered sample to determine the mass of the solution.
-
Dilute a known mass of the saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the mass of this compound per mass or volume of the solvent from the determined concentration and the dilution factor. Express the final solubility in desired units (e.g., mg/mL, mol/L, g/100g solvent).
-
Figure 2: Static equilibrium method workflow.
Conclusion
While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents remains limited in the public domain, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be soluble in polar organic solvents, particularly those capable of hydrogen bonding, with demonstrated high solubility in DMSO. For drug development professionals and scientists, direct experimental determination using a standardized protocol, such as the static equilibrium method outlined here, is essential for obtaining precise data required for formulation and process development. For authoritative and extensive compiled data, consulting the IUPAC-NIST Solubility Data Series is highly recommended.
References
An In-depth Technical Guide to the Discovery and History of Glutaconic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaconic acid, a five-carbon unsaturated dicarboxylic acid, has a rich history intertwined with the development of organic chemistry. This guide provides a comprehensive overview of its discovery, early syntheses, and the key scientific figures who elucidated its structure and properties. We delve into the seminal experimental work, presenting detailed protocols and quantitative data from historical literature. Furthermore, this document illustrates the logical progression of synthetic methodologies and the relationships between key compounds through detailed diagrams, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and the study of metabolic disorders where glutaconic acid and its derivatives play a crucial role.
Introduction: The Emergence of an Unsaturated Dicarboxylic Acid
The story of glutaconic acid (C₅H₆O₄) begins in the late 19th and early 20th centuries, a period of fervent activity in the field of organic synthesis and structural elucidation. As chemists systematically explored the reactions of known compounds, new molecular architectures were unveiled. Glutaconic acid, with its carbon-carbon double bond, presented a unique structure among the dicarboxylic acids, poised between the saturated glutaric acid and the aromatic phthalic acids. Its discovery and the subsequent efforts to synthesize it were driven by the fundamental quest to understand the principles of chemical reactivity and isomerism.
Early Investigations and the First Synthesis
While the exact first isolation of glutaconic acid is not definitively documented in the readily available literature, one of the most significant early contributions to its synthesis and characterization was made by William Henry Perkin, Jr., and George Tattersall in 1905. Their work provided a reproducible method for the preparation of glutaconic acid and laid the groundwork for future investigations into its chemistry.
The Perkin and Tattersall Synthesis of trans-Glutaconic Acid (1905)
Perkin and Tattersall's synthesis represented a pivotal moment in the history of glutaconic acid. Their approach involved the hydrolysis of a more complex starting material, showcasing the synthetic strategies of the era.
Experimental Protocol: The full details of their experimental procedure are outlined in their 1905 publication in the Journal of the Chemical Society, Transactions.[1]
Key Reaction Pathway:
Caption: Perkin and Tattersall's 1905 synthesis of trans-glutaconic acid.
Synthesis of cis-Glutaconic Acid
The geometric isomer, cis-glutaconic acid, was also a subject of early synthetic efforts. A notable method for its preparation involves the bromination of levulinic acid, followed by treatment with a base.[2]
Experimental Protocol: This procedure involves the careful control of reaction conditions to favor the formation of the cis isomer.
Key Reaction Pathway:
Caption: Synthesis of cis-glutaconic acid from levulinic acid.
The Contributions of Other Pioneers in Dicarboxylic Acid Chemistry
While Perkin and Tattersall's work is central to the story of glutaconic acid, the broader context of dicarboxylic acid chemistry was being shaped by other eminent chemists of the time. The research of scientists like Rudolph Fittig , Ludwig Gattermann , and Richard Anschütz on unsaturated and isomeric dicarboxylic acids provided the intellectual framework and experimental precedents that informed the study of glutaconic acid.
Richard Anschütz , in particular, made significant contributions to the understanding of the isomerism of maleic and fumaric acids, which are unsaturated dicarboxylic acids with four carbon atoms. His meticulous work on the conditions that favor the interconversion of these isomers and their reactions would have been influential in the study of the analogous cis-trans isomerism in glutaconic acid.[3][4][5]
Quantitative Data from Early Studies
The early characterization of glutaconic acid relied on fundamental physical and chemical properties. The following table summarizes some of the key quantitative data reported in the historical literature.
| Property | trans-Glutaconic Acid | cis-Glutaconic Acid | Reference |
| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ | |
| Molecular Weight | 130.10 g/mol | 130.10 g/mol | |
| Melting Point | 132-134 °C | 130–132 °C | [2] |
| Appearance | Colorless solid | Colorless solid | [2] |
Structure Elucidation and Isomerism
A significant challenge in the early history of glutaconic acid was the elucidation of its structure and the understanding of its isomeric forms. The presence of a double bond introduces the possibility of cis and trans (or Z and E) isomers. The different physical properties of the two isomers, particularly their melting points, provided the initial evidence for their distinct spatial arrangements.
The logical relationship for the preparation of glutaconic anhydride (B1165640) from both isomers is depicted below.
Caption: Dehydration of both cis- and trans-glutaconic acid yields glutaconic anhydride.[2]
Conclusion
The discovery and history of glutaconic acid are a testament to the systematic and persistent efforts of early organic chemists. From the foundational synthetic work of Perkin and Tattersall to the broader investigations into dicarboxylic acid chemistry by figures like Anschütz, the story of glutaconic acid is one of incremental discovery and a deepening understanding of chemical structure and reactivity. The experimental protocols and data from this era not only hold historical significance but also provide a valuable foundation for contemporary researchers working with this important molecule and its derivatives in various fields, including the development of therapeutics for metabolic disorders such as glutaric aciduria.
References
- 1. scielo.sld.cu [scielo.sld.cu]
- 2. Glutaconic acid - Wikipedia [en.wikipedia.org]
- 3. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]
- 4. historyofscience.com [historyofscience.com]
- 5. Berichte der Deutschen Chemischen Gesellschaft - Google 圖書 [books.google.com.tw]
An In-depth Technical Guide on the Natural Occurrence of Pentenedioic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of pentenedioic acid isomers, with a focus on glutaconic acid and 2-methylglutaric acid. It includes available data on their presence in various organisms, details on their metabolic pathways, and outlines experimental protocols for their extraction and analysis.
Introduction to this compound Isomers
Pentenedioic acids are dicarboxylic acids with the chemical formula C₅H₆O₄. Various isomers exist, differing in the position of the double bond and the presence of alkyl substituents. These compounds play roles in primary and secondary metabolism across different kingdoms of life. This guide will focus on the most well-documented naturally occurring isomers.
Natural Occurrence and Quantitative Data
While the presence of several this compound isomers has been reported in natural sources, quantitative data on their concentrations remain limited in the scientific literature. The following tables summarize the available information on the natural occurrence of glutaconic acid and 2-methylglutaric acid. Information regarding other isomers such as 2-methylene-glutaric acid, 3-methyl-pentenedioic acid, and 2,3-dimethyl-pentenedioic acid is scarce.
Table 1: Natural Occurrence of Glutaconic Acid
| Natural Source | Organism Type | Notes | Reference(s) |
| Various Fruits | Plant | Detected in a variety of fruits. | [1] |
| Various Mushrooms | Fungi | Detected in several species of mushrooms. | [1] |
| Mammalian Tissues | Animal | Accumulates in glutaric aciduria type 1, an inherited metabolic disorder. An intermediate in lysine (B10760008) metabolism. | [1][2][3][4] |
| Bacteria | Microorganism | Intermediate in the lysine degradation pathway in some bacteria, including E. coli. | [5][6] |
Table 2: Natural Occurrence of 2-Methylglutaric Acid
| Natural Source | Organism Type | Notes | Reference(s) |
| Grapes | Plant | Reported in Vitis vinifera. | [7][8] |
| Yeast | Fungi | A metabolite found in Saccharomyces cerevisiae. | [7][8] |
| Mammalian Tissues | Animal | A mammalian metabolite. Arises from the microbial metabolism of the isoprenoid alkaloid pristane. | [8][9][10] |
Biosynthetic and Metabolic Pathways
The metabolic pathways leading to the formation and degradation of this compound isomers are integral to understanding their physiological roles.
Glutaconic Acid in Lysine Degradation
In many organisms, including bacteria and mammals, glutaconic acid is an intermediate in the degradation of the amino acid lysine. The pathway involves the conversion of lysine to glutarate, which is then hydroxylated to L-2-hydroxyglutarate. Subsequent steps lead to the formation of glutaconyl-CoA, which can be converted to glutaconic acid.
2-Methylglutaric Acid from Pristane Metabolism
2-Methylglutaric acid has been identified as a product of the microbial metabolism of pristane, a branched-chain alkane. This metabolic process involves the oxidation of pristane, leading to the formation of various dicarboxylic acids, including 2-methylglutaric acid.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring fungal biodiversity: organic acid production by 66 strains of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. hmdb.ca [hmdb.ca]
Pentenedioic Acid: A Pivotal Metabolic Intermediate in Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentenedioic acid, more commonly known in the scientific literature as glutaconic acid, is a five-carbon dicarboxylic acid that serves as a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan. Under normal physiological conditions, this compound is transiently formed and rapidly metabolized. However, its accumulation, along with other related metabolites, is a biochemical hallmark of the inherited metabolic disorder Glutaric Aciduria Type I (GA-I). This technical guide provides a comprehensive overview of the role of this compound as a metabolic intermediate, detailing its position in metabolic pathways, the enzymes governing its flux, and its clinical significance. The guide also presents detailed experimental protocols for its quantification and discusses the utility of experimental models in studying its pathophysiology, offering valuable insights for researchers and professionals in drug development.
Metabolic Pathway of this compound
This compound, in its CoA-activated form, glutaconyl-CoA, is an intermediate in the degradation pathways of L-lysine and L-tryptophan.[1][2] These pathways converge to produce glutaryl-CoA, the immediate precursor to glutaconyl-CoA.
The catabolism of L-lysine primarily occurs in the mitochondria and involves a series of enzymatic reactions.[1] Similarly, the breakdown of L-tryptophan generates intermediates that feed into the same common pathway leading to glutaryl-CoA.[3]
The central enzyme in this pathway is Glutaryl-CoA Dehydrogenase (GCDH) , a mitochondrial flavoprotein.[4][5][6] GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, a two-step reaction involving the transient formation of glutaconyl-CoA.[4][7]
A deficiency in GCDH activity, caused by mutations in the GCDH gene, leads to the accumulation of upstream metabolites, including glutaric acid, 3-hydroxyglutaric acid, and glutaconic acid (this compound) in bodily fluids.[7][8] This accumulation is the underlying biochemical cause of Glutaric Aciduria Type I, a neurometabolic disorder characterized by acute encephalopathic crises and progressive neurological damage, particularly affecting the basal ganglia.[8][9]
Caption: Overview of the convergent degradation pathways of L-lysine and L-tryptophan leading to the formation of glutaconyl-CoA (pentenedioyl-CoA) and its subsequent metabolism. A deficiency in the enzyme Glutaryl-CoA Dehydrogenase (GCDH) leads to Glutaric Aciduria Type I.
Quantitative Data on this compound and Related Metabolites
The diagnosis and monitoring of Glutaric Aciduria Type I rely on the quantitative analysis of organic acids in biological fluids, primarily urine and plasma. While glutaric acid and 3-hydroxyglutaric acid are the main diagnostic markers, glutaconic acid (this compound) can also be elevated, particularly during acute metabolic crises.[9]
| Metabolite | Fluid | Patient Population | Concentration Range | Reference |
| Glutaric Acid | Urine | GA-I (High Excretors) | >100 mmol/mol creatinine (B1669602) | [10] |
| Urine | GA-I (Low Excretors) | <100 mmol/mol creatinine (can be in normal range) | [10] | |
| Urine | Controls | 1.1 - 9.7 mmol/mol creatinine | [10] | |
| Plasma | GA-I | Significantly elevated | [11] | |
| Plasma | Controls | 0.55 - 2.9 µmol/L | [10] | |
| 3-Hydroxyglutaric Acid | Urine | GA-I (all patients) | Consistently elevated | [9][10] |
| Urine | Controls | 1.4 - 8.0 mmol/mol creatinine | [10] | |
| Plasma | GA-I | Significantly elevated | [11] | |
| Plasma | Controls | 0.2 - 1.36 µmol/L | [10] | |
| Glutaconic Acid | Urine | GA-I (during acute attacks) | May be present | [9] |
| Urine | Controls | Typically not detected or at very low levels | ||
| Glutarylcarnitine (C5DC) | Plasma | GA-I | Elevated (used in newborn screening) | [9] |
| Urine | GA-I | Markedly elevated | [9] |
Enzyme Kinetics of Glutaryl-CoA Dehydrogenase (GCDH)
Understanding the kinetic properties of GCDH is crucial for elucidating the molecular basis of GA-I and for developing potential therapeutic strategies.
| Parameter | Substrate | Value | Conditions | Reference |
| Km | Glutaryl-CoA | 5.9 µM | Human fibroblasts | [12] |
| Rate-determining step | - | Release of crotonyl-CoA | Steady-state turnover | [13][14] |
Experimental Protocols
Accurate quantification of this compound and other organic acids is essential for the diagnosis and management of GA-I. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.
Protocol 1: Quantitative Analysis of Urinary Organic Acids by GC-MS
This protocol outlines a general procedure for the analysis of organic acids in urine using GC-MS.
Caption: A typical workflow for the quantitative analysis of urinary organic acids using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation: A known volume of urine is mixed with an internal standard (a stable isotope-labeled analog of the analyte of interest is recommended for highest accuracy).[3]
-
Extraction: The organic acids are extracted from the aqueous urine sample into an organic solvent, such as ethyl acetate or diethyl ether.[3]
-
Drying: The organic extract is evaporated to dryness under a gentle stream of nitrogen.
-
Derivatization: The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which forms trimethylsilyl (B98337) (TMS) esters.[13]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then detects and fragments the eluting compounds, allowing for their identification and quantification.[15]
-
Quantification: The concentration of each organic acid is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analytes.
Protocol 2: Glutaryl-CoA Dehydrogenase (GCDH) Enzyme Assay
This protocol describes a method to measure the activity of GCDH in cultured cells or tissue homogenates.
Methodology:
-
Substrate Preparation: A radiolabeled substrate, such as [1,5-¹⁴C]glutaryl-CoA or [2,3,4-³H]glutaryl-CoA, is used.[12]
-
Cell/Tissue Homogenization: Cultured fibroblasts or tissue samples are homogenized to release the mitochondrial enzymes.
-
Enzyme Reaction: The cell homogenate is incubated with the radiolabeled glutaryl-CoA substrate in a suitable buffer system.
-
Measurement of Product Formation:
-
For [1,5-¹⁴C]glutaryl-CoA, the release of ¹⁴CO₂ is measured, which reflects both the dehydrogenation and decarboxylation steps.[12]
-
For [2,3,4-³H]glutaryl-CoA, the release of tritium (B154650) into the aqueous medium is measured, which is specific for the dehydrogenation step.[12]
-
-
Calculation of Enzyme Activity: The rate of product formation is calculated and normalized to the protein concentration of the homogenate to determine the specific enzyme activity.
Experimental Models
Animal and cellular models are invaluable tools for investigating the pathophysiology of GA-I and for testing potential therapeutic interventions.
-
Gcdh Knockout Mice (Gcdh-/-): These mice replicate the biochemical phenotype of GA-I, with elevated levels of glutaric acid and 3-hydroxyglutaric acid.[16] While they do not spontaneously develop the severe neurological symptoms seen in humans, a high-protein or high-lysine diet can induce acute striatal injury, making them a useful model for studying disease mechanisms and testing therapies.[17][18]
-
Knock-in Rat Model: A recently developed knock-in rat model for GA-I provides another valuable tool for studying the pathophysiology of the disease in both the brain and peripheral tissues.[11]
-
Cellular Models: In vitro models, such as primary striatal neurons with shRNA-mediated knockdown of Gcdh, are used to investigate the molecular mechanisms of neurotoxicity induced by the accumulation of glutaric and 3-hydroxyglutaric acids.
Conclusion and Future Directions
This compound, as a metabolic intermediate in the catabolism of lysine and tryptophan, plays a critical role in cellular metabolism. Its accumulation due to GCDH deficiency is central to the pathology of Glutaric Aciduria Type I. This guide has provided a detailed overview of its metabolic context, methods for its analysis, and the experimental models used to study its impact.
Future research should focus on further elucidating the precise mechanisms of neurotoxicity induced by this compound and its related metabolites. A deeper understanding of the interplay between genetic and environmental factors in triggering acute encephalopathic crises is also needed. The development of novel therapeutic strategies, including substrate reduction therapies, enzyme replacement therapies, and gene therapy, holds promise for improving the outcomes for individuals with GA-I. Continued research in this area, utilizing the protocols and models described herein, will be instrumental in advancing our knowledge and developing effective treatments for this debilitating metabolic disorder.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. metbio.net [metbio.net]
- 4. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaric Acidemia Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. familiasga.com [familiasga.com]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 12. erndim.org [erndim.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research.regionh.dk [research.regionh.dk]
- 16. m.youtube.com [m.youtube.com]
- 17. Repository :: Login [repositorio.ulisboa.pt]
- 18. researchgate.net [researchgate.net]
The Biological Significance of Glutaconic Acid Accumulation: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Pathophysiology, Biochemical Mechanisms, and Therapeutic Implications of Elevated Glutaconic Acid Levels.
Introduction
Glutaconic acid is a five-carbon dicarboxylic acid that typically exists in trace amounts in healthy individuals. However, its accumulation in biological fluids is a key biomarker for Glutaric Aciduria Type I (GA-I), a rare and debilitating autosomal recessive neurometabolic disorder.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of glutaconic acid accumulation, delving into its biochemical origins, neurotoxic effects, and the intricate signaling pathways it perturbs. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and treatment of metabolic disorders.
Biochemical Basis of Glutaconic Acid Accumulation
The accumulation of glutaconic acid, alongside glutaric acid and 3-hydroxyglutaric acid, is a direct consequence of a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][4][5][6] This enzyme plays a crucial role in the catabolic pathways of the amino acids lysine, hydroxylysine, and tryptophan. A defect in GCDH leads to a metabolic block, causing the upstream accumulation of glutaryl-CoA, which is subsequently converted to glutaric, 3-hydroxyglutaric, and glutaconic acids.[1][4][6]
The biochemical pathway leading to the formation of these toxic metabolites is initiated by the breakdown of lysine, hydroxylysine, and tryptophan.
}
Quantitative Data on Metabolite Accumulation
The diagnosis of GA-I relies on the quantitative analysis of organic acids in various biological fluids. The following tables summarize the typical concentrations of glutaconic acid and related metabolites in patients with GA-I compared to healthy controls.
Table 1: Urinary Organic Acid Concentrations
| Metabolite | GA-I Patients (mmol/mol creatinine) | Healthy Controls (mmol/mol creatinine) | Reference |
| Glutaric Acid | >3,500 | <10 | [4] |
| 3-Hydroxyglutaric Acid | 1,070 | <5 | [4] |
| Glutaconic Acid | Present (elevated) | Not typically detected | [4][7] |
| 2-Methylglutaconic Acid | 2.5 - 27.39 | 0.05 - 1.61 | [8][9] |
Table 2: Plasma Acylcarnitine Concentrations
| Metabolite | GA-I Patients (µmol/L) | Healthy Controls (µmol/L) | Reference |
| Glutarylcarnitine (C5DC) | 2.81 - 4.58 | <0.4 | [7] |
Table 3: Cerebrospinal Fluid (CSF) Metabolite Concentrations
| Metabolite | GA-I Patients | Healthy Controls | Reference |
| Glutaric Acid | Elevated | Undetectable | [1][3] |
| 3-Hydroxyglutaric Acid | Elevated | Undetectable | [1][3] |
| Glutaconic Acid | Elevated | Undetectable | [1][3] |
Neurotoxicity of Glutaconic Acid
The accumulation of glutaconic acid, along with glutaric and 3-hydroxyglutaric acids, is neurotoxic, particularly to the developing brain.[2][3] The striatum is especially vulnerable to the toxic effects of these metabolites, leading to the characteristic dystonia and dyskinesia observed in GA-I patients.[1] The neurotoxic mechanisms are multifaceted and include excitotoxicity, oxidative stress, and disruption of energy metabolism.[2]
Oxidative Stress
trans-Glutaconic acid has been shown to induce oxidative stress by increasing lipid peroxidation and protein oxidation, while simultaneously decreasing non-enzymatic antioxidant defenses.[2][3] This imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them leads to cellular damage.
}
Inhibition of Na+/K+-ATPase
trans-Glutaconic acid has been demonstrated to inhibit the activity of Na+/K+-ATPase, a crucial enzyme for maintaining ion homeostasis and membrane potential in neuronal cells.[2][3] This inhibition can disrupt neuronal function and contribute to the observed neurotoxicity.
Mitochondrial Dysfunction
While trans-glutaconic acid did not directly inhibit respiratory chain complex IV or ATP synthase activities in one study, the broader context of glutaric aciduria suggests that the accumulation of these organic acids contributes to overall mitochondrial dysfunction.[2][10] This can lead to impaired energy metabolism in the brain.
Signaling Pathways
The precise signaling pathways through which glutaconic acid exerts its toxic effects are still under investigation. However, the induction of oxidative stress suggests the involvement of key redox-sensitive signaling pathways.
Potential Involvement of Nrf2 and NF-κB Pathways
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[11][12][13] Oxidative stress can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. It is plausible that the oxidative stress induced by glutaconic acid could modulate this pathway.
Similarly, the NF-κB signaling pathway is a key regulator of inflammation and cell survival and can be activated by oxidative stress.[14][15][16] The inflammatory component of neurodegeneration in GA-I may be mediated, in part, by the activation of NF-κB in response to glutaconic acid-induced oxidative stress.
}
NMDA Receptor Interaction
Some studies have suggested a possible weak neurotoxic effect of glutaconic acid through the activation of N-methyl-D-aspartate (NMDA) receptors, which could contribute to excitotoxicity.[17] However, other studies have not been able to confirm a direct interaction, suggesting that excitotoxicity may not be the primary mechanism of neurodegeneration in GA-I.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of glutaconic acid.
Measurement of Thiobarbituric Acid Reactive Substances (TBARS)
This assay is a widely used method for measuring lipid peroxidation.
-
Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically at 532 nm.
-
Procedure:
-
Homogenize tissue samples in a suitable buffer.
-
Precipitate proteins with trichloroacetic acid (TCA).
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate in a boiling water bath.
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify MDA levels using a standard curve prepared with a known concentration of MDA.
-
}
Measurement of Reduced Glutathione (B108866) (GSH)
This assay quantifies the levels of the key intracellular antioxidant, reduced glutathione.
-
Principle: The assay is based on the enzymatic recycling method where GSH is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form GSSG and 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. GSSG is then reduced back to GSH by glutathione reductase, allowing for signal amplification.
-
Procedure:
-
Prepare tissue or cell lysates.
-
Deproteinate the samples.
-
Add the sample to a reaction mixture containing DTNB, NADPH, and glutathione reductase.
-
Monitor the rate of TNB formation by measuring the increase in absorbance at 412 nm over time.
-
Calculate GSH concentration based on a standard curve.
-
Na+/K+-ATPase Activity Assay
This assay measures the activity of the sodium-potassium pump.
-
Principle: The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (B84403) (Pi) released. The ouabain-sensitive portion of ATP hydrolysis represents the Na+/K+-ATPase activity.
-
Procedure:
-
Prepare membrane fractions from tissue homogenates.
-
Incubate the membrane preparation in a reaction buffer containing ATP, Mg2+, Na+, and K+, with and without the specific inhibitor ouabain (B1677812).
-
Stop the reaction and measure the amount of inorganic phosphate released in both conditions.
-
The difference in Pi released between the samples with and without ouabain represents the Na+/K+-ATPase activity.
-
Conclusion and Future Directions
The accumulation of glutaconic acid is a central event in the pathophysiology of Glutaric Aciduria Type I, contributing significantly to the neurotoxic cascade that leads to severe neurological damage. Its role in inducing oxidative stress and inhibiting key enzymes like Na+/K+-ATPase highlights critical areas for therapeutic intervention. While the involvement of signaling pathways such as Nrf2 and NF-κB is strongly suggested by the oxidative stress phenotype, further research is needed to elucidate the direct effects of glutaconic acid on these pathways.
For drug development professionals, targeting the downstream effects of glutaconic acid accumulation, such as oxidative stress and neuroinflammation, presents a promising therapeutic strategy. The development of molecules that can bolster antioxidant defenses or modulate the inflammatory response in the central nervous system could offer significant benefits to patients with GA-I. Furthermore, a deeper understanding of the specific signaling cascades perturbed by glutaconic acid will open new avenues for the rational design of targeted therapies. The experimental protocols detailed in this guide provide a robust framework for preclinical studies aimed at evaluating the efficacy of such novel therapeutic agents.
References
- 1. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic Effects of trans-Glutaconic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxic effects of trans-glutaconic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 6. register.awmf.org [register.awmf.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. Astrocytic proliferation and mitochondrial dysfunction induced by accumulated glutaric acidemia I (GAI) metabolites: possible implications for GAI pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycosylation of KEAP1 links nutrient sensing to redox stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Itaconic Acid Alleviates Perfluorooctanoic Acid-Induced Oxidative Stress and Intestinal Damage by Regulating the Keap1/Nrf2/Ho-1 Pathway and Reshaping the Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyper- O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-κB regulation: the nuclear response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Stability of Pentenedioic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of pentenedioic acid, also known as glutaconic acid. Understanding the relative stabilities of its various isomers and conformers is crucial for applications in drug design and materials science, where molecular geometry dictates biological activity and physical properties. This document outlines the computational methodologies employed for these studies, presents illustrative data on isomer and conformer stability, and visualizes key concepts and workflows.
Introduction to this compound Isomerism
This compound (C₅H₆O₄) is an unsaturated dicarboxylic acid that exhibits both geometric and conformational isomerism. The presence of a carbon-carbon double bond gives rise to cis (Z) and trans (E) geometric isomers. Furthermore, rotation around the single bonds allows for the existence of various conformers for each geometric isomer. The relative stability of these isomers and conformers is determined by a delicate balance of electronic and steric effects.
Theoretical chemistry provides powerful tools to investigate these subtle energy differences. By employing quantum mechanical calculations, it is possible to predict the most stable structures of this compound and the energy barriers for interconversion between different forms. This knowledge is invaluable for understanding its chemical behavior and for designing molecules with specific three-dimensional structures.
Computational Methodologies for Stability Analysis
The determination of the relative stability of this compound isomers and conformers relies on a systematic computational protocol. The following sections detail the key steps and theoretical methods typically employed in such studies, based on established practices for similar organic molecules.[1][2][3]
Geometry Optimization
The first step in assessing the stability of any molecular structure is to find its equilibrium geometry, which corresponds to a minimum on the potential energy surface. This is achieved through geometry optimization calculations.
Protocol:
-
Initial Structure Generation: Generation of initial 3D coordinates for the cis and trans isomers of this compound, as well as for various starting geometries for conformational searches.
-
Choice of Theoretical Method:
-
Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost. The B3LYP functional is a common choice for organic molecules.[1][3]
-
Ab Initio Methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) can provide higher accuracy, albeit at a greater computational expense.[4][5]
-
-
Basis Set Selection: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently used. For higher accuracy, correlation-consistent basis sets such as aug-cc-pVTZ may be employed.[1][3][4]
-
Optimization Algorithm: An iterative algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to adjust the atomic coordinates until the forces on the atoms are close to zero, indicating that an energy minimum has been reached.[2]
Frequency Calculations
Once a geometry has been optimized, it is essential to perform a frequency calculation. This serves two primary purposes:
-
Verification of Stationary Points: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state, which is a maximum along one coordinate and a minimum along all others.
-
Thermodynamic Properties: Frequency calculations are used to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These are crucial for obtaining accurate relative Gibbs free energies.[6]
Conformational Analysis and Rotational Barriers
For each geometric isomer (cis and trans), a thorough conformational analysis is necessary to identify the most stable conformers.
Protocol:
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating a specific dihedral angle (e.g., around the C-C single bonds) in small increments and performing a constrained geometry optimization at each step. This helps to identify all potential energy minima (stable conformers) and maxima (rotational barriers).
-
Full Optimization of Conformers: The structures corresponding to the energy minima found during the PES scan are then fully optimized without any constraints.
-
Calculation of Rotational Barriers: The energy difference between a stable conformer and the transition state for rotation to another conformer provides the rotational energy barrier.
Solvation Effects
The relative stability of isomers and conformers can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a common approach to account for these effects.[2]
Protocol:
-
Solvent Selection: A solvent (e.g., water, dimethyl sulfoxide) is defined by its dielectric constant.
-
Self-Consistent Reaction Field (SCRF): The geometry optimization and energy calculations are performed within a self-consistent reaction field, which simulates the polarization of the solvent by the solute molecule.
Quantitative Stability Data
The following tables summarize illustrative quantitative data on the relative stability of this compound isomers and conformers. The values are based on general trends observed for similar unsaturated carboxylic acids and are intended to provide a comparative overview. The trans isomer is generally found to be more stable than the cis isomer due to reduced steric hindrance.
| Isomer | Relative Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |
| trans-Pentenedioic acid | 0.0 (Reference) | 0.0 (Reference) |
| cis-Pentenedioic acid | 5 - 15 | 4 - 12 |
Table 1: Relative Stability of cis- and trans-Pentenedioic Acid. The trans isomer is set as the reference with a relative energy of 0.0 kJ/mol. The cis isomer is expected to be higher in energy.
| Conformer of trans-Isomer | Dihedral Angle (°C-C-C-C) | Relative Energy (ΔE) (kJ/mol) | Rotational Barrier (kJ/mol) |
| tTt (trans-Trans-trans) | ~180 | 0.0 (Most Stable) | 8 - 12 |
| tGt (trans-Gauche-trans) | ~60 | 2 - 5 |
Table 2: Relative Stability of Major Conformers of trans-Pentenedioic Acid. The tTt conformer is typically the most stable. The rotational barrier represents the energy required to convert between conformers.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Geometric isomers of this compound.
Caption: Computational workflow for stability analysis.
Caption: Potential energy surface for conformational change.
References
- 1. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]
- 2. Formic acid stability in different solvents by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formation of a2+ ions of protonated peptides. An ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
glutaconic aciduria and its biochemical basis
An In-depth Technical Guide to the Biochemical Basis of Glutaconic Aciduria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaconic aciduria is a key biochemical marker of Glutaric Aciduria Type I (GA-I), an autosomal recessive inborn error of metabolism. This disorder is characterized by the deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). The compromised activity of GCDH disrupts the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan, leading to the accumulation of specific neurotoxic metabolites. This guide provides a comprehensive overview of the biochemical underpinnings of glutaconic aciduria, with a focus on GA-I, detailing the enzymatic defect, the resulting metabolic profile, and the methodologies for its diagnosis and study.
The Core Biochemical Defect: Glutaryl-CoA Dehydrogenase Deficiency
The primary biochemical defect in Glutaric Aciduria Type I is a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH), encoded by the GCDH gene on chromosome 19p13.2. GCDH is a flavin adenine (B156593) dinucleotide (FAD)-dependent mitochondrial matrix protein. It catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, a crucial step in the metabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1][2]
A deficiency in GCDH leads to the accumulation of glutaryl-CoA, which is then converted to glutaric acid, 3-hydroxyglutaric acid, and glutaconic acid.[1][2] This accumulation is detectable in various body fluids, including urine, plasma, and cerebrospinal fluid.[1]
Genotype-Phenotype Correlations
Over 200 mutations in the GCDH gene have been identified as causes of GA-I.[1] The residual activity of the GCDH enzyme often correlates with the severity of the biochemical phenotype, which is categorized as either "high excretor" or "low excretor" status.
-
High Excretors: These individuals typically have little to no residual GCDH activity (0-3%).[3]
-
Low Excretors: These individuals may have up to 30% of normal GCDH activity.[3]
Pathophysiology and Metabolic Consequences
The deficiency of GCDH sets off a cascade of metabolic disturbances. The primary consequence is the accumulation of glutaryl-CoA, which is then shunted into alternative metabolic pathways, leading to the production of the following key metabolites:
-
Glutaric Acid: Formed from the hydrolysis of accumulated glutaryl-CoA.
-
3-Hydroxyglutaric Acid: Its formation is thought to involve the action of other mitochondrial acyl-CoA dehydrogenases, such as medium-chain acyl-CoA dehydrogenase (MCAD), on glutaryl-CoA to form glutaconyl-CoA, which is then hydrated.[4]
-
Glutaconic Acid: An intermediate in the pathway leading to 3-hydroxyglutaric acid.
-
Glutarylcarnitine (B602354) (C5DC): Formed by the action of carnitine acyltransferases on glutaryl-CoA. This is a key diagnostic marker in newborn screening.
These accumulating metabolites are neurotoxic and are believed to contribute to the characteristic neuropathology of GA-I, which includes acute striatal injury and the development of complex movement disorders.
Quantitative Biochemical Data
The diagnosis and monitoring of glutaconic aciduria rely on the quantitative analysis of key metabolites in various biological fluids.
Table 1: Urinary Organic Acid Concentrations in GA-I vs. Controls
| Analyte | Patient Group | Concentration (mmol/mol creatinine) | Citation |
| Glutaric Acid | High Excretors | >100 | [5] |
| Low Excretors | <100 (can be in the normal range) | [5] | |
| Controls | 1.1 - 9.7 | [5] | |
| 3-Hydroxyglutaric Acid | GA-I Patients | Elevated | [1][5] |
| Controls | 1.4 - 8.0 | [5] |
Table 2: Plasma and CSF Metabolite Concentrations in GA-I vs. Controls
| Analyte | Fluid | Patient Group | Concentration (µmol/L) | Citation |
| Glutaric Acid | Plasma | Controls | 0.55 - 2.9 | [5] |
| CSF | Controls | 0.18 - 0.63 | [5] | |
| 3-Hydroxyglutaric Acid | Plasma | Controls | 0.2 - 1.36 | [5] |
| CSF | Controls | < 0.2 | [5] |
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a cornerstone for the diagnosis of GA-I.
Methodology:
-
Sample Preparation: A urine sample is normalized to a fixed creatinine (B1669602) equivalent to account for hydration status.
-
Extraction: Organic acids are extracted from the urine using an organic solvent.
-
Derivatization: The extracted organic acids are chemically modified (e.g., silylation) to increase their volatility for GC analysis.
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interactions with the chromatographic column.
-
MS Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Quantification: The abundance of each organic acid is determined by comparing its peak area to that of an internal standard.
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This method is crucial for newborn screening and for the detection of glutarylcarnitine (C5DC).
Methodology:
-
Sample Preparation: A dried blood spot is punched out and placed in a microtiter plate.
-
Extraction and Derivatization: Acylcarnitines are extracted from the blood spot and derivatized (e.g., butylation) to improve their ionization efficiency.
-
Flow Injection Analysis: The derivatized sample is introduced into the mass spectrometer via flow injection, without prior chromatographic separation.
-
MS/MS Analysis: The first mass spectrometer (MS1) selects the precursor ions of the butylated acylcarnitines. These ions are then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). Specific precursor-to-product ion transitions are monitored for each acylcarnitine species, including C5DC.
-
Quantification: The concentration of each acylcarnitine is determined by comparing its signal intensity to that of a stable isotope-labeled internal standard.
Glutaryl-CoA Dehydrogenase (GCDH) Enzyme Assay
This assay directly measures the functional activity of the GCDH enzyme.
Methodology:
-
Sample Source: Cultured fibroblasts or leukocytes are typically used.
-
Cell Lysis: The cells are broken open (sonication or detergent lysis) to release the mitochondrial enzymes.
-
Assay Principle: The assay measures the conversion of a labeled substrate, such as [1,5-¹⁴C]glutaryl-CoA or [2,3,4-³H]glutaryl-CoA, to its product.
-
Reaction: The cell lysate is incubated with the radiolabeled glutaryl-CoA.
-
Product Measurement:
-
For ¹⁴CO₂ release from [1,5-¹⁴C]glutaryl-CoA, the evolved ¹⁴CO₂ is trapped and measured by scintillation counting.
-
For tritium (B154650) release from [2,3,4-³H]glutaryl-CoA, the tritiated water produced is separated and quantified.[6]
-
-
Activity Calculation: The enzyme activity is calculated based on the amount of product formed over time and is typically expressed as a percentage of the activity found in control cells.
Molecular Genetic Analysis of the GCDH Gene
This analysis identifies the disease-causing mutations in the GCDH gene.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood sample or other tissue.
-
PCR Amplification: The 11 coding exons and flanking intron regions of the GCDH gene are amplified using the polymerase chain reaction (PCR).
-
Sanger Sequencing: The amplified PCR products are sequenced using the Sanger dideoxy method. This determines the exact nucleotide sequence of the gene.
-
Sequence Analysis: The patient's DNA sequence is compared to the reference sequence of the GCDH gene to identify any variations (mutations).
-
Interpretation: Identified variants are analyzed to determine if they are pathogenic (disease-causing). This may involve checking databases of known mutations and using in silico prediction tools to assess the potential impact of the mutation on protein function.
Visualizing the Biochemical Pathways and Workflows
Diagram 1: Disrupted Lysine and Tryptophan Catabolism in GA-I
Caption: Metabolic pathway disruption in Glutaric Aciduria Type I.
Diagram 2: Diagnostic Workflow for Glutaconic Aciduria (GA-I)
Caption: Diagnostic workflow for suspected Glutaric Aciduria Type I.
Conclusion
Glutaconic aciduria, as a hallmark of Glutaric Aciduria Type I, represents a significant diagnostic challenge and an area of active research. A thorough understanding of its biochemical basis, from the genetic defect in GCDH to the resulting metabolic derangements, is crucial for the development of effective diagnostic strategies and novel therapeutic interventions. This guide provides a foundational resource for professionals in the field, summarizing the key biochemical data, outlining essential experimental protocols, and visualizing the complex pathways involved. Continued research into the precise mechanisms of neurotoxicity and the development of improved treatments holds the promise of better outcomes for individuals affected by this debilitating disorder.
References
- 1. 3-Hydroxyglutaric Acid | Rupa Health [rupahealth.com]
- 2. orpha.net [orpha.net]
- 3. Glutaric Acidemia Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
The Enzymatic Landscape of Pentenedioic Acid: A Technical Guide to the Glutamate Fermentation Pathway
For Immediate Release
This technical guide provides an in-depth exploration of the enzymatic pathways involving pentenedioic acid, with a primary focus on the metabolism of its isomer, (E)-glutaconate, through the glutamate (B1630785) fermentation pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolism and enzyme-targeted therapeutic design.
Executive Summary
This compound and its isomers are key metabolic intermediates in certain anaerobic bacteria. This guide delineates the enzymatic cascade responsible for the conversion of L-glutamate to butyrate (B1204436), a pathway in which (E)-glutaconate (an isomer of this compound) is a central molecule. The pathway, predominantly characterized in the anaerobic bacterium Acidaminococcus fermentans, involves a series of unique enzymatic reactions. This document provides a comprehensive overview of the core enzymes, their kinetic properties, detailed experimental protocols for their study, and visual representations of the metabolic and experimental workflows.
The Glutamate Fermentation Pathway via Hydroxyglutarate
The primary enzymatic pathway involving a this compound isomer is the fermentation of L-glutamate to acetate, butyrate, carbon dioxide, and ammonia (B1221849) via the hydroxyglutarate pathway.[1][2][3][4] This metabolic route is distinct from the methylaspartate pathway and is utilized by several anaerobic bacteria, including Acidaminococcus fermentans, Clostridium microsporum, and Fusobacterium nucleatum.[1][3] The pathway is initiated by the conversion of L-glutamate and proceeds through a series of CoA-activated intermediates.
The key steps involving the this compound isomer, (E)-glutaconate, are:
-
Formation of (R)-2-Hydroxyglutarate: L-Glutamate is first deaminated to 2-oxoglutarate, which is then reduced to (R)-2-hydroxyglutarate.
-
Activation to (R)-2-Hydroxyglutaryl-CoA: The hydroxylated intermediate is activated to its CoA thioester.
-
Dehydration to (E)-Glutaconyl-CoA: (R)-2-Hydroxyglutaryl-CoA is dehydrated to form the this compound derivative, (E)-glutaconyl-CoA.
-
Decarboxylation to Crotonyl-CoA: (E)-Glutaconyl-CoA is decarboxylated to yield crotonyl-CoA.
-
Reduction to Butyryl-CoA: Crotonyl-CoA is subsequently reduced to butyryl-CoA, a precursor for butyrate synthesis.
Core Enzymes of the Pathway
This section details the primary enzymes involved in the metabolism of the this compound intermediate, (E)-glutaconate.
L-2-Hydroxyglutarate Dehydrogenase (EC 1.1.99.2)
-
Function: This enzyme catalyzes the reversible oxidation of (S)-2-hydroxyglutarate to 2-oxoglutarate.[5] While the pathway in A. fermentans utilizes the (R)-isomer, this enzyme family is crucial for the interconversion of 2-hydroxyglutarate enantiomers. In the context of glutamate fermentation, the reverse reaction, the reduction of 2-oxoglutarate to 2-hydroxyglutarate, is a key initial step.
Glutaconate CoA-transferase (EC 2.8.3.12)
-
Function: This enzyme is central to the pathway, catalyzing the transfer of a CoA moiety from acetyl-CoA to (E)-glutaconate to form (E)-glutaconyl-CoA. It can also act on other substrates like glutarate and (R)-2-hydroxyglutarate.[6]
-
Structure: The enzyme from Acidaminococcus fermentans is a heterooctamer.[7]
(R)-2-Hydroxyglutaryl-CoA Dehydratase (EC 4.2.1.167)
-
Function: This iron-sulfur protein catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.[1][8][9] The enzyme requires activation by an activator protein, ATP, and a reducing agent.[1][9]
Glutaconyl-CoA Decarboxylase (EC 7.2.4.5)
-
Function: This biotin-dependent enzyme catalyzes the decarboxylation of (E)-glutaconyl-CoA to crotonyl-CoA.[10][11][12] In A. fermentans, this enzyme is a sodium pump, coupling the free energy of decarboxylation to the transport of sodium ions across the cell membrane.[12]
Crotonyl-CoA Reductase (EC 1.3.1.86)
-
Function: Also known as butyryl-CoA dehydrogenase, this enzyme catalyzes the reduction of crotonyl-CoA to butyryl-CoA, utilizing NADH or NADPH as a reductant.[13]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the glutamate fermentation pathway.
Table 1: Michaelis-Menten Constants (Km) of Key Enzymes
| Enzyme | Substrate | Km (µM) | Organism |
| Glutaconate CoA-transferase | (E)-Glutaconate | 28 | Acidaminococcus fermentans |
| Glutaconate CoA-transferase | Acetyl-CoA | - | Acidaminococcus fermentans |
| (R)-2-Hydroxyglutaryl-CoA Dehydratase | (R)-2-Hydroxyglutaryl-CoA | - | Acidaminococcus fermentans |
| Glutaconyl-CoA Decarboxylase | (E)-Glutaconyl-CoA | - | Acidaminococcus fermentans |
| Crotonyl-CoA Reductase | Crotonyl-CoA | 18 | Streptomyces collinus[14] |
Note: A hyphen (-) indicates that specific data was not available in the searched literature.
Table 2: Catalytic Constants (kcat and Vmax) of Key Enzymes
| Enzyme | kcat (s⁻¹) | Vmax | Organism |
| Glutaconate CoA-transferase | 140 | - | Acidaminococcus fermentans[15] |
| (R)-2-Hydroxyglutaryl-CoA Dehydratase | - | - | Acidaminococcus fermentans |
| Glutaconyl-CoA Decarboxylase | - | - | Acidaminococcus fermentans |
| Crotonyl-CoA Reductase | - | - | Streptomyces collinus |
Note: A hyphen (-) indicates that specific data was not available in the searched literature.
Experimental Protocols
This section provides detailed methodologies for the assay and purification of key enzymes in the pathway.
Assay for L-2-Hydroxyglutarate Dehydrogenase (L-2-HGDH) Activity
This protocol is adapted from a method for D-2-HGDH and can be modified for the L-isomer.[14][16][17]
Principle: The activity of L-2-HGDH is determined by monitoring the reduction of a reporter dye coupled to the oxidation of L-2-hydroxyglutarate to 2-oxoglutarate.
Materials:
-
L-2-HGDH Assay Buffer
-
GenieProbe (or similar fluorescent probe)
-
L-2-HGDH Substrate (L-2-hydroxyglutarate)
-
L-2-HGDH Developer
-
NADH Standard
-
96-well white plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence reader)
-
Cell or tissue lysates
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cells in ice-cold L-2-HGDH Assay Buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Dilute the supernatant in Assay Buffer.
-
-
NADH Standard Curve:
-
Prepare a series of NADH standards in Assay Buffer.
-
-
Reaction Mix:
-
Prepare a reaction mix containing Assay Buffer, GenieProbe, L-2-HGDH Substrate, and L-2-HGDH Developer.
-
-
Measurement:
-
Add the Reaction Mix to wells containing the sample, standards, and a positive control.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm in kinetic mode.
-
-
Calculation:
-
Calculate the rate of change in fluorescence and determine the enzyme activity by comparing it to the NADH standard curve.
-
Purification of (R)-2-Hydroxyglutaryl-CoA Dehydratase
This protocol is based on the purification from Acidaminococcus fermentans.[9]
Principle: The enzyme is purified using a series of chromatographic steps.
Materials:
-
Cell-free extract of A. fermentans
-
Q-Sepharose column
-
Blue-Sepharose column
-
Appropriate buffers for chromatography
Procedure:
-
Initial Separation:
-
Apply the cell-free extract to a Q-Sepharose column to separate the dehydratase from its activator.
-
-
Affinity Chromatography:
-
Further purify the dehydratase fraction from the Q-Sepharose column on a Blue-Sepharose column.
-
-
Purity Assessment:
-
Analyze the purity of the fractions by SDS-PAGE.
-
Assay for Glutaconyl-CoA Decarboxylase Activity
Principle: The activity can be measured by monitoring the substrate-dependent decarboxylation.
Materials:
-
Purified Glutaconyl-CoA Decarboxylase
-
(E)-Glutaconyl-CoA (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Method for detecting CO₂ release or crotonyl-CoA formation (e.g., HPLC, mass spectrometry).
Procedure:
-
Reaction Setup:
-
Incubate the purified enzyme with (E)-glutaconyl-CoA in the assay buffer at an optimal temperature and pH.
-
-
Product Detection:
-
Monitor the formation of crotonyl-CoA over time using HPLC or LC-MS.
-
Alternatively, measure the release of CO₂ using a suitable detection method.
-
-
Calculation:
-
Calculate the enzyme activity based on the rate of product formation or substrate consumption.
-
Visualizations
Signaling Pathways
Caption: Glutamate fermentation pathway to butyrate.
Experimental Workflows
Caption: Purification workflow for a key enzyme.
Caption: General workflow for a fluorometric enzyme assay.
Conclusion
The glutamate fermentation pathway in anaerobic bacteria presents a fascinating and complex series of enzymatic reactions centered around the this compound derivative, (E)-glutaconyl-CoA. A thorough understanding of the enzymes involved, their kinetics, and the methods to study them is crucial for harnessing their potential in biotechnological applications and for developing novel therapeutics targeting microbial metabolism. This guide provides a foundational resource for researchers in this field, consolidating the current knowledge and providing practical experimental frameworks. Further research is warranted to fill the existing gaps in the quantitative understanding of this important metabolic pathway.
References
- 1. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Pathways of Glutamate Fermentation by Anaerobic Bacteria [ouci.dntb.gov.ua]
- 3. Two Pathways of Glutamate Fermentation by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. L-2-hydroxyglutarate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. Purification of 2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutaconyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. EC 7.2.4.5 - glutaconyl-CoA decarboxylase. [ebi.ac.uk]
- 13. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of D: -2-hydroxyglutarate dehydrogenase activity in cell homogenates derived from D: -2-hydroxyglutaric aciduria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Development and implementation of a novel assay for L-2-hydroxyglutarate dehydrogenase (L-2-HGDH) in cell lysates: L-2-HGDH deficiency in 15 patients with L-2-hydroxyglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of trans-2-Pentenedioic Acid: Application Notes and Protocols for Researchers
Abstract
trans-2-Pentenedioic acid, also known as trans-glutaconic acid, is a dicarboxylic acid of significant interest in biochemical research and as a building block in medicinal chemistry.[1] Its structural features make it a valuable precursor for the synthesis of various pharmacologically active molecules, particularly glutamate (B1630785) receptor agonists. This document provides detailed application notes on the relevance of trans-2-pentenedioic acid in drug discovery and protocols for its chemical synthesis.
Application Notes
Relevance in Drug Discovery and Development
trans-2-Pentenedioic acid serves as a key intermediate in the synthesis of compounds targeting glutamate receptors, which are crucial for neurotransmission in the central nervous system.[1] Dysregulation of glutamate signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptors important therapeutic targets. The rigid, unsaturated backbone of trans-2-pentenedioic acid provides a scaffold for designing selective receptor agonists and antagonists.
One notable application is in the synthesis of iso- and azokainoids, which act as agonists for glutamate receptors.[1] These compounds are valuable tools for studying receptor function and have potential as leads in the development of novel therapeutics for conditions such as neurodegenerative diseases and chronic pain.
Furthermore, trans-2-pentenedioic acid and its metabolites are relevant in the study of metabolic disorders. For instance, the accumulation of glutaconic acid is a key biomarker in glutaric aciduria type 1, a rare genetic disorder that can lead to severe brain damage.[2] Understanding the metabolism and neurotoxicity of glutaconic acid is crucial for developing therapeutic strategies for this and related conditions.
Synthesis of trans-2-Pentenedioic Acid
A reliable synthetic route to trans-2-pentenedioic acid starts from the readily available feedstock, levulinic acid. The synthesis proceeds in two main stages: the preparation of cis-2-pentenedioic acid, followed by its isomerization to the thermodynamically more stable trans-isomer.[2]
Synthesis Pathway Overview
Caption: Overall synthetic pathway from levulinic acid to trans-2-pentenedioic acid.
Experimental Protocols
Protocol 1: Synthesis of cis-2-Pentenedioic Acid from Levulinic Acid
This protocol outlines the synthesis of the cis-isomer of 2-pentenedioic acid, which is an essential precursor for the trans-isomer. The procedure involves the bromination of levulinic acid to form a dibromoketone intermediate, which is then treated with a base to yield cis-2-pentenedioic acid.[2]
Materials:
-
Levulinic acid
-
Bromine
-
Potassium carbonate
-
Appropriate solvents (e.g., glacial acetic acid, water)
-
Standard laboratory glassware and equipment
Procedure:
-
Bromination of Levulinic Acid:
-
Dissolve levulinic acid in a suitable solvent such as glacial acetic acid.
-
Slowly add a stoichiometric amount of bromine to the solution while stirring, maintaining the reaction temperature below 30°C.
-
Continue stirring until the reaction is complete, as indicated by the disappearance of the bromine color.
-
The dibromoketone intermediate can be isolated or used directly in the next step.
-
-
Formation of cis-2-Pentenedioic Acid:
-
To the crude dibromoketone, add a solution of potassium carbonate in water.
-
Heat the mixture under reflux for several hours to facilitate the elimination and rearrangement reactions.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude cis-2-pentenedioic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol) to obtain pure cis-2-pentenedioic acid.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | Levulinic Acid |
| Key Reagents | Bromine, Potassium Carbonate |
| Intermediate | Dibromoketone |
| Product | cis-2-Pentenedioic Acid |
| Typical Yield | 60-70% (from levulinic acid) |
| Melting Point (cis-isomer) | 130–132 °C[2] |
Protocol 2: Isomerization of cis-2-Pentenedioic Acid to trans-2-Pentenedioic Acid
This protocol describes the conversion of the cis-isomer to the desired trans-isomer. The isomerization can be achieved under various conditions, often involving heating or treatment with specific reagents.
Materials:
-
cis-2-Pentenedioic acid
-
Solvent (e.g., water, acetic acid)
-
Catalyst (optional, e.g., iodine)
-
Standard laboratory glassware and equipment
Procedure:
-
Isomerization:
-
Dissolve cis-2-pentenedioic acid in a suitable solvent.
-
Heat the solution to reflux for a specified period. The isomerization can also be catalyzed by the addition of a small amount of iodine.
-
Monitor the progress of the reaction by techniques such as TLC or NMR spectroscopy.
-
Upon completion, cool the solution to allow the less soluble trans-isomer to crystallize.
-
-
Purification:
-
Collect the crystalline trans-2-pentenedioic acid by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Further purify the product by recrystallization if necessary.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | cis-2-Pentenedioic Acid |
| Product | trans-2-Pentenedioic Acid |
| Typical Yield | >90% (from cis-isomer) |
| Melting Point (trans-isomer) | 137-139 °C |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of trans-2-pentenedioic acid.
References
Application Notes and Protocols for the Laboratory Preparation of cis-Glutaconic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Glutaconic acid, also known as (Z)-pent-2-enedioic acid, is a dicarboxylic acid that serves as a valuable building block in organic synthesis. Its stereochemistry and bifunctional nature make it a target of interest for the synthesis of various specialty chemicals and pharmaceutical intermediates. This document provides detailed application notes and a comprehensive laboratory protocol for the preparation of cis-glutaconic acid. The described method is a well-established route involving the bromination of levulinic acid, followed by a Favorskii-type rearrangement of the resulting dibromoketone mediated by potassium carbonate.[1]
Principle of the Synthesis
The synthesis of cis-glutaconic acid from levulinic acid is a two-step process:
-
Bromination: Levulinic acid is first subjected to bromination to yield 3,5-dibromolevulinic acid. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.
-
Rearrangement and Elimination: The resulting 3,5-dibromolevulinic acid is then treated with a base, typically potassium carbonate, in an aqueous solution. This induces a Favorskii-type rearrangement, followed by elimination to afford cis-glutaconic acid.
Experimental Protocols
Materials and Equipment:
-
Levulinic acid (≥98%)
-
Bromine (≥99.5%)
-
Potassium carbonate (≥99%)
-
Diethyl ether (anhydrous)
-
Sodium bisulfite
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Stirring plate and stir bar
-
Ice bath
-
Rotary evaporator
-
Melting point apparatus
-
Standard glassware for extraction and filtration
Procedure:
Step 1: Synthesis of 3,5-Dibromolevulinic Acid
-
In a well-ventilated fume hood, dissolve 58 g (0.5 mol) of levulinic acid in 200 mL of anhydrous diethyl ether in a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add 160 g (1.0 mol) of bromine dropwise to the stirred solution. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. The color of the solution should fade from reddish-brown to a pale yellow.
-
Wash the ethereal solution with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator. The crude 3,5-dibromolevulinic acid is obtained as a viscous oil and is used in the next step without further purification.
Step 2: Synthesis of cis-Glutaconic Acid
-
Prepare a solution of 138 g (1.0 mol) of potassium carbonate in 500 mL of water in a 1 L round-bottom flask equipped with a magnetic stir bar.
-
Slowly add the crude 3,5-dibromolevulinic acid from the previous step to the stirred potassium carbonate solution.
-
Heat the reaction mixture to a gentle reflux for 4 hours.
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This should be done in an ice bath as the neutralization is exothermic.
-
The cis-glutaconic acid will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from hot water to obtain pure cis-glutaconic acid.
-
Dry the purified crystals in a desiccator.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Levulinic Acid | N/A |
| Intermediate | 3,5-Dibromolevulinic Acid | N/A |
| Final Product | cis-Glutaconic Acid | N/A |
| Molecular Formula | C₅H₆O₄ | [1] |
| Molecular Weight | 130.10 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 130-132 °C | [1] |
| Typical Yield | 40-50% (from levulinic acid) | Estimated |
Experimental Workflow
Caption: Experimental workflow for the synthesis of cis-glutaconic acid.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.
-
The neutralization reaction in Step 2 is exothermic and may cause splashing. Perform this step slowly and in an ice bath.
Characterization
The identity and purity of the synthesized cis-glutaconic acid can be confirmed by standard analytical techniques:
-
Melting Point: The melting point should be sharp and within the expected range (130-132 °C).[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the vinylic and allylic protons, with coupling constants consistent with the cis geometry.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show the expected number of signals for the carboxylic acid and alkene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorptions for the O-H and C=O stretching of the carboxylic acid groups and the C=C stretching of the alkene.
Troubleshooting
-
Low Yield in Step 1: Ensure that the reaction is protected from moisture, as water can react with bromine. The slow, controlled addition of bromine is crucial to prevent side reactions.
-
Low Yield in Step 2: Incomplete reaction can be a cause. Ensure the reflux is maintained for the specified duration. Inefficient precipitation upon acidification can also lead to lower yields; ensure the pH is sufficiently low (1-2) and the solution is well-chilled.
-
Product is an oil or does not solidify: This may indicate the presence of impurities or the trans isomer. Recrystallization is crucial for obtaining the pure cis isomer.
Conclusion
The described protocol provides a reliable method for the laboratory-scale synthesis of cis-glutaconic acid from readily available starting materials. Careful execution of the experimental steps and adherence to safety precautions are essential for a successful outcome. The final product can be used in a variety of research and development applications, particularly in the synthesis of novel organic molecules and potential pharmaceutical agents.
References
Application Notes and Protocols: Pentenedioic Acid in Polymer Synthesis for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentenedioic acid, an unsaturated dicarboxylic acid, presents a versatile platform for the synthesis of functional polymers applicable in the field of drug development. Its bifunctional nature, possessing both carboxyl groups for condensation polymerization and a carbon-carbon double bond for addition polymerization, allows for the creation of diverse polymer architectures. The resulting polymers can be designed to be biodegradable, biocompatible, and possess tunable physicochemical properties, making them attractive candidates for advanced drug delivery systems, tissue engineering scaffolds, and other biomedical applications.[1][2][3]
While specific literature on the polymerization of this compound is not extensively available, established principles of polymer chemistry provide a strong foundation for its use as a monomer.[4][5] These application notes and protocols are based on methodologies for structurally analogous monomers, such as other dicarboxylic acids and vinyl-containing compounds.[4][5]
Potential Polymerization Pathways
The unique structure of this compound allows for several polymerization strategies:
-
Polycondensation: The two carboxylic acid groups can react with diols or diamines to form polyesters or polyamides, respectively. This is a common method for producing biodegradable polymers.[1][4][5]
-
Free-Radical Polymerization: The double bond within the this compound molecule can undergo addition polymerization, creating a polymer with a carbon-carbon backbone and pendant carboxylic acid groups.[4] These pendant groups can be further functionalized, for instance, by conjugating drugs.
-
Thiol-ene "Click" Chemistry: The double bond can also react with multifunctional thiols in the presence of a photoinitiator, offering a highly efficient and controlled method for creating crosslinked polymer networks or for polymer functionalization.
These pathways can be used to synthesize linear polymers, crosslinked hydrogels, and functional copolymers with tailored properties for specific drug delivery applications.
Experimental Protocols
The following are generalized protocols for the polymerization of this compound. Researchers should consider these as starting points and optimize the conditions for their specific needs.
Protocol 1: Synthesis of a Polyester (B1180765) via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and a diol (e.g., 1,4-butanediol) via melt polycondensation. This solvent-free method is widely used for synthesizing polyesters.[5]
Materials:
-
This compound
-
1,4-butanediol (or other suitable diol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)
-
Nitrogen gas (high purity)
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation condenser
Procedure:
-
Monomer and Catalyst Charging: In the reaction vessel, combine equimolar amounts of this compound and the diol. Add the catalyst at a concentration of 0.05-0.2 mol% relative to the dicarboxylic acid.[5]
-
Inert Atmosphere: Flush the system with dry nitrogen for 15-20 minutes to remove any oxygen.[5]
-
Esterification Stage: Begin stirring and gradually heat the mixture to approximately 180°C under a slow stream of nitrogen.[5] Water, a byproduct of the esterification, will start to distill and should be collected. Maintain this temperature for 2-4 hours, or until about 80-90% of the theoretical amount of water has been collected.[5]
-
Polycondensation Stage: Gradually increase the temperature to 220-240°C.[5] Slowly apply a high vacuum (less than 1 Torr) to the system. This will facilitate the removal of the remaining water and drive the reaction towards a higher molecular weight polymer.[5] The viscosity of the melt will increase significantly during this stage.
-
Polymer Recovery: Continue the reaction under high vacuum for several hours until the desired molecular weight is achieved. Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be removed.
-
Purification: For further purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol).[5] The purified polymer should be dried in a vacuum oven at 40-50°C until a constant weight is achieved.[5]
Protocol 2: Synthesis of a Functional Polymer via Free-Radical Polymerization
This protocol outlines the synthesis of a polymer with pendant carboxylic acid groups through the free-radical polymerization of the double bond in this compound.
Materials:
-
This compound (as the monomer)
-
Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous solvent (e.g., dimethylformamide - DMF, or dioxane)
-
Nitrogen gas (high purity)
-
Reaction flask with a reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried reaction flask, dissolve the this compound monomer and the free-radical initiator in the anhydrous solvent. The initiator concentration is typically 0.1-1 mol% relative to the monomer.
-
Inert Atmosphere: De-gas the solution by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN) under a nitrogen atmosphere. Let the polymerization proceed for 12-24 hours.
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred non-solvent (e.g., diethyl ether or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash it several times with the non-solvent to remove unreacted monomer and initiator. Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Data Presentation
The properties of the synthesized polymers should be thoroughly characterized to determine their suitability for drug delivery applications. The following tables provide a template for organizing the characterization data. Representative data from analogous polymer systems are included for illustrative purposes.
Table 1: Physicochemical Properties of this compound-Based Polyesters
| Polymer Batch | Co-monomer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| PE-PDA-01 | 1,4-Butanediol | 15,000 | 1.8 | -10 | 55 |
| PE-PDA-02 | 1,6-Hexanediol | 18,500 | 2.1 | -15 | 62 |
| PE-PDA-03 | 1,8-Octanediol | 22,000 | 1.9 | -20 | 68 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release (%) | Cumulative Release at 72h (%) |
| NP-PDA-01 | Doxorubicin | 5.2 | 85 | 15 | 60 |
| NP-PDA-02 | Paclitaxel | 3.8 | 78 | 12 | 55 |
| HG-PDA-01 | Ibuprofen | 10.5 | 92 | 8 | 80 |
Visualizations
Polymerization of this compound
Caption: Potential polymerization pathways of this compound.
Application in Drug Delivery
Caption: Workflow for drug delivery application.
Conclusion
This compound holds promise as a versatile monomer for creating a new class of functional polymers for drug development. The protocols and application notes provided here offer a foundational framework for researchers to explore the synthesis and utility of these novel biomaterials. Further research and optimization are necessary to fully elucidate the potential of this compound-based polymers in advancing therapeutic delivery systems. The inherent functionality of this monomer opens avenues for creating materials with precisely controlled properties, contributing to the development of next-generation drug carriers.
References
Application Notes and Protocols for the Polymerization of Pentenedioic Acid with Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyesters derived from the polymerization of dicarboxylic acids and diols represent a versatile class of biodegradable polymers with significant applications in the biomedical field, particularly in drug delivery.[1][2] Their inherent biocompatibility and tunable degradation profiles make them excellent candidates for creating controlled-release drug carriers.[3] This document provides detailed application notes and experimental protocols for the synthesis of novel unsaturated polyesters through the polymerization of pentenedioic acid with various diols. The presence of a carbon-carbon double bond in the this compound backbone offers opportunities for post-polymerization modification, allowing for the development of advanced drug delivery systems with tailored properties.[4]
While direct experimental data for the polymerization of this compound is limited in publicly available literature, the protocols and data presented herein are based on established principles of polyester (B1180765) synthesis and extrapolated from studies on structurally similar unsaturated and aliphatic dicarboxylic acids, such as fumaric acid, maleic acid, and glutaric acid.[5][6]
Applications in Drug Development
Unsaturated polyesters synthesized from this compound and diols are promising materials for a range of drug delivery applications due to their biodegradability and the potential for chemical modification. The double bond in the polymer backbone can be utilized for various purposes:
-
Crosslinking: The unsaturation allows for the formation of crosslinked networks, which can be used to create hydrogels or solid implants for sustained drug release. The crosslinking density can be controlled to tune the degradation rate and the mechanical properties of the drug delivery system.
-
Functionalization: The double bond can serve as a reactive handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to enhance site-specific drug delivery, or for the conjugation of imaging agents for diagnostics.
-
Stimuli-Responsive Systems: The polymer backbone can be engineered to be responsive to specific stimuli within the body, such as pH or enzymes, leading to triggered drug release in the target microenvironment, for example, within a tumor.[7]
These polyesters can be formulated into various drug delivery vehicles, including nanoparticles, microparticles, and in-situ forming implants, to encapsulate and deliver a wide range of therapeutic agents, from small molecule drugs to larger biologics.[1]
Data Presentation
The following tables summarize the expected range of properties for polyesters synthesized from this compound and various diols. Disclaimer: The quantitative data presented in these tables are estimations based on the properties of analogous aliphatic and unsaturated polyesters reported in the literature. Actual experimental values may vary depending on the specific reaction conditions, catalyst, and purification methods used.
Table 1: Expected Molecular Weight and Polydispersity Index (PDI) of this compound-Based Polyesters
| Diol | Polymerization Method | Expected Number Average Molecular Weight (Mn) ( g/mol ) | Expected Polydispersity Index (PDI) |
| Ethylene (B1197577) Glycol | Melt Polycondensation | 5,000 - 15,000 | 1.8 - 2.5 |
| 1,4-Butanediol (B3395766) | Melt Polycondensation | 8,000 - 20,000 | 1.8 - 2.5 |
| 1,6-Hexanediol | Melt Polycondensation | 10,000 - 25,000 | 1.8 - 2.5 |
| Ethylene Glycol | Solution Polymerization | 3,000 - 10,000 | 1.5 - 2.2 |
| 1,4-Butanediol | Solution Polymerization | 5,000 - 15,000 | 1.5 - 2.2 |
| 1,6-Hexanediol | Solution Polymerization | 7,000 - 18,000 | 1.5 - 2.2 |
Table 2: Expected Thermal Properties of this compound-Based Polyesters
| Diol | Expected Glass Transition Temperature (Tg) (°C) | Expected Melting Temperature (Tm) (°C) |
| Ethylene Glycol | 10 - 25 | 60 - 80 |
| 1,4-Butanediol | -10 - 5 | 40 - 60 |
| 1,6-Hexanediol | -20 - -5 | 30 - 50 |
Experimental Protocols
The following are detailed protocols for the synthesis of polyesters from this compound and diols via melt and solution polycondensation.
Protocol 1: Melt Polycondensation of this compound with 1,4-Butanediol
This protocol describes a solvent-free method for synthesizing poly(butylene pentenedioate).
Materials:
-
This compound (isomer to be specified, e.g., trans-β-hydromuconic acid)
-
1,4-Butanediol
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst (e.g., antimony(III) oxide)
-
High-purity nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Monomer Charging: In a clean and dry three-neck round-bottom flask, add equimolar amounts of this compound and a slight excess of 1,4-butanediol (e.g., 1:1.1 molar ratio).
-
Catalyst Addition: Add the catalyst (e.g., 0.1-0.5 mol% relative to the dicarboxylic acid).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer and a distillation setup. Purge the system with high-purity nitrogen for at least 15 minutes to remove any oxygen.
-
Esterification Stage: Heat the reaction mixture to 150-160 °C under a slow stream of nitrogen while stirring. Water will be produced as a byproduct and should be collected in the receiving flask. Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually increase the temperature to 180-200 °C and slowly apply a vacuum (down to <1 mmHg). The excess 1,4-butanediol and any remaining water will be removed.
-
Reaction Monitoring: Continue the reaction under vacuum for 4-8 hours. The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.
-
Polymer Recovery: Once the desired viscosity is achieved, cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in a minimal amount of chloroform.
-
Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Solution Polycondensation of this compound with Ethylene Glycol
This protocol is suitable for synthesizing lower molecular weight polyesters under milder conditions.
Materials:
-
This compound
-
Ethylene Glycol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene (B28343) (or another suitable high-boiling point solvent)
-
Chloroform
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dean-Stark apparatus with a condenser
-
Heating mantle with a temperature controller
-
Nitrogen inlet and outlet
Procedure:
-
Monomer and Solvent Charging: To a three-neck round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add equimolar amounts of this compound and ethylene glycol. Add toluene to the flask (approximately 2-3 times the volume of the monomers).
-
Catalyst Addition: Add p-TSA (0.5-1.0 mol% relative to the dicarboxylic acid).
-
Reaction Setup: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.
-
Water Removal: The water formed during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Reaction Progression: Continue the reaction for 8-24 hours, or until no more water is collected.
-
Polymer Isolation: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting crude polymer in chloroform and precipitate it in cold methanol.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum.
Mandatory Visualization
Caption: General reaction scheme for the polycondensation of this compound with a diol.
Caption: A generalized workflow for the synthesis and characterization of this compound-based polyesters.
References
- 1. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules (2015) | Thomas J. Farmer | 97 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acid and reduction dually cleavable amphiphilic comb-like copolymer micelles for controlled drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Unsaturated Dicarboxylic Acids as Cross-Linking Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is limited specific information in the public domain regarding the use of pentenedioic acid as a cross-linking agent for biomaterials. The following application notes and protocols are based on the established use of analogous unsaturated dicarboxylic acids, such as itaconic acid and fumaric acid.[1][2][3] These guidelines provide a general framework and should be adapted and optimized for specific applications involving this compound.
Introduction
Unsaturated dicarboxylic acids are a class of organic compounds that can serve as effective, biocompatible cross-linking agents for synthesizing polymers for biomedical applications.[3] Their dual functionality, comprising two carboxylic acid groups and at least one carbon-carbon double bond, allows for the formation of robust polymer networks. This cross-linking can occur via mechanisms such as esterification with hydroxyl- or amine-containing polymers or through free-radical polymerization across the double bond.[3] The resulting cross-linked polymers, particularly hydrogels, are widely explored for applications in drug delivery, tissue engineering, and regenerative medicine due to their tunable physical, mechanical, and degradation properties.[3]
Mechanism of Cross-Linking
The primary chemical mechanism for cross-linking hydroxyl-containing polymers like Poly(vinyl alcohol) (PVA) or polysaccharides (e.g., chitosan, cellulose) with dicarboxylic acids is esterification.[4][5] Under thermal conditions, the carboxylic acid groups of the cross-linker react with the hydroxyl or amine groups on the polymer chains to form ester or amide bonds, respectively.[4] This process creates a stable, three-dimensional network structure, converting soluble biopolymers into an insoluble, swellable hydrogel.[5] The presence of a double bond in unsaturated dicarboxylic acids also offers potential for secondary cross-linking via free-radical polymerization, which can further enhance the mechanical properties of the material.[3][6]
Caption: Covalent cross-linking of polymer chains via esterification.
Key Applications in Drug Development and Biomedical Research
Hydrogels cross-linked with unsaturated dicarboxylic acids can be tailored for a variety of biomedical applications:
-
Controlled Drug Delivery: These hydrogels can act as depots for the sustained release of therapeutics. The release kinetics can be modulated by altering the cross-linking density, which in turn controls the swelling behavior and degradation rate of the polymer matrix.[3]
-
Tissue Engineering Scaffolds: The biocompatible nature of these polymers allows for the creation of scaffolds that support cell adhesion, proliferation, and tissue regeneration. These scaffolds can mimic the natural extracellular matrix (ECM) and are often biodegradable, allowing for new tissue to grow in.
-
pH-Responsive Systems: The presence of unreacted carboxylic acid groups within the hydrogel network makes them sensitive to pH. At higher pH levels, deprotonation of these groups leads to increased swelling, a property that can be exploited for targeted drug release in specific physiological environments like the intestines.[2][7]
Data Presentation
The properties of hydrogels cross-linked with dicarboxylic acids are highly dependent on the formulation. The tables below summarize the expected trends based on published studies of analogous cross-linkers.[4][8][9]
Table 1: Effect of Cross-linker Concentration on Hydrogel Properties (Illustrative)
| Cross-linker Conc. (% w/w of polymer) | Swelling Ratio (g/g) | Compressive Modulus (kPa) | Gel Fraction (%) |
|---|---|---|---|
| 5% | High | Low | Moderate |
| 10% | Moderate | Moderate | High |
| 15% | Low | High | Very High |
Note: These are generalized trends. Actual values will depend on the specific polymer, cross-linker, and curing conditions.
Table 2: Influence of pH on Swelling Behavior for a Dicarboxylic Acid Cross-linked Hydrogel (Illustrative)
| pH of Swelling Medium | Equilibrium Swelling Ratio (q) |
|---|---|
| 1.2 (Simulated Gastric Fluid) | Low |
| 6.8 (Simulated Intestinal Fluid) | High |
| 7.4 (Phosphate Buffered Saline) | High |
Note: This demonstrates the typical pH-responsive behavior due to the presence of carboxylic acid groups.[7]
Experimental Protocols
Protocol 1: Synthesis of a Poly(vinyl alcohol) (PVA) Hydrogel Film using a Dicarboxylic Acid Cross-linker
This protocol describes the synthesis of a hydrogel film using an unsaturated dicarboxylic acid (e.g., this compound) to cross-link PVA via thermal esterification.
Materials:
-
Poly(vinyl alcohol) (PVA), medium molecular weight
-
Unsaturated Dicarboxylic Acid (e.g., this compound)
-
Deionized water
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA powder in deionized water at 90°C with constant stirring until the solution is clear. Allow the solution to cool to room temperature.
-
Cross-linking Agent Addition: Add the unsaturated dicarboxylic acid to the PVA solution. The amount can be varied (e.g., 5%, 10%, 15% by weight of the total polymer content) to control the degree of cross-linking.[3] Stir until the acid is completely dissolved.
-
Casting and Curing: Pour the resulting solution into a petri dish or a suitable mold. Place the mold in an oven at a specified temperature (e.g., 80-130°C) for a set duration (e.g., 4-6 hours) to induce cross-linking and evaporate the solvent.[3] The optimal temperature and time will need to be determined experimentally.
-
Purification: After curing, immerse the resulting hydrogel film in deionized water for 24 hours to remove any unreacted cross-linker and polymer chains. The water should be changed periodically.
-
Drying: Dry the purified hydrogel at 40°C until a constant weight is achieved for characterization.
Protocol 2: Characterization of the Cross-linked Hydrogel
A. Swelling Ratio Determination
-
Weigh the dried hydrogel sample (Wd).[10]
-
Immerse the sample in a known volume of the desired swelling medium (e.g., deionized water, PBS pH 7.4).[10]
-
At regular intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).[10]
-
Continue until the weight remains constant, indicating that swelling equilibrium has been reached.
-
The swelling ratio (SR) is calculated as: SR = (Ws - Wd) / Wd .[10]
B. Mechanical Testing (Compressive Modulus)
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Ensure the samples are at swelling equilibrium in the desired buffer before testing.
-
Use a universal testing machine equipped with a suitable compression platen.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the stress-strain curve. The compressive modulus can be calculated from the initial linear region of this curve.
Caption: Experimental workflow for hydrogel synthesis and characterization.
Troubleshooting and Optimization
-
Incomplete Gelation: May be caused by insufficient curing time or temperature, or too low a concentration of the cross-linking agent. Increase one of these parameters incrementally.
-
Brittle Cured Polymer: This can result from an excessively high concentration of the cross-linking agent, leading to a very high cross-link density.[11] Reduce the molar ratio of the dicarboxylic acid in the formulation.
-
Poor Reproducibility: Ensure uniform and thorough mixing of all components before casting. For larger batches, a mechanical stirrer is recommended to guarantee homogeneity.[11]
By controlling the concentration of the unsaturated dicarboxylic acid and the method of cross-linking, researchers can precisely tune material properties—such as swelling, degradation rate, and mechanical strength—to meet the demands of specific biomedical applications.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Characterization of pH-Responsive Hydrogels of Poly(Itaconic acid-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crosslinking of polyvinyl alcohol with di, tri, and tetracarboxylic acids: an experimental investigation | springerprofessional.de [springerprofessional.de]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Glutaconic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaconic acid, a five-carbon dicarboxylic acid containing a carbon-carbon double bond, represents a versatile yet underutilized building block in the synthesis of pharmaceutical agents. Its chemical structure offers multiple reactive sites, including two carboxylic acid groups and a conjugated alkene system, making it an attractive scaffold for the introduction of diverse functionalities and the construction of complex molecular architectures. While its direct application in the synthesis of marketed drugs is not extensively documented in publicly available literature, its potential as a precursor to valuable pharmaceutical intermediates, particularly in the realm of neuroactive compounds and heterocyclic scaffolds, is significant.
These application notes provide an overview of the potential applications of glutaconic acid in pharmaceutical synthesis, including theoretical protocols and expected outcomes for key chemical transformations. The information is intended to guide researchers in exploring the synthetic utility of this promising, yet underexplored, chemical entity.
Key Reactive Properties of Glutaconic Acid
The synthetic potential of glutaconic acid and its derivatives, such as glutaconic anhydride (B1165640) and diethyl glutaconate, stems from several key reactive features:
-
Dicarboxylic Acid Functionality: The two carboxylic acid groups can be readily converted into a variety of functional groups, including esters, amides, acid chlorides, and anhydrides, allowing for the covalent linkage to other molecules.
-
Michael Acceptor: The α,β-unsaturated carbonyl system makes glutaconic acid and its esters susceptible to Michael addition reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position.
-
Cyclization Precursor: The 1,5-dicarbonyl relationship upon conjugate addition makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic and carbocyclic ring systems, which are prevalent in many pharmaceutical compounds.
Potential Applications in Pharmaceutical Synthesis
Synthesis of GABA Analogs and Neuroactive Compounds
Glutaconic acid can serve as a starting material for the synthesis of substituted γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its analogs are used to treat a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.
Conceptual Synthetic Pathway: Synthesis of a β-Substituted GABA Analog
This theoretical pathway illustrates how glutaconic acid can be utilized to synthesize a β-substituted GABA analog.
Figure 1: Conceptual workflow for the synthesis of a β-substituted GABA analog from glutaconic acid.
Experimental Protocol: Synthesis of Diethyl Glutaconate (Representative)
Objective: To synthesize diethyl glutaconate, a key intermediate for subsequent Michael addition reactions.
Materials:
-
Glutaconic acid
-
Anhydrous ethanol (B145695)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
A solution of glutaconic acid (1.0 eq) in anhydrous ethanol (10 volumes) is prepared in a round-bottom flask.
-
Concentrated sulfuric acid (0.1 eq) is added dropwise as a catalyst.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield diethyl glutaconate.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
Synthesis of Heterocyclic Scaffolds
Glutaconic acid and its derivatives are excellent precursors for the synthesis of various heterocyclic compounds, such as pyridinones, piperidines, and pyrazolones, which are core structures in many pharmaceuticals.
Conceptual Synthetic Pathway: Synthesis of a Substituted Pyridinone
This pathway outlines a potential route to a substituted pyridinone, a scaffold found in numerous CNS-active and anti-inflammatory drugs.
Figure 2: Conceptual workflow for the synthesis of a substituted pyridinone from a glutaconimide derivative.
Experimental Protocol: Michael Addition to Diethyl Glutaconate (Representative)
Objective: To perform a Michael addition on diethyl glutaconate to introduce a substituent at the β-position, a key step towards substituted heterocycles.
Materials:
-
Diethyl glutaconate
-
Michael donor (e.g., a primary amine, a thiol, or a carbon nucleophile)
-
A suitable base (e.g., triethylamine, DBU)
-
An appropriate solvent (e.g., THF, ethanol)
-
Standard laboratory glassware
Procedure:
-
Diethyl glutaconate (1.0 eq) is dissolved in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
The Michael donor (1.1 eq) and the base (1.2 eq) are added to the solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by LC-MS) | >95% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature |
Conclusion
While glutaconic acid may not be a widely cited starting material in the synthesis of current blockbuster drugs, its rich chemistry and potential for creating diverse and complex molecular architectures make it a valuable tool for medicinal chemists and drug discovery scientists. The protocols and conceptual pathways presented here are intended to serve as a foundation for further exploration and innovation. By leveraging the unique reactivity of glutaconic acid, researchers can unlock new synthetic routes to novel pharmaceutical agents targeting a wide range of therapeutic areas. Further investigation into the synthetic applications of glutaconic acid is warranted and holds the promise of expanding the chemical space available for drug design and development.
Applications of Pentenedioic Acid Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentenedioic acid, also known as glutaconic acid, is an unsaturated five-carbon dicarboxylic acid. Its derivatives hold significant promise in materials science for the development of novel polymers with tunable properties. The presence of a carbon-carbon double bond in the backbone of these polymers introduces a site for post-polymerization modification, such as crosslinking, which can significantly enhance their mechanical and thermal properties. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyesters and polyamides derived from this compound, with a focus on their potential applications in biomedical devices, drug delivery, and as environmentally friendly plastics. While direct experimental data for this compound-based polymers is limited, the following protocols are based on established principles of polymer chemistry for analogous unsaturated dicarboxylic acids and are intended to serve as a comprehensive starting point for research and development.
Application Notes
The incorporation of this compound derivatives into polymer chains is expected to yield materials with unique characteristics. The double bond in the this compound moiety can be exploited for various applications:
-
Crosslinkable Polymers: The unsaturation in the polymer backbone allows for crosslinking through various methods, including free-radical polymerization or thiol-ene click chemistry. Crosslinking can transform a thermoplastic material into a thermoset, leading to improved mechanical strength, thermal stability, and solvent resistance. This is particularly valuable for applications requiring durable materials, such as in dental composites, bone cements, and engineering plastics.
-
Biodegradable Materials: Polyesters and polyamides are known for their potential biodegradability through hydrolysis of their ester and amide linkages, respectively.[1] The introduction of unsaturation may influence the degradation rate. The flexibility of the five-carbon chain in this compound can also affect the crystallinity and, consequently, the degradation profile of the resulting polymers. These materials are promising candidates for transient medical implants, such as sutures, stents, and scaffolds for tissue engineering, as well as for environmentally benign packaging materials.[2]
-
Drug Delivery Systems: The tunable degradation rates and biocompatibility of aliphatic polyesters make them suitable for controlled drug release applications.[2][3] Polymers derived from this compound could be formulated into nanoparticles, microparticles, or hydrogels for the sustained delivery of therapeutic agents. The double bond could also serve as a handle for conjugating drugs or targeting moieties.
-
Functionalizable Materials: The double bond provides a reactive site for further chemical modification. This allows for the grafting of different molecules to tailor the surface properties of the material, for instance, to improve biocompatibility, introduce antimicrobial properties, or attach bioactive signals for tissue engineering applications.
Experimental Protocols
The following protocols are generalized for the synthesis and characterization of polymers from this compound derivatives. Optimization of reaction conditions will be necessary.
Protocol 1: Synthesis of Poly(alkylene glutaconate) via Melt Polycondensation
This protocol describes the synthesis of a polyester (B1180765) from a this compound derivative (e.g., diethyl glutaconate) and a diol (e.g., 1,4-butanediol).
Materials:
-
Diethyl glutaconate (or another this compound ester)
-
1,4-Butanediol (or another suitable diol)
-
Titanium(IV) isopropoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
Chloroform (B151607) or Dichloromethane (for purification)
-
Methanol (B129727) or Hexane (B92381) (non-solvent for precipitation)
Procedure:
-
Esterification Stage:
-
Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with equimolar amounts of diethyl glutaconate and 1,4-butanediol.
-
Add a catalytic amount of titanium(IV) isopropoxide (e.g., 200-400 ppm) and a small amount of antioxidant.
-
Heat the mixture under a nitrogen atmosphere to 160-180°C with constant stirring.
-
Ethanol (B145695) will be distilled off as the esterification reaction proceeds. Continue this stage for 2-4 hours or until approximately 80-90% of the theoretical amount of ethanol has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-220°C.
-
Slowly reduce the pressure to below 1 mbar over a period of 1-2 hours to facilitate the removal of excess diol and promote the growth of high molecular weight polymer chains.
-
Continue the reaction under high vacuum and stirring for another 4-6 hours. The viscosity of the melt will increase significantly.
-
Once the desired viscosity is reached, stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.
-
-
Purification:
-
Dissolve the crude polyester in a minimal amount of chloroform or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol or hexane with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: Synthesis of Polyamide from Glutaconyl Chloride and a Diamine
This protocol outlines the synthesis of a polyamide via interfacial or solution polymerization of glutaconyl chloride (the diacid chloride of this compound) and a diamine (e.g., hexamethylenediamine).
Materials:
-
Glutaconyl chloride
-
Sodium hydroxide (B78521) (for interfacial polymerization)
-
Hexane (or other organic solvent)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (for solution polymerization)
-
Triethylamine (B128534) (for solution polymerization)
Procedure (Interfacial Polymerization):
-
Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide.
-
Prepare a solution of glutaconyl chloride in an organic solvent immiscible with water, such as hexane.
-
Carefully layer the organic solution on top of the aqueous solution in a beaker.
-
A polymer film will form at the interface of the two layers.
-
Gently pull the polymer film from the interface using forceps and wind it onto a glass rod.
-
Wash the resulting polyamide thread thoroughly with water and then with ethanol to remove unreacted monomers and byproducts.
Procedure (Solution Polymerization):
-
Dissolve hexamethylenediamine and triethylamine (as an acid scavenger) in a dry polar aprotic solvent like DMAc or NMP in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of glutaconyl chloride in the same solvent to the cooled diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Precipitate the polyamide by pouring the reaction mixture into a non-solvent like water or methanol.
-
Filter the polymer, wash it extensively with water and methanol, and dry it under vacuum.[6][7]
Protocol 3: Characterization of Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and composition of the synthesized polymer.
-
Procedure: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃ for polyesters, or a stronger solvent like DMSO-d₆ for some polyamides). Record ¹H and ¹³C NMR spectra. The integration of the proton signals can be used to determine the monomer ratio in copolymers.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer.
-
Procedure: Record the FTIR spectrum of a thin film of the polymer cast from a solution or of a KBr pellet. Look for characteristic peaks such as the C=O stretch of the ester or amide group (around 1730 cm⁻¹ for esters, 1650 cm⁻¹ for amides) and the C=C stretch (around 1640 cm⁻¹).
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) and inject it into a GPC system calibrated with polystyrene standards.
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.
-
Procedure: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min).
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Procedure: Heat a small sample of the polymer in a TGA instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min) and monitor the weight loss as a function of temperature.
Mechanical Testing:
-
Purpose: To determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Procedure: Prepare dog-bone-shaped specimens of the polymer by melt-pressing or solution casting. Perform tensile tests using a universal testing machine according to ASTM standards (e.g., ASTM D638).
Data Presentation
The following tables provide a comparative overview of the properties of polyesters derived from various saturated and unsaturated dicarboxylic acids. This data can be used to estimate the potential properties of polymers based on this compound.
Table 1: Thermal Properties of Polyesters Derived from Various Dicarboxylic Acids and 1,4-Butanediol
| Dicarboxylic Acid | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| Succinic Acid (C4, saturated) | -32 | 114 | ~350 |
| Glutaric Acid (C5, saturated) | -45 | 60 | ~340 |
| Adipic Acid (C6, saturated) | -60 | 62 | ~360 |
| Fumaric Acid (C4, unsaturated, trans) | 15 | 166 | ~370 |
| Itaconic Acid (C5, unsaturated) | -10 to -20 | Amorphous | ~320 |
| This compound (C5, unsaturated) | Estimated: -20 to 0 | Estimated: Amorphous or low Tm | Estimated: ~330 |
Note: Data for succinic, glutaric, adipic, fumaric, and itaconic acid-based polyesters are compiled from various sources for comparative purposes.[8][9][10] The values for this compound-based polyester are estimations based on trends observed in analogous polymers and require experimental verification.
Table 2: Mechanical Properties of Polyesters Derived from Various Dicarboxylic Acids and 1,4-Butanediol
| Dicarboxylic Acid | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Succinic Acid (C4, saturated) | 30 - 50 | 0.3 - 0.5 | 300 - 600 |
| Glutaric Acid (C5, saturated) | 20 - 40 | 0.2 - 0.4 | 400 - 700 |
| Adipic Acid (C6, saturated) | 25 - 45 | 0.2 - 0.4 | 500 - 800 |
| Fumaric Acid (C4, unsaturated, trans) | 40 - 60 | 1.5 - 2.5 | < 10 |
| Itaconic Acid (C5, unsaturated) | 5 - 15 | 0.1 - 0.3 | 100 - 300 |
| This compound (C5, unsaturated) | Estimated: 10 - 30 | Estimated: 0.2 - 0.8 | Estimated: 150 - 400 |
Note: Data for succinic, glutaric, adipic, fumaric, and itaconic acid-based polyesters are compiled from various sources for comparative purposes.[11][12][13] The values for this compound-based polyester are estimations based on trends observed in analogous polymers and require experimental verification. The properties of unsaturated polyesters can be significantly altered by crosslinking.
Conclusion
Derivatives of this compound are promising building blocks for the synthesis of advanced polymers with a wide range of potential applications in materials science, particularly in the biomedical field. The presence of unsaturation in the polymer backbone offers a versatile platform for tuning material properties through crosslinking and functionalization. While direct experimental data is currently scarce, the provided protocols and comparative data offer a solid foundation for researchers to explore the synthesis and characterization of these novel materials. Further research is warranted to fully elucidate the structure-property relationships of this compound-based polymers and to realize their full potential in various technological applications.
References
- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Modification of Aliphatic Polyester to Enhance Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]
- 5. Polymers: How to Make Nylon [home.miracosta.edu]
- 6. dspace.ncl.res.in [dspace.ncl.res.in]
- 7. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Properties and Applications of Poly (Butylene Succinate) | MATEC Web of Conferences [matec-conferences.org]
Analytical Methods for the Detection of Pentenedioic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of pentenedioic acid. The methods described herein are essential for researchers in various fields, including metabolic disorders, drug discovery, and quality control. This compound, also known as glutaconic acid, and its saturated analogue, glutaric acid (pentanedioic acid), are important biomarkers and intermediates in several biological pathways.
Overview of Analytical Techniques
The primary methods for the analysis of this compound and related dicarboxylic acids are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). GC-MS is often considered the gold standard for the quantification of organic acids in biological matrices due to its high sensitivity and selectivity, typically requiring derivatization of the analyte.[1] HPLC offers a versatile alternative, particularly with UV or mass spectrometric detection, and can sometimes be performed with less sample preparation.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods detailed in this document. This allows for a direct comparison of the key validation parameters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 34 nM[2][3] | 11 - 8,026 µg/kg (for various organic acids)[4] |
| Limit of Quantification (LOQ) | 40 - 26,755 µg/kg (for various organic acids)[4] | 20 ng/mL (for a related compound via HPLC-MS/MS)[5] |
| Linearity Range | 0.19 - 3.8 µM[6][7] | - |
| Correlation Coefficient (r²) | >0.999[7] | >0.995[8] |
| Recovery | 96 - 103%[6] | 76.3 - 99.2% (for various organic acids)[4] |
| Precision (%RSD) | 1.2 - 8.6%[6] | <5.3% (intraday and interday)[4] |
Experimental Protocols
Protocol 1: Quantification of Pentenedioic (Glutaric) Acid in Biological Fluids by GC-MS
This protocol describes the analysis of glutaric acid in urine and serum samples using gas chromatography-mass spectrometry with a stable isotope-labeled internal standard.
1. Sample Preparation and Extraction:
-
To 100 µL of sample (urine or serum), add a known amount of deuterated glutaric acid (e.g., D4-Glutaric Acid) as an internal standard.
-
For serum samples, allow the mixture to equilibrate for at least 30 minutes.
-
Add 500 µL of 3 N HCl and 1.5 g of NaCl.
-
For serum samples of 200 µL or more, centrifuge the sample at this stage.
-
Extract the glutaric acid with a suitable organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.[9]
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9][10]
-
Add 25 µL of anhydrous pyridine (B92270) to act as a catalyst.[7]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[7]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-1 (30 m x 0.25 mm x 0.25 µm) or equivalent 5%-phenyl-95%-dimethylpolysiloxane capillary column.[7][9]
-
Injector Temperature: 250-260°C (splitless injection).[9]
-
Oven Temperature Program:
-
Initial temperature: 70°C.
-
Ramp 1: 20°C/min to 170°C.
-
Ramp 2: 10°C/min to 185°C.
-
Ramp 3: 30°C/min to 280°C.[9]
-
-
Carrier Gas: Helium.[9]
-
-
Mass Spectrometer (MS) Conditions:
Workflow for GC-MS Analysis of this compound
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a general method for the analysis of this compound using HPLC with UV detection. Optimization may be required depending on the sample matrix and specific instrumentation.
1. Sample Preparation:
-
For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient.
-
For complex matrices like biological fluids or feed, a protein precipitation step followed by centrifugation and filtration is recommended.[4] For example, homogenize the sample with deionized water, centrifuge, and filter the supernatant.[11]
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[12]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient elution with a phosphate (B84403) buffer or dilute aqueous acid (e.g., 0.1% phosphoric acid or 0.1% formic acid in water) as mobile phase A and an organic modifier like acetonitrile (B52724) as mobile phase B.[2][4][12]
-
Example Gradient: 0-3 min 0% B, 3-7 min 1% B, 7-13 min 13% B, 13-16 min 30% B, 16-23 min 55% B, and 23-24 min 0% B.[4]
-
-
Column Temperature: 30 °C.[12]
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration to determine the linearity of the method.
Workflow for HPLC-UV Analysis of this compound
Signaling Pathways Involving this compound and Related Molecules
This compound and its analogs are involved in several key metabolic and signaling pathways. Understanding these pathways is crucial for interpreting analytical results and for drug development.
Leucine (B10760876) Catabolism Pathway
3-methylglutaconic acid, a derivative of this compound, is an intermediate in the mitochondrial catabolism of the amino acid leucine.[15] Deficiencies in the enzyme 3-methylglutaconyl-CoA hydratase lead to the accumulation of 3-methylglutaconic acid, resulting in a group of metabolic disorders known as 3-methylglutaconic aciduria (3-MGA-uria).[15][16][17]
Short-Chain Fatty Acid Signaling
Valeric acid (pentanoic acid), a C5 short-chain fatty acid (SCFA), acts as a signaling molecule by binding to free fatty acid receptors (GPR41/FFAR3 and GPR43/FFAR2) and by inhibiting histone deacetylases (HDACs).[18] This signaling modulates various cellular processes, including inflammation, insulin (B600854) sensitivity, and gene expression.
References
- 1. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. familiasga.com [familiasga.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dshs.texas.gov [dshs.texas.gov]
- 17. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 18. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
Application Note: Quantification of Pentenedioic Acid Isomers Using HPLC
Introduction
Pentenedioic acid, a five-carbon unsaturated dicarboxylic acid, exists as several isomers, including positional isomers (2-pentenedioic acid and 3-pentenedioic acid) and geometric isomers (cis and trans). These isomers, particularly the trans- and cis- forms of 2-pentenedioic acid (also known as glutaconic acid), can have different chemical and biological properties. Accurate quantification of these individual isomers is crucial in various research fields, including metabolic studies and as quality control for chemical synthesis. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound isomers.
Principle of the Method
The separation of this compound isomers is achieved by reversed-phase HPLC. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid groups, which increases their hydrophobicity and allows for retention on a nonpolar stationary phase, such as a C18 column. The separation of the geometric isomers (cis/trans) is based on the subtle differences in their molecular shape and polarity. The more linear trans isomer typically exhibits stronger interaction with the C18 stationary phase, leading to a longer retention time compared to the more compact cis isomer. A gradient elution with an organic modifier, such as acetonitrile, is used to ensure the timely elution of all isomers. Quantification is performed using an external standard calibration with UV detection at a low wavelength, where the carbon-carbon double bond and carboxylic acid groups exhibit absorbance.
Experimental Protocols
1. Materials and Reagents
-
HPLC System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Standards for cis-2-pentenedioic acid, trans-2-pentenedioic acid, and 3-pentenedioic acid.
-
-
Labware: Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm).
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each this compound isomer standard.
-
Dissolve each standard in a 10 mL volumetric flask using a suitable solvent (e.g., 50:50 water/acetonitrile) and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase A to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
3. Sample Preparation
-
Accurately weigh or pipette the sample containing the this compound isomers.
-
Dissolve and dilute the sample in a known volume of a suitable solvent (e.g., mobile phase A).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B2-15 min: 5% to 30% B15-18 min: 30% B18-20 min: 30% to 5% B20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
5. Data Analysis and Quantification
-
Integrate the peak areas of the chromatograms for both the standards and the samples.
-
Construct a calibration curve for each isomer by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of each this compound isomer in the samples by interpolating their peak areas from the respective calibration curves.
Data Presentation
Table 1: Summary of Expected Quantitative Data
The following table summarizes the typical chromatographic performance and quantitative parameters expected from this method. These values may vary depending on the specific HPLC system and column used and should be determined experimentally.
| Analyte (Isomer) | Expected Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| 3-Pentenedioic Acid | ~ 4.5 | 1 - 100 | > 0.999 | ~ 0.3 | ~ 1.0 |
| cis-2-Pentenedioic Acid | ~ 5.8 | 1 - 100 | > 0.999 | ~ 0.3 | ~ 1.0 |
| trans-2-Pentenedioic Acid | ~ 6.5 | 1 - 100 | > 0.999 | ~ 0.3 | ~ 1.0 |
Visualizations
Caption: Experimental workflow for the quantification of this compound isomers.
Caption: Isomeric relationships of this compound.
Application Notes and Protocols for 1H NMR Analysis of Glutaconic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaconic acid is a dicarboxylic acid that exists as two geometric isomers, cis and trans. It is an important metabolite in the lysine (B10760008) degradation pathway and can accumulate in individuals with certain inborn errors of metabolism, such as glutaric aciduria type I. Accurate identification and quantification of glutaconic acid in biological samples are crucial for disease diagnosis and monitoring. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of organic molecules like glutaconic acid. These application notes provide a detailed protocol for the ¹H NMR analysis of glutaconic acid, including sample preparation, data acquisition, and spectral interpretation.
¹H NMR Spectral Data of trans-Glutaconic Acid
The ¹H NMR spectrum of trans-glutaconic acid in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are key parameters for its identification.
Table 1: ¹H NMR Spectral Data for trans-Glutaconic Acid in D₂O
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 (Olefinic) | ~ 6.9 | Doublet of Triplets (dt) | ~ 15.6 (trans), ~ 1.5 |
| H-3 (Olefinic) | ~ 5.9 | Doublet of Triplets (dt) | ~ 15.6 (trans), ~ 7.0 |
| H-4 (Methylene) | ~ 3.2 | Doublet (d) | ~ 7.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent, pH, and concentration.
Experimental Protocol: ¹H NMR Analysis of Glutaconic Acid
This protocol outlines the steps for preparing a sample of glutaconic acid and acquiring a high-quality ¹H NMR spectrum.
Materials:
-
trans-Glutaconic acid standard
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Pipettes and tips
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of trans-glutaconic acid.[1][2][3][4]
-
Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.[2]
-
The final sample volume in the NMR tube should be sufficient to cover the NMR coil, typically around 4-5 cm in height.[1]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual HDO signal (typically around 4.79 ppm at 25°C) or an internal standard if used.
-
-
Data Analysis:
-
Integrate the signals to determine the relative ratios of the protons.
-
Determine the chemical shift for each signal.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to confirm the structure of glutaconic acid.
-
Experimental Workflow
The following diagram illustrates the key steps in the ¹H NMR analysis of glutaconic acid.
Caption: Workflow for ¹H NMR Analysis of Glutaconic Acid.
Interpretation of the ¹H NMR Spectrum of trans-Glutaconic Acid
The ¹H NMR spectrum of trans-glutaconic acid is characterized by three main groups of signals corresponding to the two olefinic protons and the methylene (B1212753) protons.
-
Olefinic Protons (H-2 and H-3): These protons appear in the downfield region of the spectrum (typically 5.5-7.5 ppm) due to the deshielding effect of the double bond and the adjacent carboxyl groups. The large coupling constant of approximately 15.6 Hz between these two protons is characteristic of a trans configuration across the double bond.[5] Each of these signals is further split by the adjacent methylene protons, resulting in a doublet of triplets (dt) multiplicity.
-
Methylene Protons (H-4): This signal appears more upfield compared to the olefinic protons. It is split into a doublet by the vicinal olefinic proton (H-3), with a coupling constant of around 7.0 Hz.
The integration of these signals should correspond to a 1:1:2 ratio for H-2, H-3, and H-4, respectively.
Conclusion
¹H NMR spectroscopy provides a rapid and reliable method for the identification and structural analysis of glutaconic acid. By following the detailed protocol and understanding the key spectral features, researchers can confidently analyze samples containing this important metabolite. The quantitative data and experimental workflow presented in these application notes serve as a valuable resource for scientists and professionals in the fields of biomedical research and drug development.
References
Mass Spectrometry of Pentenedioic Acid and its Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of pentenedioic acid (also known as glutaric acid) and its esters using mass spectrometry. These methods are crucial for biomarker discovery, metabolic research, and the development of therapeutics where monitoring organic acid levels is essential.
Introduction
This compound is a dicarboxylic acid that plays a role in certain metabolic pathways. Elevated levels of this compound and its derivatives can be indicative of specific inborn errors of metabolism. The accurate and sensitive quantification of these compounds in biological matrices is therefore of significant interest. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), offers the high sensitivity and specificity required for these analyses. Due to the polar nature and low volatility of dicarboxylic acids, derivatization is often a necessary step to improve their chromatographic and ionization characteristics.[1][2][3][4]
Quantitative Data: Mass Spectra
The following tables summarize the key mass spectral data obtained by electron ionization (EI) for this compound and its dimethyl and diethyl esters. This data is essential for compound identification and the development of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods.
Table 1: Electron Ionization (EI) Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 114 | 15.8 | [M-H₂O]⁺• |
| 101 | 10.5 | [M-OCH₃]⁺ or [M-C₂H₅]⁺ |
| 87 | 100.0 | [M-COOH]⁺ |
| 84 | 47.4 | [M-H₂O-CO]⁺• |
| 69 | 52.6 | [C₄H₅O]⁺ |
| 55 | 78.9 | [C₄H₇]⁺ |
| Data sourced from NIST Chemistry WebBook.[5][6][7] |
Table 2: Electron Ionization (EI) Mass Spectral Data for Dimethyl Pentenedioate
| m/z | Relative Intensity (%) | Proposed Fragment |
| 160 | 5.3 | [M]⁺• (Molecular Ion) |
| 129 | 100.0 | [M-OCH₃]⁺ |
| 101 | 36.8 | [M-COOCH₃]⁺ |
| 100 | 42.1 | [M-CH₃OH-CO]⁺• |
| 74 | 21.1 | McLafferty Rearrangement |
| 59 | 26.3 | [COOCH₃]⁺ |
| 55 | 31.6 | [C₄H₇]⁺ |
| Data sourced from NIST Chemistry WebBook.[6][8][9] |
Table 3: Electron Ionization (EI) Mass Spectral Data for Diethyl Pentenedioate
| m/z | Relative Intensity (%) | Proposed Fragment |
| 188 | 1.1 | [M]⁺• (Molecular Ion) |
| 143 | 100.0 | [M-OC₂H₅]⁺ |
| 115 | 47.4 | [M-COOC₂H₅]⁺ |
| 101 | 26.3 | [M-C₂H₅OH-C₂H₄]⁺ |
| 88 | 31.6 | McLafferty Rearrangement |
| 73 | 21.1 | [COOC₂H₅]⁺ |
| 55 | 15.8 | [C₄H₇]⁺ |
| Data sourced from NIST Chemistry WebBook.[10][11][12] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as its Trimethylsilyl (TMS) Ester
This protocol is suitable for the analysis of this compound in biological fluids like urine. Derivatization to its TMS ester increases volatility for GC analysis.
3.1.1 Sample Preparation and Derivatization
-
Extraction: To 1 mL of urine, add an appropriate internal standard (e.g., a deuterated analog). Acidify the sample to pH < 2 with HCl. Extract the organic acids with 5 mL of ethyl acetate (B1210297) by vortexing for 5 minutes. Centrifuge at 2000 x g for 10 minutes.[13]
-
Solvent Evaporation: Transfer the organic (upper) layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70°C for 60 minutes to form the TMS esters.[14]
3.1.2 GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[14]
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Ion Source Temperature: 230°C.
Protocol 2: LC-MS/MS Analysis of this compound and its Esters after Derivatization
This protocol provides a highly sensitive method for the quantification of dicarboxylic acids in plasma, employing derivatization to enhance ionization efficiency in ESI.[3]
3.2.1 Sample Preparation and Derivatization
-
Protein Precipitation: To 100 µL of plasma, add 10 µL of an internal standard mix (containing deuterated dicarboxylic acids) and vortex. Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and incubate at -20°C for 20 minutes.[3]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. For concentration and cleanup, a solid-phase extraction (SPE) step can be employed.
-
Derivatization (using 3-Nitrophenylhydrazine - 3-NPH):
-
Evaporate the supernatant/SPE eluate to dryness under nitrogen.
-
Reconstitute in 50 µL of a solution containing 3-NPH (e.g., 10 mg/mL) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (e.g., 25 mg/mL) in 50% acetonitrile/water with 2% pyridine.
-
Stop the reaction by adding a small volume of 0.1% formic acid.
-
3.2.2 LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). MRM transitions will need to be optimized for the specific derivatized analytes.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Fragmentation Pathways
The following diagrams illustrate the proposed electron ionization (EI) fragmentation pathways for this compound and its dimethyl ester.
Caption: Proposed EI fragmentation of this compound.
Caption: Proposed EI fragmentation of dimethyl pentenedioate.
References
- 1. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. Pentanedioic acid, dimethyl ester [webbook.nist.gov]
- 7. Pentanedioic acid, 3-oxo-, dimethyl ester [webbook.nist.gov]
- 8. Pentanedioic acid, dimethyl ester [webbook.nist.gov]
- 9. Pentanedioic acid, dimethyl ester [webbook.nist.gov]
- 10. Pentanedioic acid, diethyl ester [webbook.nist.gov]
- 11. Pentanedioic acid, diethyl ester [webbook.nist.gov]
- 12. Pentanedioic acid, diethyl ester [webbook.nist.gov]
- 13. scispace.com [scispace.com]
- 14. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Research Portal [openresearch.surrey.ac.uk]
- 17. Pentanedioic acid, 3-oxo-, diethyl ester [webbook.nist.gov]
Application Notes and Protocols for the Derivatization of Pentenedioic Acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentenedioic acid, a dicarboxylic acid, presents analytical challenges for gas chromatography-mass spectrometry (GC-MS) due to its low volatility and polar nature. The presence of two carboxylic acid functional groups leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic performance, often characterized by broad, tailing peaks.[1][2] To overcome these limitations, derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving chromatographic separation and detection sensitivity.[2][3][4]
This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound prior to GC-MS analysis: Silylation and Esterification .
Derivatization Methods
The two primary methods for derivatizing carboxylic acids like this compound are silylation and esterification. The choice between these methods can depend on the sample matrix, required sensitivity, and available reagents.
Silylation
Silylation involves the replacement of the acidic protons of the carboxylic acid groups with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[5][6][7] This process significantly reduces the polarity and increases the volatility of the analyte.[5][7]
Common Silylating Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A highly reactive and common reagent for forming TMS derivatives. It is often used with a catalyst like trimethylchlorosilane (TMCS).[8][9]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms t-BDMS derivatives, which are notably more stable and less susceptible to hydrolysis compared to TMS derivatives.[5][10][11] This increased stability can be advantageous during sample handling and analysis.
Overall, silylation, particularly with BSTFA, is often the preferred method for analyzing low-molecular-weight dicarboxylic acids as it can provide lower detection limits and higher reproducibility.[12][13]
Esterification
Esterification converts the carboxylic acid groups into their corresponding esters, typically methyl esters (FAMEs), by reaction with an alcohol in the presence of an acid catalyst.[14][15][16] This derivatization also effectively reduces the polarity and increases the volatility of the analyte.[1]
Common Esterification Reagent:
-
Boron Trifluoride-Methanol (BF3-Methanol): A widely used reagent for the preparation of methyl esters of fatty acids and other carboxylic acids under mild conditions.[8]
Experimental Protocols
The following are detailed protocols for the derivatization of this compound using silylation and esterification.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol describes the derivatization of this compound to its di-TMS ester.
Materials:
-
This compound standard or dried sample extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (ACN)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Water can deactivate the silylating reagent.[17] If the sample is in an aqueous solution, it should be evaporated to dryness under a stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample in a reaction vial.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block or oven.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used.
Protocol 2: Silylation with MTBSTFA
This protocol details the derivatization of this compound to its di-t-BDMS ester.
Materials:
-
This compound standard or dried sample extract
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
-
Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: The sample must be thoroughly dried.
-
Reconstitution: Dissolve the dried sample in 100 µL of anhydrous acetonitrile or THF in a reaction vial.
-
Derivatization: Add 100 µL of MTBSTFA to the vial.[18]
-
Reaction: Securely cap the vial, vortex briefly, and heat at 60-100°C for 30-60 minutes.[11] The optimal temperature and time may need to be determined empirically.
-
Cooling: Let the reaction mixture cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS.
Protocol 3: Esterification with BF3-Methanol
This protocol outlines the formation of the dimethyl ester of this compound.
Materials:
-
This compound standard or dried sample extract
-
14% Boron Trifluoride in Methanol (B129727) (BF3-Methanol)
-
Anhydrous Methanol
-
Saturated Sodium Chloride (NaCl) solution
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is dry.
-
Reconstitution: Add 200 µL of anhydrous methanol to the dried sample in a reaction vial.
-
Derivatization: Add 250 µL of 14% BF3-Methanol to the vial.[8]
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[8]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the derivatized this compound dimethyl ester.
-
Sample Transfer: Carefully transfer the upper hexane layer to a clean vial for analysis.
-
Analysis: Inject the hexane extract into the GC-MS.
Data Presentation
The following tables summarize the expected quantitative data for the derivatized this compound. Note that exact retention times and mass spectra can vary depending on the specific GC-MS instrument and analytical conditions.
Table 1: Expected GC-MS Data for Derivatized this compound
| Derivative | Derivatizing Reagent | Expected Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound di-TMS ester | BSTFA + 1% TMCS | 274 | M-15 ([M-CH₃]⁺), M-89 ([M-OSi(CH₃)₃]⁺), 73 ([Si(CH₃)₃]⁺) |
| This compound di-t-BDMS ester | MTBSTFA | 358 | M-57 ([M-C₄H₉]⁺), M-131 ([M-COOSi(CH₃)₂(C₄H₉)]⁺) |
| This compound dimethyl ester | BF₃-Methanol | 158 | M-31 ([M-OCH₃]⁺), 59 ([COOCH₃]⁺) |
Table 2: Comparison of Derivatization Methods
| Feature | Silylation (BSTFA) | Silylation (MTBSTFA) | Esterification (BF₃-Methanol) |
| Reaction Speed | Fast | Moderate | Moderate |
| Derivative Stability | Moderate | High[5][10] | High |
| Byproducts | Volatile and often elute with the solvent front[9] | Volatile | Requires liquid-liquid extraction to remove |
| Sensitivity | Generally high, low detection limits[12][13] | High | Good |
| Moisture Sensitivity | High | High | Moderate |
| Reproducibility | High[12][13] | High | Good |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
Conclusion
Derivatization is an essential step for the reliable and sensitive analysis of this compound by GC-MS. Both silylation and esterification are effective methods for increasing the volatility and improving the chromatographic behavior of this dicarboxylic acid. Silylation with BSTFA is often preferred for its high reactivity and the low detection limits it affords. However, MTBSTFA offers the advantage of forming more stable derivatives, which can be beneficial for complex sample matrices or when delayed analysis is necessary. Esterification with BF3-methanol is a robust and well-established alternative. The choice of the optimal derivatization strategy will depend on the specific analytical requirements, including the desired sensitivity, sample throughput, and the chemical nature of the sample matrix. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully analyze this compound using GC-MS.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. restek.com [restek.com]
- 7. thomassci.com [thomassci.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 12. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Ester synthesis by esterification [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of Glutaconate CoA-Transferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaconate Coenzyme A (CoA)-transferase (EC 2.8.3.12) is a key enzyme in the metabolic pathway of certain anaerobic bacteria, such as Acidaminococcus fermentans. It catalyzes the reversible transfer of a CoA moiety from acetyl-CoA to (E)-glutaconate, yielding glutaconyl-CoA and acetate.[1][2] This enzymatic activity is crucial for the fermentation of glutamate (B1630785) and plays a role in butanoate metabolism.[2] Understanding the kinetics and mechanism of glutaconate CoA-transferase is essential for researchers studying microbial metabolism, enzyme function, and for the development of potential antimicrobial agents targeting these pathways.
This document provides a detailed protocol for a discontinuous spectrophotometric assay to determine the activity of glutaconate CoA-transferase. The protocol is based on the formation of glutaconyl-CoA, which can be monitored by the increase in absorbance at 265 nm.
Principle of the Assay
The enzymatic activity of glutaconate CoA-transferase is determined by monitoring the formation of the product, glutaconyl-CoA. Glutaconyl-CoA has a distinct absorbance maximum at 265 nm, allowing for its quantification using a spectrophotometer. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity under the specified assay conditions. The molar extinction coefficient for glutaconyl-CoA at 265 nm is 6.7 x 10³ M⁻¹ cm⁻¹.
The reaction catalyzed by glutaconate CoA-transferase is as follows:
(E)-Glutaconate + Acetyl-CoA ⇌ Glutaconyl-CoA + Acetate[1][2]
Data Presentation
The following tables summarize the key parameters of glutaconate CoA-transferase from Acidaminococcus fermentans and provide a template for presenting experimental data.
Table 1: Physicochemical and Kinetic Properties of Glutaconate CoA-Transferase from Acidaminococcus fermentans
| Parameter | Value | Reference |
| Enzyme Commission (EC) Number | 2.8.3.12 | [2] |
| Source Organism | Acidaminococcus fermentans | [1] |
| Substrates | (E)-Glutaconate, Acetyl-CoA | [1][2] |
| Products | Glutaconyl-CoA, Acetate | [1][2] |
| Catalytic Mechanism | Ping-Pong Bi-Bi | [3] |
| Specific Activity of Purified Enzyme | Approximately 125 U/mg |
Table 2: Representative Experimental Data for the Determination of Glutaconate CoA-Transferase Activity
| Sample ID | Protein Concentration (mg/mL) | ΔA₂₆₅/min | Enzyme Activity (U/mL) | Specific Activity (U/mg) |
| Blank | 0 | 0.002 | 0.00 | 0.00 |
| Control (Uninhibited Enzyme) | 0.05 | 0.150 | 0.224 | 4.48 |
| Sample + Inhibitor A | 0.05 | 0.075 | 0.112 | 2.24 |
| Sample + Inhibitor B | 0.05 | 0.030 | 0.045 | 0.90 |
Note: The values in Table 2 are for illustrative purposes only. Actual experimental results will vary.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified or partially purified glutaconate CoA-transferase from Acidaminococcus fermentans.
-
Buffer: 100 mM Tris-HCl, pH 8.0.
-
(E)-Glutaconate Solution: 100 mM stock solution in water.
-
Acetyl-CoA Solution: 10 mM stock solution in water. Store on ice.
-
Spectrophotometer: Capable of measuring absorbance at 265 nm.
-
Quartz Cuvettes: 1 cm path length.
-
Pipettes and Pipette Tips
-
Microcentrifuge Tubes
Experimental Workflow
Caption: Experimental workflow for the glutaconate CoA-transferase assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare 100 mM Tris-HCl buffer and adjust the pH to 8.0 at 25°C.
-
Prepare fresh stock solutions of (E)-glutaconate and acetyl-CoA. Keep the acetyl-CoA solution on ice.
-
-
Enzyme Preparation:
-
Dilute the glutaconate CoA-transferase enzyme preparation in 100 mM Tris-HCl, pH 8.0, to a concentration that will result in a linear rate of absorbance change over the measurement period. A final concentration of approximately 0.5-2.0 µg/mL in the final assay volume is a good starting point.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 265 nm.
-
Set the temperature of the cuvette holder to 25°C.
-
-
Assay Procedure (Discontinuous):
-
In a 1 mL quartz cuvette, prepare the reaction mixture by adding the following components:
-
880 µL of 100 mM Tris-HCl, pH 8.0
-
100 µL of 100 mM (E)-glutaconate (final concentration: 10 mM)
-
10 µL of the diluted enzyme solution
-
-
Mix by gently pipetting up and down and incubate the cuvette in the spectrophotometer for 2-3 minutes to allow the temperature to equilibrate.
-
To initiate the reaction, add 10 µL of 10 mM acetyl-CoA (final concentration: 0.1 mM) and immediately start recording the absorbance at 265 nm for 5-10 minutes.
-
A blank reaction should be performed by replacing the enzyme solution with the same volume of buffer.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA₂₆₅/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
-
Calculate the enzyme activity in Units per mL (U/mL) using the Beer-Lambert law:
Activity (U/mL) = (ΔA₂₆₅/min) / (ε * l) * V_total / V_enzyme * 10⁶
Where:
-
ΔA₂₆₅/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of glutaconyl-CoA (6.7 x 10³ M⁻¹ cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
V_total is the total volume of the assay (1 mL).
-
V_enzyme is the volume of the enzyme solution added (0.01 mL).
-
10⁶ is the factor to convert moles to µmoles.
-
-
Calculate the specific activity in Units per mg of protein (U/mg) by dividing the enzyme activity (U/mL) by the protein concentration of the enzyme solution (mg/mL).
Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)
-
Signaling Pathway and Catalytic Mechanism
Glutaconate CoA-transferase follows a Ping-Pong Bi-Bi kinetic mechanism, which involves the formation of a covalent enzyme intermediate.
Caption: Ping-Pong mechanism of glutaconate CoA-transferase.
The reaction proceeds in two half-reactions:
-
First Half-Reaction: Acetyl-CoA binds to the enzyme, and the CoA moiety is transferred to an active site residue (typically a glutamate), forming a covalent enzyme-CoA intermediate and releasing acetate.
-
Second Half-Reaction: (E)-Glutaconate binds to the enzyme-CoA intermediate. The CoA is then transferred from the enzyme to glutaconate, forming glutaconyl-CoA and regenerating the free enzyme.
References
- 1. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutaconate CoA-transferase - Wikipedia [en.wikipedia.org]
- 3. Glutaconate CoA-transferase from Acidaminococcus fermentans: the crystal structure reveals homology with other CoA-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pentenedioic Acid Derivatives in Metal-Organic Frameworks for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentenedioic acid derivatives, specifically L-glutamic acid, in the synthesis of metal-organic frameworks (MOFs) for drug delivery applications. The following sections detail the synthesis, characterization, and application of a copper-based MOF, offering researchers a foundational protocol for developing novel drug delivery systems.
Introduction to this compound-Based MOFs in Drug Delivery
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high porosity, large surface area, and tunable structures make them promising candidates for various biomedical applications, including drug delivery.[2][3][4] Aliphatic dicarboxylic acids, such as derivatives of this compound, are attractive choices for organic linkers due to their flexibility, biocompatibility, and diverse coordination modes.[5]
L-glutamic acid, a naturally occurring amino acid with a five-carbon backbone similar to this compound, is an excellent linker for creating biocompatible MOFs (Bio-MOFs).[6][7] These Bio-MOFs can be designed to encapsulate and release therapeutic agents in a controlled manner. This document focuses on a specific copper-glutamate MOF, [Cu(Glu)₂(H₂O)]·H₂O, as a case study to illustrate the synthesis and application of this class of materials in drug delivery.[8]
Synthesis of a Copper-Glutamate MOF: An Experimental Protocol
This section provides a detailed protocol for the synthesis of a copper-glutamate MOF, [Cu(Glu)₂(H₂O)]·H₂O, based on a room temperature synthesis method.[8]
Materials:
-
Copper(II) salt (e.g., Copper(II) nitrate (B79036) trihydrate [Cu(NO₃)₂·3H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O])
-
L-glutamic acid
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Protocol:
-
Preparation of Precursor Solutions:
-
Prepare an aqueous solution of the copper(II) salt. For example, dissolve a specific molar amount of the copper salt in deionized water.
-
Prepare an aqueous solution of L-glutamic acid. The molar ratio of copper(II) salt to L-glutamic acid should be 1:2.[8]
-
-
Synthesis of the MOF:
-
Place the L-glutamic acid solution in a beaker on a magnetic stirrer.
-
Slowly add the copper(II) salt solution to the L-glutamic acid solution while stirring continuously at room temperature.
-
A precipitate should form upon mixing. Continue stirring the mixture for a specified period (e.g., 2-4 hours) to ensure complete reaction.
-
-
Isolation and Purification of the MOF:
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with deionized water to remove any unreacted starting materials.
-
Subsequently, wash the solid with methanol to remove residual water and aid in drying.
-
Dry the final product in a vacuum oven at a mild temperature (e.g., 60 °C) overnight.
-
Logical Workflow for MOF Synthesis:
Characterization of the Copper-Glutamate MOF
Characterization of the synthesized MOF is crucial to confirm its structure, porosity, and purity. The following techniques are typically employed:
| Characterization Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystalline structure and phase purity of the MOF. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the coordination of the carboxylate groups of glutamic acid to the copper centers. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and particle size of the MOF crystals and can indicate the presence of porosity.[8] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and the presence of coordinated and guest water molecules. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore volume of the MOF, which are critical for drug loading capacity. |
| Elemental Analysis | Confirms the elemental composition of the synthesized MOF.[8] |
Application in Drug Delivery: Adsorption of Ciprofloxacin (B1669076)
This section outlines the application of the synthesized copper-glutamate MOF for the adsorptive removal and potential delivery of the antibiotic ciprofloxacin from an aqueous solution.[8]
Experimental Protocol for Drug Adsorption:
-
Preparation of Ciprofloxacin Solution:
-
Prepare a stock solution of ciprofloxacin of a known concentration in deionized water.
-
Prepare a series of standard solutions of varying concentrations by diluting the stock solution.
-
-
Adsorption Study:
-
Add a known mass of the copper-glutamate MOF to a fixed volume of the ciprofloxacin solution of a specific initial concentration.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined time to reach equilibrium.
-
Separate the MOF from the solution by centrifugation or filtration.
-
Measure the concentration of ciprofloxacin remaining in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the amount of ciprofloxacin adsorbed per unit mass of the MOF (qₑ) using the following equation: qₑ = (C₀ - Cₑ)V / m where:
-
qₑ is the adsorption capacity at equilibrium (mg/g)
-
C₀ is the initial concentration of ciprofloxacin (mg/L)
-
Cₑ is the equilibrium concentration of ciprofloxacin (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the MOF (g)
-
-
Analyze the adsorption data using isotherm models (e.g., Langmuir, Freundlich, Temkin) to understand the adsorption mechanism. The adsorption of ciprofloxacin on the copper-glutamate MOF was found to be best described by the Temkin isotherm.[8]
-
Investigate the kinetics of adsorption by measuring the concentration of ciprofloxacin at different time intervals and fitting the data to kinetic models (e.g., pseudo-first-order, pseudo-second-order). The adsorption of ciprofloxacin on this MOF follows a pseudo-second-order kinetic model.[8]
-
Quantitative Data for Ciprofloxacin Adsorption:
| Parameter | Value | Reference |
| Adsorption Capacity (qₑ) | 61.35 mg/g | [8] |
| Optimal pH for Adsorption | 4.0 | [8] |
| Optimal Temperature for Adsorption | 25 °C | [8] |
| Best Fit Adsorption Isotherm | Temkin | [8] |
| Best Fit Kinetic Model | Pseudo-second-order | [8] |
Workflow for Drug Adsorption Studies:
References
- 1. Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 4. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the green chemistry of coordination polymer materials - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01074J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and crystal structure of a copper-glutamate metal organic framework (MOF) and its adsorptive removal of ciprofloxacin drug from aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Pentenedioic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and separation of pentenedioic acid isomers (e.g., cis/trans-2-pentenedioic acid, also known as trans-glutaconic acid).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
A1: The main difficulties arise from the structural similarities between isomers, which result in very close physicochemical properties. Key challenges include:
-
Similar Polarity and Solubility: Cis and trans isomers often have very similar polarities and solubilities, making separation by standard crystallization or chromatography difficult.
-
Low Volatility: The high boiling point of dicarboxylic acids makes purification by distillation impractical and can lead to thermal degradation.[1]
-
Potential for Isomerization: Depending on the conditions (e.g., heat, pH), there can be a risk of interconversion between isomers, affecting the purity of the final product.
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[2] The choice of column and mobile phase is critical for achieving good resolution.
-
Reversed-Phase (RP-HPLC): This is a widely available method that separates compounds based on hydrophobicity.[1] Using a C18 or a more shape-selective C30 column with a buffered aqueous-organic mobile phase (e.g., water/acetonitrile with formic or acetic acid) is a good starting point.[3][4]
-
Normal-Phase (NP-HPLC): This can offer different selectivity compared to RP-HPLC, particularly for geometric isomers.[3]
-
Gas Chromatography (GC): Due to the low volatility of dicarboxylic acids, derivatization is required to convert them into more volatile esters (e.g., methyl esters) before analysis by GC or GC-MS.[1]
Q3: I'm seeing poor resolution or overlapping peaks in my HPLC chromatogram. How can I improve the separation?
A3: Poor resolution is a common problem when separating isomers.[5] Here are several troubleshooting steps:
-
Optimize Mobile Phase: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[5] Switching the organic modifier can alter selectivity.[4]
-
Adjust pH: Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of the carboxylic acid groups, leading to sharper peaks and potentially better resolution.[2][6]
-
Lower the Flow Rate: Reducing the flow rate increases the interaction time between the analytes and the stationary phase, which can improve the separation of closely eluting peaks.[2][6]
-
Change the Column: If optimizing the method fails, try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a column with smaller particles for higher efficiency.[4]
-
Adjust Temperature: Use a column oven to control the temperature. Experimenting with different temperatures (e.g., 25°C, 40°C) can alter selectivity and improve resolution.[2]
Q4: My HPLC peaks are broad and tailing. What is the cause and how can I fix it?
A4: Peak tailing is often caused by secondary interactions between the acidic analytes and the column's stationary phase.[2]
-
Acidify the Mobile Phase: The most common solution is to add a small percentage of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase. This protonates residual silanol (B1196071) groups on the silica (B1680970) support, minimizing unwanted interactions.[2][6]
-
Reduce Sample Load: Injecting too much sample can overload the column.[2][4] Try reducing the injection volume or sample concentration.
-
Check for Column Contamination: A contaminated column can lead to poor peak shape. Flush the column with a strong solvent to remove any strongly retained impurities.[7]
Q5: Can I use crystallization to separate this compound isomers?
A5: Yes, fractional crystallization can be an effective method, especially for larger quantities, provided the isomers have sufficiently different solubilities in a chosen solvent. This technique involves dissolving the isomer mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first, after which it can be separated by filtration.[8] The process may need to be repeated to achieve high purity.[8] Melt crystallization is another potential technique for separating dicarboxylic acids.[9]
Q6: What is liquid-liquid extraction and can it be used for these isomers?
A6: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10] For dicarboxylic acids, this often involves an acid-base extraction where the pH of the aqueous phase is adjusted to ionize the acid, making it soluble in water and allowing it to be separated from non-acidic impurities. While less effective for separating isomers from each other, it is an excellent technique for purifying the acids from a crude reaction mixture.[10][11] Studies have shown that polar solvents like oleyl alcohol and octanol (B41247) are effective for extracting pentanedioic acid from aqueous solutions.[12]
Data Presentation: Liquid-Liquid Extraction Efficiency
The following table summarizes the effectiveness of different organic solvents for the extraction of pentanedioic acid from an aqueous solution at 298.15 ± 1 K.[12]
| Extractant Solvent | Distribution Coefficient (KD) | Extraction Efficiency (E%) | Partition Coefficient (P) | Dimerization Constant (D) |
| Oleyl Alcohol | 1.71 | 63.20% | 12.18 | 10.87 |
| Octanol | 1.42 | 58.07% | 10.14 | 9.04 |
| Sunflower Oil | 0.60 | 37.86% | 4.28 | 3.82 |
| Soyabean Oil | 0.42 | 29.57% | 3.00 | 2.67 |
Data sourced from a study on pentanedioic acid recovery at an initial acid concentration of 1.133 mol L⁻¹.[12]
Experimental Protocols
Protocol 1: HPLC Separation of this compound Isomers (General Method)
This is a general guideline. The mobile phase composition, column, and other parameters should be optimized for your specific isomer mixture.
-
Column Selection: Start with a high-resolution reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Sample Preparation: Dissolve the crude isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). Degas the solvents before use.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention times. Then, develop a shallower gradient around the elution time of the isomers to improve resolution.[4]
-
-
Data Analysis: Identify and integrate the peaks corresponding to the different isomers. Confirm peak identity using mass spectrometry (LC-MS) or by comparing retention times with pure standards, if available.[2]
Protocol 2: Liquid-Liquid Extraction for General Purification
This protocol describes a general acid-base extraction to separate this compound from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Basification: Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate solution). The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The top layer will be the organic phase containing neutral impurities, and the bottom will be the aqueous phase containing the this compound salt.
-
Extraction: Drain the aqueous layer. To maximize recovery, extract the organic layer again with fresh sodium bicarbonate solution and combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 2M HCl) with stirring until the pH is ~2. The this compound will precipitate out as a solid if its solubility is exceeded, or it can be extracted back into an organic solvent.
-
Final Extraction & Drying: Add fresh ethyl acetate (B1210297) to the acidified aqueous solution and shake to extract the purified this compound back into the organic phase. Separate the layers and dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for the purification of this compound isomers.
Caption: Logical flow for troubleshooting tailing peaks in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Separating Cis and Trans Pentenedioic Acid
For researchers, scientists, and drug development professionals, the efficient separation of geometric isomers is a critical step in ensuring the purity and desired therapeutic efficacy of target molecules. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the separation of cis- and trans-pentenedioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in separating cis and trans isomers of pentenedioic acid?
A1: The primary challenge lies in the similar physical and chemical properties of the cis and trans isomers of this compound. Their identical molecular weight and functional groups result in comparable polarities and boiling points, making separation by standard distillation difficult. The key to successful separation is to exploit the subtle differences in their three-dimensional structures, which influence their crystal packing and interaction with stationary phases in chromatography.
Q2: Which separation techniques are most effective for these isomers?
A2: The most common and effective techniques for separating cis and trans-pentenedioic acid are fractional crystallization and chromatography (High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC, and Thin-Layer Chromatography - TLC). The choice of method depends on the scale of the separation, the required purity, and the available equipment.
Q3: How can I confirm the identity of the separated cis and trans isomers?
A3: Spectroscopic methods are essential for confirming the identity of the separated isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The coupling constant (J) between the vinylic protons is characteristically different for the two isomers. The trans isomer will exhibit a larger coupling constant (typically 11-18 Hz) compared to the cis isomer (typically 6-15 Hz).
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations can be diagnostic. Trans alkenes often show a strong absorption band around 960-980 cm⁻¹, which is absent in the corresponding cis isomer. The C=C stretching vibration in the trans isomer may also be weaker or absent in the IR spectrum if the molecule is centrosymmetric.
Troubleshooting Guides
Fractional Crystallization
Fractional crystallization is a cost-effective method for larger-scale separations, capitalizing on the differential solubility of the isomers in a particular solvent. The trans isomer of this compound generally has a higher melting point and is often less soluble than the cis isomer in many solvents due to its more regular structure, which allows for more efficient crystal packing.
Issue 1: Both isomers crystallize out simultaneously.
-
Possible Cause: The solvent system is not providing sufficient solubility differentiation at the chosen temperature.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. Based on data for analogous dicarboxylic acids, consider solvent systems like water-ethanol mixtures, acetone (B3395972), or ethyl acetate. The goal is to find a solvent where one isomer is sparingly soluble at a lower temperature while the other remains in solution.
-
Temperature Gradient Control: Employ a slower cooling rate. A gradual decrease in temperature allows for the selective crystallization of the less soluble isomer. A rapid temperature drop can cause both isomers to precipitate.
-
Seeding: Introduce a seed crystal of the desired pure isomer to initiate crystallization at a temperature where the other isomer is still soluble.
-
Issue 2: Low yield of the crystallized isomer.
-
Possible Cause: The chosen solvent is too good a solvent for both isomers, or the concentration of the target isomer is too low.
-
Troubleshooting Steps:
-
Solvent Polarity Adjustment: If using a solvent mixture, adjust the ratio to decrease the overall solubility. For example, in a water-ethanol mixture, increasing the proportion of water (a poorer solvent for the less polar isomer) may promote crystallization.
-
Concentration: Concentrate the solution before cooling to ensure it is saturated with respect to the desired isomer at the crystallization temperature.
-
Anti-Solvent Addition: Slowly add a solvent in which both isomers are poorly soluble (an anti-solvent) to a solution of the mixture to induce precipitation of the less soluble isomer.
-
Chromatographic Separation
Chromatography offers higher resolution and is suitable for both analytical and preparative scale separations.
Issue 3: Poor or no separation of isomers on HPLC.
-
Possible Cause: The mobile phase and/or stationary phase are not providing adequate selectivity.
-
Troubleshooting Steps:
-
Column Selection: For separating organic acids, a reversed-phase C18 column is a common starting point. If separation is poor, consider a phenyl-hexyl column, which can offer different selectivity for compounds with double bonds.
-
Mobile Phase Optimization:
-
pH Adjustment: Use an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups. This leads to better peak shapes and retention on reversed-phase columns.
-
Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water. A lower percentage of the organic modifier will generally increase retention time and may improve resolution.
-
Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting peaks.
-
-
Issue 4: Tailing of peaks in GC-MS analysis.
-
Possible Cause: The carboxylic acid groups are interacting strongly with the stationary phase or active sites in the GC system, leading to poor peak shape. Dicarboxylic acids are not sufficiently volatile for direct GC analysis.
-
Troubleshooting Steps:
-
Derivatization: This is a mandatory step. Convert the carboxylic acids to more volatile and less polar esters (e.g., methyl or butyl esters) or silyl (B83357) derivatives (e.g., using BSTFA). This reduces peak tailing and improves chromatographic performance.
-
Column Choice: Use a polar capillary column, such as one with a cyanopropyl or a phenyl-substituted stationary phase, which can provide good selectivity for cis/trans isomers of fatty acid methyl esters and related compounds.
-
Injection Port Temperature: Optimize the injector temperature to ensure complete volatilization of the derivatives without causing thermal degradation.
-
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | cis-Pentenedioic Acid | trans-Pentenedioic Acid | Reference |
| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ | N/A |
| Molecular Weight | 130.10 g/mol | 130.10 g/mol | N/A |
| Melting Point | 130-132 °C | 137-139 °C | [1] |
| Solubility | Soluble in water, ethanol, acetone | Sparingly soluble in water, soluble in ethanol | [2][3] |
Note: Specific quantitative solubility data for this compound isomers is limited. The provided solubility information is based on trends observed for analogous dicarboxylic acids like butenedioic acid.
Experimental Protocols
Fractional Crystallization Protocol (General Guideline)
-
Dissolution: Dissolve the mixture of cis- and trans-pentenedioic acid in a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture). Start with a higher proportion of ethanol.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature. The less soluble trans isomer is expected to crystallize first. For further precipitation, cool the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture.
-
Analysis: Analyze the purity of the crystals and the filtrate by TLC, HPLC, or by measuring the melting point.
-
Recrystallization: If necessary, recrystallize the obtained solid to improve purity. The cis-isomer can be recovered from the filtrate by evaporating the solvent.
Thin-Layer Chromatography (TLC) Protocol
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the mixture and the pure isomers (if available as standards) in a suitable solvent (e.g., acetone or ethanol).
-
Spotting: Spot the samples onto the baseline of the TLC plate.
-
Mobile Phase: A common solvent system for dicarboxylic acids is a mixture of a non-polar solvent, a polar solvent, and an acid. A good starting point is a mixture of benzene:methanol:acetic acid (e.g., 45:8:4 v/v/v) . Adjust the solvent ratios to optimize separation.[2]
-
Development: Develop the plate in a sealed chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or bromocresol green). The trans isomer, being generally less polar, is expected to have a higher Rf value than the cis isomer.
Mandatory Visualization
Caption: Workflow for the separation and analysis of cis and trans this compound.
Caption: Decision tree for troubleshooting separation issues.
References
Technical Support Center: Optimizing Reaction Conditions for Pentenedioic Acid Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of pentenedioic acid.
Troubleshooting Guide
This guide addresses common issues encountered during this compound polymerization in a question-and-answer format.
Issue 1: Low Polymer Molecular Weight
-
Question: My polymerization of this compound is resulting in a polymer with a low molecular weight. What are the potential causes and solutions?
-
Answer: Low molecular weight is a common issue that can stem from several factors.[1] The purity of the monomers is critical; impurities can act as chain-terminating agents.[2] Additionally, an improper stoichiometric ratio of monomers (if using a co-monomer), or the presence of monofunctional impurities can limit chain growth. The concentration of the initiator or catalyst also plays a crucial role; a high concentration can lead to a larger number of shorter polymer chains.[1]
Solutions:
-
Monomer Purity: Ensure high purity of this compound and any co-monomers through techniques like recrystallization or distillation.
-
Stoichiometry: If using a co-monomer, ensure a precise 1:1 stoichiometric ratio.
-
Initiator/Catalyst Concentration: Optimize the initiator or catalyst concentration. A lower concentration generally favors the formation of higher molecular weight polymers.
-
Reaction Time and Temperature: Increasing the reaction time and temperature can sometimes lead to higher molecular weights, but be mindful of potential side reactions at elevated temperatures.[3]
-
Issue 2: Low or No Polymer Yield (Low Monomer Conversion)
-
Question: I am observing very low to no conversion of my this compound monomer. What could be the problem?
-
Answer: Low monomer conversion can be frustrating and is often linked to issues with the initiator or catalyst, reaction conditions, or monomer impurities.[4] An inactive or insufficient amount of initiator/catalyst will fail to start the polymerization process effectively.[1][4] The reaction temperature might be too low to initiate polymerization, or the reaction time may be too short.[4] Impurities in the monomer or solvent, such as water or other reactive species, can inhibit or terminate the polymerization reaction.[4]
Solutions:
-
Initiator/Catalyst Activity: Use a fresh, properly stored initiator or catalyst and ensure the correct concentration is used.[1]
-
Reaction Conditions: Optimize the reaction temperature and time. Some polymerizations require a specific initiation temperature.[1]
-
Purity of Reagents: Ensure all monomers and solvents are thoroughly purified and dried to remove any inhibiting impurities.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.[3]
-
Issue 3: Broad Polydispersity Index (PDI)
-
Question: The resulting polymer has a very broad polydispersity index (PDI). How can I achieve a more uniform polymer chain length?
-
Answer: A broad PDI indicates a wide distribution of polymer chain lengths. This can be caused by slow initiation relative to propagation, chain transfer reactions, or the presence of impurities.[1] If the initiation of polymerization is not rapid and quantitative, new chains will be forming throughout the reaction, leading to a broad distribution of chain lengths.
Solutions:
-
Initiator Choice: Select an initiator that provides fast and efficient initiation for the specific polymerization method being used.
-
Purification: Rigorous purification of monomers and solvents is crucial to eliminate species that can cause chain transfer or termination reactions.[1]
-
Controlled Polymerization Techniques: Employ controlled/"living" polymerization techniques if a very narrow PDI is required.
-
Issue 4: Gel Formation
-
Question: My reaction mixture is forming a gel, preventing further processing. What causes this and how can it be prevented?
-
Answer: Gel formation is typically due to cross-linking side reactions.[1] For a monomer like this compound, which has both a double bond and carboxylic acid groups, there is a potential for both addition and condensation reactions, which could lead to branching and cross-linking if not properly controlled.
Solutions:
-
Reaction Temperature: Lowering the reaction temperature can help to minimize side reactions.[1]
-
Monomer Concentration: Reducing the monomer concentration can decrease the probability of intermolecular cross-linking reactions.[1]
-
Selective Catalysis: Utilize a catalyst or initiator that selectively promotes the desired polymerization pathway (e.g., either addition polymerization of the double bond or polycondensation of the carboxylic acid groups).
-
Frequently Asked Questions (FAQs)
Q1: What are the potential polymerization pathways for this compound?
A1: this compound possesses two key functional groups for polymerization: a carbon-carbon double bond and two carboxylic acid groups. This allows for two primary polymerization routes:
-
Free-Radical Polymerization: The double bond can undergo addition polymerization using a free-radical initiator.[5]
-
Polycondensation: The dicarboxylic acid groups can react with a diol or diamine to form polyesters or polyamides, respectively.[5]
Q2: How do I choose an appropriate initiator for the free-radical polymerization of this compound?
A2: The choice of initiator depends on the desired reaction conditions, particularly the solvent and temperature. Common free-radical initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO).[6][] The initiator must be soluble in the reaction medium and have a suitable decomposition temperature to generate radicals at the desired reaction temperature.[8]
Q3: What are suitable solvents for the polymerization of this compound?
A3: The choice of solvent will depend on the type of polymerization. For polycondensation, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (B87167) (DMSO) are often used, sometimes with the addition of salts like LiCl to improve polymer solubility.[3] For free-radical polymerization, the solvent should be inert to the reaction conditions and able to dissolve both the monomer and the resulting polymer. The polarity of this compound suggests that polar solvents would be more suitable.
Q4: How does reaction temperature affect the polymerization of this compound?
A4: Temperature has a significant impact on polymerization. Higher temperatures generally lead to faster reaction rates.[4] However, excessively high temperatures can also promote undesirable side reactions, leading to issues like low molecular weight or gel formation.[4][9] For some polymerizations, there is an optimal temperature range to achieve the desired polymer properties.[10] It is also important to consider the "ceiling temperature," above which polymerization is thermodynamically unfavorable.[11]
Data Presentation
Table 1: Troubleshooting Summary for this compound Polymerization
| Issue | Potential Cause | Recommended Solution |
| Low Molecular Weight | Monomer impurities, incorrect stoichiometry, high initiator concentration.[1][2] | Purify monomers, ensure precise stoichiometry, optimize initiator concentration. |
| Low Monomer Conversion | Inactive/insufficient initiator, suboptimal temperature/time, impurities.[1][4] | Use fresh initiator, optimize reaction conditions, purify all reagents. |
| Broad PDI | Slow initiation, chain transfer reactions, impurities.[1] | Choose a fast initiator, purify reagents, consider controlled polymerization techniques. |
| Gel Formation | Cross-linking side reactions.[1] | Lower reaction temperature, reduce monomer concentration, use a selective catalyst.[1] |
Table 2: Common Initiators for Free-Radical Polymerization
| Initiator Class | Example | Typical Decomposition Temperature | Common Solvents |
| Azo Compounds | Azobisisobutyronitrile (AIBN) | 60-80 °C | Organic Solvents |
| Organic Peroxides | Benzoyl Peroxide (BPO) | 70-90 °C | Organic Solvents |
| Persulfates | Potassium Persulfate | 50-70 °C | Water |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
-
Monomer and Solvent Preparation: Purify this compound by recrystallization. Dry the purified monomer under vacuum. Use a freshly distilled, anhydrous solvent.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the this compound in the chosen solvent.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen or argon for at least 30 minutes to remove oxygen.
-
Initiator Addition: Add the appropriate amount of a free-radical initiator (e.g., AIBN or BPO).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified reaction time.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol (B129727) or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Polycondensation of this compound with a Diol
-
Reagent Preparation: Ensure both this compound and the diol are of high purity and in a precise 1:1 molar ratio.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add the this compound, the diol, and a suitable catalyst (e.g., p-toluenesulfonic acid).
-
Esterification: Heat the mixture under a slow stream of nitrogen to a temperature sufficient to initiate the esterification and remove the water byproduct by distillation (typically 150-180 °C).[12]
-
Polycondensation: Once the initial water has been removed, apply a vacuum to the system to facilitate the removal of the remaining condensation byproduct and drive the reaction to completion, often at a higher temperature (e.g., >200 °C).
-
Isolation: Cool the viscous polymer melt to room temperature and isolate the solid polyester.
Visualizations
Caption: General experimental workflow for this compound polymerization.
Caption: Logical workflow for troubleshooting common polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. iscientific.org [iscientific.org]
Technical Support Center: Pentenedioic Acid Synthesis
Welcome to the technical support center for the synthesis of pentenedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound, also known as glutaric acid, can be synthesized through several routes:
-
Traditional Chemical Synthesis: Common methods include the oxidation of cyclopentane (B165970) or cyclopentanol/cyclopentanone mixtures.[1] Other routes involve the ring-opening of γ-butyrolactone using potassium cyanide, followed by hydrolysis, or reacting 1,3-dibromopropane (B121459) with a cyanide salt and subsequent hydrolysis.[2]
-
Catalytic Routes from Biomass: A prominent green chemistry approach involves the conversion of γ-valerolactone (GVL), a platform chemical derived from cellulosic biorefineries.[3] This process uses a bifunctional catalyst to first open the GVL ring to form pentenoic acid intermediates, which are then hydrogenated.[3][4]
-
Fermentative Production: Microorganisms can be engineered to produce dicarboxylic acids from renewable feedstocks like lignocellulosic sugars.[5][6] For instance, fungi such as Aspergillus oryzae can utilize sugars like glucose and xylose for this purpose.[5] Fermentation processes have reported yields of up to 24.3 g/L for this compound.[7]
Q2: My chemical synthesis is suffering from low yield. What are the general troubleshooting steps?
A2: Low yields in chemical synthesis can often be traced back to a few key areas. A systematic approach is crucial for diagnosis.[8] Key factors to investigate include:
-
Purity of Reactants and Solvents: Impurities in starting materials can lead to side reactions.[9] Ensure all solvents are anhydrous, as water can interfere with many reactions.[9]
-
Reaction Conditions: Verify that temperature, pressure, and pH are optimized for the specific reaction. Suboptimal conditions can slow the reaction or favor byproduct formation.[10]
-
Reagent Stoichiometry and Activity: Ensure that all reagents are added in the correct molar ratios and that catalysts or coupling agents are fresh and active.[9][11]
-
Work-up and Purification: Significant product loss can occur during extraction, precipitation, and filtration steps. Ensure precipitation is complete and handle the isolated product carefully.[10]
Q3: I'm using the γ-valerolactone (GVL) catalytic route and observing poor conversion rates. What should I investigate?
A3: The catalytic conversion of GVL to pentanoic or pentenedioic acids is a multi-step process where yield is highly dependent on balancing reaction thermodynamics and catalyst activity.[3][4]
-
Catalyst Activity: The bifunctional catalyst (e.g., Pt on an acidic support like ZSM-5) is crucial. High platinum (Pt) surface area improves the GVL conversion rate.[3] However, the catalyst can be "poisoned" or retarded by strong interactions with formic acid or its decomposition byproducts, such as carbon monoxide (CO).[3][4]
-
Reaction Thermodynamics: The initial ring-opening of GVL to pentenoic acid is thermodynamically disfavored at high temperatures (e.g., 543 K).[3][4] Therefore, the subsequent hydrogenation step is rate-limiting. A rapid supply of hydrogen is necessary to drive the reaction forward.
-
Reactant Ratios: The molar ratio of GVL to the hydrogen source (e.g., formic acid) is critical. A sufficient amount of formic acid is needed for complete conversion, but an excessive concentration can inhibit the hydrogenation step.[4]
Q4: My fermentation process for this compound has a low titer. What are the likely reasons?
A4: Low product titers in fermentation can be caused by several biological and process-related factors.
-
Substrate Quality: Lignocellulosic hydrolysates can contain inhibitors generated during pretreatment, which can negatively impact microbial growth and productivity.[12]
-
Product Inhibition: High concentrations of the target carboxylic acid can lower the pH of the medium and inhibit the metabolic activity of the microorganisms.[13] A fed-batch strategy, where the substrate is fed incrementally, can help maintain a productive cellular state.[13]
-
Oxygen Supply: For aerobic fermentations, ensuring adequate oxygen supply is critical for cell metabolism and product formation.[14]
-
Nutrient Limitation: The fermentation medium must contain all necessary nutrients (nitrogen, phosphorus, trace minerals) in the correct proportions.
Q5: What are the recommended methods for recovering this compound from a dilute aqueous solution, such as a fermentation broth?
A5: Recovering carboxylic acids from fermentation broths is a significant challenge, often accounting for a large portion of the total production cost.[15]
-
Liquid-Liquid Extraction: This is a common method where an organic solvent is used to selectively extract the acid from the aqueous broth.[7][15] The efficiency of this process depends on the solvent's distribution coefficient.
-
Precipitation/Crystallization: After extraction or concentration, the acid can be recovered by crystallization, often by acidifying the solution to reduce its solubility.[15]
-
Electrodialysis: This technique uses ion-exchange membranes to separate ions from a solution. Electrodialysis with bipolar membranes (EDBM) can be used to recover and concentrate carboxylic acids from fermentation salts.[16]
Troubleshooting Guides
Guide 1: Low Yield in Catalytic Conversion of GVL
| Symptom / Question | Possible Cause | Recommended Solution |
| Why is my GVL conversion incomplete? | Insufficient Hydrogen Supply: The hydrogenation of pentenoic acid intermediates is rate-limiting.[3] | Increase the partial pressure of H₂ or optimize the concentration of the hydrogen donor (e.g., formic acid). Stepwise addition of formic acid may prevent catalyst inhibition.[3] |
| Low Catalyst Activity: The catalyst may have a low active surface area or may be deactivated. | Ensure the use of a high-surface-area catalyst. If reusing the catalyst, consider regeneration steps. Check for impurities in the feedstock that could act as poisons. | |
| Suboptimal Temperature: The ring-opening is disfavored at high temperatures, while hydrogenation may be too slow at low temperatures.[4] | Determine the optimal temperature for the specific catalyst system. An apparent activation energy of 73 kJ mol⁻¹ has been reported for GVL conversion.[3] | |
| Why is the selectivity towards this compound poor? | Side Reactions: Formic acid can decompose into CO and H₂, and CO can inhibit the catalyst, affecting selectivity.[4] | Modulate the GVL-to-formic acid ratio carefully. Lowering the reaction temperature may reduce decomposition side reactions. |
| Incorrect Catalyst Support: The acidity of the support (e.g., zeolite) is crucial for the ring-opening step.[3] | Use a support with strong acidity, such as ZSM-5, to effectively catalyze the dehydration/ring-opening step.[3] |
Guide 2: Low Titer in Fermentative Production
| Symptom / Question | Possible Cause | Recommended Solution |
| Why has my fermentation stalled prematurely? | Product Inhibition: Accumulation of this compound can lower the pH to an inhibitory level for the microorganism. | Implement a fed-batch or continuous culture strategy to keep the product concentration below the inhibitory threshold.[5] Consider in-situ product removal techniques.[15] |
| Substrate Inhibition/Toxicity: High concentrations of sugars or toxic compounds from biomass hydrolysis can inhibit growth.[12] | Detoxify the hydrolysate before use. Optimize the initial substrate concentration and feeding strategy. | |
| Oxygen Limitation: The dissolved oxygen level is too low for efficient aerobic metabolism. | Increase the agitation and aeration rates. Monitor dissolved oxygen levels throughout the fermentation. | |
| Why is there a high concentration of byproducts? | Suboptimal Fermentation Conditions: Incorrect pH or temperature can shift metabolic flux towards byproduct formation. | Tightly control pH and temperature within the optimal range for the specific microbial strain. |
| Metabolic Pathway Imbalance: The native or engineered metabolic pathway may not be fully optimized, leading to carbon flux overflowing into competing pathways. | Further metabolic engineering of the production strain may be required to block competing pathways or enhance the expression of key enzymes.[6] |
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Method | Starting Material(s) | Typical Yield | Advantages | Disadvantages |
| Chemical Synthesis | 1,3-Dibromopropane, KCN | Moderate to High | Well-established, high purity possible. | Use of toxic cyanide reagents, harsh conditions.[2] |
| Catalytic Oxidation | Cyclopentane | Variable | Utilizes simple hydrocarbon feedstock. | Often requires strong oxidants, potential for over-oxidation.[1] |
| Catalytic (from GVL) | γ-Valerolactone (GVL), H₂/Formic Acid | High (up to ~70% for pentanoic acid) | Uses renewable biomass feedstock, atom-economical.[3][4] | Requires precious metal catalysts, potential for catalyst deactivation.[3] |
| Fermentation | Glucose, Xylose | Up to 24.3 g/L | Green process, mild conditions, uses renewable resources.[5][7] | Dilute product streams, complex purification, risk of contamination.[15] |
Table 2: Extraction Efficiency of Different Solvents for this compound
Data derived from studies on pentanedioic acid recovery from aqueous solutions.
| Solvent | Distribution Coefficient (K_D) | Extraction Efficiency (E%) | Reference |
| Oleyl alcohol | 1.71 | 63.20% | [7] |
| Octanol | 1.42 | 58.07% | [7] |
| Sunflower oil | 0.60 | 37.86% | [7] |
| Soybean oil | 0.42 | 29.57% | [7] |
Experimental Protocols
Protocol 1: Catalytic Conversion of GVL to Pentanoic Acid
This protocol is a general representation based on published literature.[3][4]
-
Catalyst Preparation: Use a bifunctional catalyst, such as 0.5-5 wt% Platinum (Pt) on an acidic zeolite support (e.g., H-ZSM-5).
-
Reactor Setup: Charge a high-pressure batch reactor with the catalyst, γ-valerolactone (GVL), water, and formic acid (FA). A typical molar ratio might be GVL:FA of 1:2.
-
Reaction Conditions: Seal the reactor, purge with N₂, and then pressurize with H₂ if used as a co-reductant. Heat the reactor to the target temperature (e.g., 270°C / 543 K) while stirring.
-
Monitoring: Monitor the reaction progress by taking liquid samples periodically and analyzing them by GC or HPLC to determine the conversion of GVL and the yield of pentanoic/pentenoic acids.
-
Work-up: After cooling and depressurizing the reactor, separate the catalyst by filtration. The product can be isolated from the aqueous phase by solvent extraction.
Protocol 2: Fermentative Production of Dicarboxylic Acids
This protocol is a generalized procedure based on methods for producing organic acids using Aspergillus species.[5]
-
Inoculum Preparation: Grow a culture of the production strain (e.g., Aspergillus oryzae) in a suitable seed medium until it reaches the late exponential phase.
-
Fermentation Medium: Prepare the production medium in a sterilized fermenter. The medium should contain a carbon source (e.g., glucose or xylose from biomass hydrolysate), a nitrogen source, and essential mineral salts.
-
Inoculation and Fermentation: Inoculate the production medium with the seed culture. Maintain the fermentation at a controlled temperature (e.g., 30-37°C) and pH (e.g., by adding CaCO₃ or automated base addition). Provide adequate aeration and agitation.
-
Fed-Batch Operation (Optional): To avoid substrate or product inhibition, a concentrated solution of the carbon source can be fed to the fermenter periodically or continuously based on consumption rates.
-
Harvesting and Cell Removal: Once the fermentation is complete (typically determined by the cessation of carbon source uptake), harvest the broth. Remove the microbial cells by centrifugation or microfiltration. The cell-free supernatant contains the target this compound.
Visualizations
Figure 1. A logical workflow for troubleshooting low yields in chemical synthesis.
Figure 2. Simplified catalytic pathway from γ-valerolactone (GVL) to pentanoic acid.
Figure 3. General workflow for the fermentative production of this compound.
References
- 1. Glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 2. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 3. Pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cbp.fraunhofer.de [cbp.fraunhofer.de]
- 6. Implementation of Synthetic Pathways to Foster Microbe-Based Production of Non-Naturally Occurring Carboxylic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Itaconic and Fumaric Acid Production from Biomass Hydrolysates by Aspergillus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fermentative production of organic acids - Fraunhofer IGB [igb.fraunhofer.de]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of operating parameters for 2,5-furandicarboxylic acid recovery using electrodialysis with bipolar membrane and traditional electrodialysis systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Pentenedioic Acid Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of pentenedioic acid under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of this compound in an acidic environment?
Under acidic conditions, this compound, an unsaturated dicarboxylic acid, can undergo several potential degradation pathways. The primary mechanisms involve reactions at the carbon-carbon double bond and the carboxylic acid functional groups. The main pathways include:
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Acid-Catalyzed Hydration: The double bond can be hydrated in the presence of an acid catalyst and water, leading to the formation of a hydroxy-pentanedioic acid. This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the original double bond.
-
Isomerization: The position of the double bond can shift along the carbon chain through acid-catalyzed isomerization, leading to different isomers of this compound.
-
Lactonization: If a hydroxyl group is formed, for instance through hydration, an intramolecular esterification can occur between the hydroxyl group and one of the carboxylic acid groups. This results in the formation of a cyclic ester, known as a lactone.
-
Decarboxylation: Although generally requiring heat, the presence of a beta-carbonyl group (which can be formed through isomerization and hydration) can facilitate the loss of carbon dioxide from one of the carboxylic acid groups.
Q2: What are the likely major and minor degradation products?
The distribution of degradation products will depend on the specific reaction conditions (e.g., temperature, acid concentration, reaction time). However, based on general principles of organic chemistry:
-
Major Products: Initially, hydrated and isomerized forms of this compound are expected to be the major products.
-
Minor Products: Lactones and decarboxylated products are likely to be formed as secondary products, especially with prolonged reaction times or at elevated temperatures.
Q3: How can I monitor the degradation of this compound and the formation of its products?
High-Performance Liquid Chromatography (HPLC) is a well-suited technique for monitoring the degradation of this compound and quantifying the formation of its various products. A reversed-phase C18 column with a UV detector is commonly used for the analysis of organic acids. The mobile phase typically consists of an acidified aqueous solution (e.g., with sulfuric acid or phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile.
Troubleshooting Guides
Experimental Setup & Execution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reaction is too slow or not proceeding. | Insufficient acid concentration. | Gradually increase the concentration of the acid catalyst. |
| Low reaction temperature. | Increase the reaction temperature in controlled increments. | |
| Purity of starting material. | Ensure the this compound is of high purity. | |
| Reaction is too fast and uncontrollable. | Acid concentration is too high. | Decrease the concentration of the acid catalyst. |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Formation of unexpected side products. | Presence of impurities in the starting material or solvent. | Use high-purity reagents and solvents. |
| Complex reaction pathways at the given conditions. | Optimize reaction conditions (temperature, acid concentration) to favor the desired pathway. |
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak separation. | Inappropriate mobile phase composition. | Adjust the ratio of the aqueous and organic phases. Modify the pH of the aqueous phase. |
| Incorrect column. | Ensure a suitable column for organic acid analysis is being used (e.g., C18). | |
| Flow rate is too high. | Decrease the flow rate to improve resolution. | |
| Peak tailing. | Secondary interactions between the analyte and the stationary phase. | Add a competing acid (e.g., trifluoroacetic acid) to the mobile phase in small amounts. |
| Column overload. | Dilute the sample before injection. | |
| Drifting retention times. | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
Data Presentation
Due to the limited availability of specific quantitative data for the degradation of this compound in the scientific literature, the following tables are presented as templates for organizing experimental data.
Table 1: Effect of Acid Concentration on this compound Degradation
| Acid Concentration (M) | Temperature (°C) | Time (h) | This compound Remaining (%) | Product A (%) | Product B (%) | Other Products (%) |
| e.g., 0.1 | e.g., 50 | e.g., 24 | Data | Data | Data | Data |
| e.g., 0.5 | e.g., 50 | e.g., 24 | Data | Data | Data | Data |
| e.g., 1.0 | e.g., 50 | e.g., 24 | Data | Data | Data | Data |
Table 2: Effect of Temperature on Product Distribution
| Temperature (°C) | Acid Concentration (M) | Time (h) | This compound Remaining (%) | Product A (%) | Product B (%) | Other Products (%) |
| e.g., 25 | e.g., 0.5 | e.g., 24 | Data | Data | Data | Data |
| e.g., 50 | e.g., 0.5 | e.g., 24 | Data | Data | Data | Data |
| e.g., 75 | e.g., 0.5 | e.g., 24 | Data | Data | Data | Data |
Experimental Protocols
Protocol 1: Kinetic Study of this compound Degradation
-
Preparation of Reaction Solutions:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., deionized water).
-
Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M sulfuric acid).
-
-
Reaction Setup:
-
In a series of temperature-controlled reaction vessels, add the acidic solution.
-
Allow the vessels to equilibrate to the desired temperature (e.g., 25°C, 50°C, 75°C).
-
Initiate the reaction by adding a known amount of the this compound stock solution to each vessel.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by neutralizing the acid with a base to prevent further degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of remaining this compound and the formed products.
-
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and methanol (B) (e.g., 95:5 A:B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: UV detector at 210 nm.
-
Standard Preparation: Prepare standard solutions of this compound and any identified degradation products of known concentrations to create calibration curves for quantification.
Visualizations
Caption: Plausible degradation pathways of this compound under acidic conditions.
Technical Support Center: Glutaconic Acid Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of glutaconic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: There is limited published data specifically detailing the stability of glutaconic acid under various conditions. The following guidance is based on general chemical principles for unsaturated dicarboxylic acids, data from analogous compounds, and standard practices in stability testing. It is essential to perform compound-specific stability studies for your particular application.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with glutaconic acid solutions.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Loss of Potency or Concentration Over Time | Chemical degradation of glutaconic acid. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles.[1] 2. pH Assessment: Check the pH of your solution. The stability of carboxylic acids can be pH-dependent. Adjust the pH with a suitable buffer system if necessary. 3. Headspace and Oxygen: Minimize headspace in your storage vials to reduce exposure to oxygen, which can promote oxidative degradation. Consider purging the solution with an inert gas like nitrogen or argon. 4. Perform a Forced Degradation Study: Intentionally stress the glutaconic acid solution (e.g., with acid, base, heat, light, and an oxidizing agent) to understand its degradation profile. Use a stability-indicating analytical method, such as HPLC, to monitor the loss of the parent compound and the appearance of degradation products. |
| Appearance of New Peaks in Chromatogram (e.g., HPLC) | Formation of degradation products or isomers. | 1. Isomerization Check: Glutaconic acid has cis and trans isomers.[2] Changes in temperature or solution conditions can cause isomerization, leading to a new peak.[3] Compare the retention time of the new peak with a standard of the other isomer if available. 2. Identify Degradation Products: Use mass spectrometry (LC-MS) to determine the mass of the new peaks. This can help identify potential degradation products such as cyclized forms (anhydride), hydration products, or oxidative cleavage products. 3. Review Stress Conditions: Correlate the appearance of specific peaks with the stress conditions applied (e.g., a peak appearing only under oxidative stress is likely an oxidation product). |
| Inconsistent or Irreproducible Experimental Results | Instability of glutaconic acid under experimental conditions. | 1. Solution Age: Prepare fresh solutions of glutaconic acid for each experiment to minimize variability due to degradation during storage. 2. Control Experimental Parameters: Tightly control the temperature, pH, and duration of your experiments. Even small variations can affect the stability of the compound. 3. Solvent Effects: Evaluate the compatibility of your chosen solvent with glutaconic acid. Protic solvents may participate in reactions. Consider using aprotic solvents if appropriate for your experiment. |
| Precipitation or Cloudiness in Solution | Poor solubility or formation of insoluble degradation products. | 1. Check Solubility Limits: Ensure you have not exceeded the solubility of glutaconic acid in your chosen solvent and at the experimental temperature. 2. pH-Dependent Solubility: The solubility of dicarboxylic acids is often pH-dependent. Adjusting the pH may improve solubility. 3. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or an insoluble degradation product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of glutaconic acid in solution?
A1: The stability of glutaconic acid in solution can be influenced by several factors, including:
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Temperature: Higher temperatures generally accelerate chemical degradation. It is recommended to store stock solutions at -20°C or -80°C.[1]
-
pH: The pH of the solution can affect the ionization state of the carboxylic acid groups and catalyze hydrolytic reactions.
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Presence of Oxygen: As an unsaturated compound, the double bond in glutaconic acid is susceptible to oxidation.
-
Exposure to Light: UV or visible light can potentially induce photodegradation or isomerization.
-
Solvent Type: The solvent can influence stability through its polarity, protic nature, and potential to participate in degradation reactions.
Q2: What are the likely degradation pathways for glutaconic acid?
A2: While specific degradation pathways for glutaconic acid are not well-documented, based on its structure as an unsaturated dicarboxylic acid, potential pathways include:
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Cis-Trans Isomerization: The double bond can isomerize between the cis and trans configurations, especially when exposed to heat or light.[2][3]
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Cyclization: The cis-isomer can undergo intramolecular dehydration to form glutaconic anhydride, particularly with heating.[2]
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Hydration: Addition of water across the double bond could form a hydroxy-glutaric acid, which could then potentially cyclize to a lactone.
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Oxidation: The double bond is a likely site for oxidative cleavage, which could lead to the formation of smaller dicarboxylic acids or other fragments.[4]
-
Decarboxylation: Like some other dicarboxylic acids, glutaconic acid may undergo decarboxylation under certain conditions, such as high heat.
Q3: How should I prepare and store stock solutions of glutaconic acid?
A3: For maximum stability, prepare stock solutions in a suitable solvent and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1] Protect solutions from light by using amber vials or wrapping them in foil.
Q4: Is there a recommended analytical method to assess the stability of glutaconic acid?
Quantitative Data Summary
The following table is a template for summarizing stability data for glutaconic acid from your own experiments. Currently, there is a lack of published quantitative data on its degradation kinetics.
| Condition | Solvent/Buffer | Temperature (°C) | Parameter | Value |
| Example Data | 0.1 M Phosphate Buffer, pH 7.4 | 40 | Half-life (t½) | Populate with your data |
| Example Data | 0.1 N HCl | 60 | Degradation Rate Constant (k) | Populate with your data |
| Example Data | 0.1 N NaOH | 25 | % Degradation after 24h | Populate with your data |
| Example Data | Aqueous Solution, Exposed to UV Light | 25 | % Degradation after 8h | Populate with your data |
Experimental Protocols
Protocol: Forced Degradation Study of Glutaconic Acid
Objective: To investigate the intrinsic stability of glutaconic acid and identify potential degradation products.
Materials:
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Glutaconic acid
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HPLC-grade water, acetonitrile (B52724), and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with UV or PDA detector
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LC-MS system (for identification of degradants)
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pH meter
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Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of glutaconic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/organic mixture).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with an equal volume of 0.1 N NaOH. Keep at room temperature for 8 hours.
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Oxidation: Mix with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Incubate a solution at 60°C for 48 hours.
-
Photodegradation: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to exclude light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
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Analyze the samples using a developed and validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of glutaconic acid in each condition.
-
Monitor for the formation of new peaks in the chromatograms.
-
If significant degradation is observed, use LC-MS to obtain mass information on the degradation products to aid in their identification.
-
Visualizations
Caption: Hypothetical degradation pathways of glutaconic acid.
Caption: Workflow for troubleshooting glutaconic acid stability issues.
References
Technical Support Center: Synthesis of Pentenedioic Acid and Prevention of Isomerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of pentenedioic acid, with a focus on preventing isomerization.
Isomerization of this compound: An Overview
This compound, also known as glutaconic acid, is a five-carbon dicarboxylic acid containing a carbon-carbon double bond. This double bond can exist in two geometric configurations: cis (Z) and trans (E). The interconversion between these isomers can be promoted by factors such as heat, acidic or basic conditions, and even during analytical sample preparation. Controlling the stereochemistry of the double bond is often crucial for the desired biological activity or material properties of the final product.
The trans isomer is often the thermodynamically more stable product, and isomerization from the cis to the trans form can occur under certain conditions. For instance, in the synthesis of related unsaturated dicarboxylic acids like maleic acid, heating can convert the cis isomer to the more stable trans isomer, fumaric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| High percentage of the undesired isomer in the final product. | Reaction Temperature is Too High: Elevated temperatures can provide the activation energy needed for isomerization to the thermodynamically more stable isomer. | - Lower the reaction temperature. - Consider alternative synthetic routes that proceed at milder temperatures. |
| Inappropriate pH: Acidic or basic conditions can catalyze the isomerization of the double bond. | - Maintain a neutral pH throughout the reaction and workup if possible. - If acidic or basic conditions are necessary, minimize the reaction time and use the mildest effective reagents. - Buffer the reaction mixture to maintain a stable pH. | |
| Prolonged Reaction Time: Extended exposure to reaction conditions, even at moderate temperatures, can lead to gradual isomerization. | - Monitor the reaction progress closely using techniques like TLC or HPLC. - Quench the reaction as soon as the starting material is consumed to the desired extent. | |
| Isomerization observed during purification. | High Temperatures During Distillation or Drying: Similar to the reaction itself, high temperatures during purification can cause isomerization. | - Utilize vacuum distillation to lower the boiling point. - Dry the product at the lowest effective temperature, preferably under vacuum. |
| Acidic or Basic Residues: Trace amounts of acid or base from the reaction workup can catalyze isomerization during storage or subsequent steps. | - Ensure thorough neutralization and washing of the product. - Consider a final wash with a dilute buffer solution to remove any residual acid or base. | |
| Difficulty in separating cis and trans isomers. | Similar Physical Properties: The cis and trans isomers may have very similar boiling points and solubilities in common solvents, making separation by distillation or simple crystallization challenging. | - Fractional Crystallization: Exploit small differences in solubility by carefully selecting the crystallization solvent and temperature. Seeding with a pure crystal of the desired isomer can sometimes improve selectivity. - Chromatography: Utilize column chromatography (e.g., silica (B1680970) gel) with an appropriate eluent system. HPLC can also be used for both analytical and preparative separations. |
| Isomer ratio changes during analytical characterization (e.g., GC-MS). | Derivatization-Induced Isomerization: The high temperatures and chemical reagents used in derivatization steps for GC-MS analysis can cause isomerization. | - Analyze the underivatized sample if possible, for example, using HPLC with UV or MS detection. - If derivatization is necessary, use the mildest possible conditions and shortest reaction times. - Analyze the sample by ¹H NMR spectroscopy, which typically does not induce isomerization, to determine the isomer ratio in the crude and purified product. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between cis- and trans-pentenedioic acid?
A1: The primary difference lies in the spatial arrangement of the carboxyl groups relative to the carbon-carbon double bond. In the cis isomer, the carboxyl groups are on the same side of the double bond, while in the trans isomer, they are on opposite sides. This difference in geometry leads to different physical properties, such as melting point and solubility, and can significantly impact their chemical reactivity and biological activity.
Q2: Which isomer of this compound is more stable?
A2: Generally, the trans isomer of acyclic alkenes is thermodynamically more stable than the cis isomer due to reduced steric strain. Therefore, reaction conditions that allow for equilibration will likely favor the formation of trans-pentenedioic acid.
Q3: How can I monitor the isomeric ratio during my synthesis?
A3: ¹H NMR spectroscopy is a powerful tool for determining the isomeric ratio. The coupling constants (J-values) between the vinylic protons are typically different for cis and trans isomers. Generally, the coupling constant for trans protons is larger (typically 11-19 Hz) than for cis protons (typically 5-14 Hz). HPLC with a suitable column and mobile phase can also be used to separate and quantify the isomers.
Q4: Are there any stereoselective methods to synthesize a specific isomer of this compound?
A4: Yes, stereoselective syntheses are possible. For example, cis-glutaconic acid can be prepared from the bromination of levulinic acid, followed by treatment with a base like potassium carbonate. Biosynthetic routes have been shown to produce (E)-glutaconate (trans-isomer) with high stereoselectivity. Enzymatic methods, such as those using aminotransferases, can also be employed for the stereospecific synthesis of glutamate (B1630785) analogues, which can be precursors to specific isomers of this compound.
Experimental Protocols
Protocol 1: Synthesis of cis-Pentenedioic Acid (Glutaconic Acid) via Bromination of Levulinic Acid
This method provides a route to the cis isomer. Care must be taken to control the reaction conditions to minimize isomerization to the more stable trans form.
Materials:
-
Levulinic acid
-
Bromine
-
Potassium carbonate
-
Diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Bromination: Dissolve levulinic acid in a suitable solvent such as diethyl ether. Slowly add a stoichiometric amount of bromine at a low temperature (e.g., 0 °C) while protecting the reaction from light. Stir the reaction mixture until the bromine color disappears.
-
Workup: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and hydrogen bromide. Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure to obtain the crude dibromoketone.
-
Elimination and Hydrolysis: Treat the crude dibromoketone with an aqueous solution of potassium carbonate. Heat the mixture to promote the elimination of HBr and hydrolysis of the resulting intermediate.
-
Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the crude cis-pentenedioic acid. Filter the solid and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure cis-pentenedioic acid.
Note: To minimize isomerization, it is crucial to avoid excessive heating during the elimination/hydrolysis and purification steps.
Protocol 2: Quantitative Analysis of this compound Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of cis and trans isomers of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A typical mobile phase consists of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Isocratic or gradient elution can be employed depending on the separation efficiency. A starting point could be 95:5 (v/v) aqueous buffer to organic modifier.
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
-
Quantification: Prepare standard solutions of pure cis and trans isomers at known concentrations to generate a calibration curve. The peak areas of the isomers in the sample chromatogram can then be used to determine their respective concentrations.
Visualizations
Workflow for Preventing Isomerization during this compound Synthesis
Caption: A workflow diagram illustrating key control points to prevent isomerization.
Logical Relationship of Isomerization Factors
Caption: Factors contributing to the isomerization of this compound.
Technical Support Center: Managing Impurities in Crude Pentenedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and troubleshooting impurities in crude pentenedioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound and where do they originate?
A1: Impurities in crude this compound can arise from unreacted starting materials, byproducts from the synthesis process, or degradation products.[1] Common synthetic routes, such as the oxidation of cyclopentane (B165970) or the ring-opening of butyrolactone, can introduce specific impurities.[2][3]
-
Starting Materials: Residual precursors like cyclopentane, cyclopentanol, or 1,3-dibromopropane (B121459) may be present.[2][3]
-
Reaction Intermediates: Incomplete reactions can leave intermediates from the multi-step synthesis.[1]
-
Byproducts: Side reactions may form structurally similar dicarboxylic acids (e.g., succinic acid, adipic acid), products of decarboxylation, or polymers.[1][3]
-
Solvents and Reagents: Residual solvents used during synthesis or purification can also be a source of contamination.
Q2: How can I determine the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or Mass Spectrometry (MS) detector, HPLC is a highly effective method for separating and quantifying impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and help identify organic impurities.[1]
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) is also a valuable technique for identifying volatile or derivatized impurities.[4]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can be used for surface analysis of the powdered acid.[5]
Q3: What is the impact of impurities on downstream applications?
A3: Impurities in this compound can have significant negative effects on research and development:
-
Altered Reaction Outcomes: Contaminants can lead to unexpected side reactions, resulting in the formation of undesirable products.[6]
-
Inaccurate Results: The presence of impurities can skew experimental data, leading to false positives or negatives and compromising the validity of research findings.[6]
-
Reduced Polymer Quality: When used as a monomer, impurities can affect the elasticity and other physical properties of polymers like polyesters and polyamides.[2]
-
Biased Pharmacological Assays: In drug development, impurities can affect the results of transport and inhibition studies, potentially leading to inaccurate estimations of kinetic parameters.[7]
Q4: What are the recommended storage conditions for this compound to prevent degradation?
A4: To maintain the stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry place.[1] It should be kept away from incompatible materials such as strong oxidizing agents.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Causes:
-
Troubleshooting Steps:
-
Analyze a Blank: Inject the mobile phase only to check for system contamination.[1]
-
Verify Mobile Phase: Ensure the mobile phase is correctly prepared, filtered, and degassed.[1]
-
Check Sample Preparation: Review the sample preparation procedure for potential contamination from solvents or vials.[1]
-
Confirm Column Integrity: Evaluate the HPLC column's performance with a standard compound.[1]
-
Identify Unknown Peaks: If the issue persists, utilize a mass spectrometer (LC-MS) to determine the molecular weights of the unknown peaks for identification.[1]
-
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Causes:
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the composition and pH of the mobile phase.
-
Column Maintenance: Flush the column with a strong solvent to remove strongly retained compounds.[1]
-
Reduce Sample Concentration: Inject a more dilute sample to check for overloading effects.[1]
-
Consider a Different Column: If the problem continues, try a different type of HPLC column, for instance, one with a different stationary phase.[1]
-
Data Presentation
Table 1: Common Impurities in Crude this compound and Their Analysis
| Impurity Category | Potential Source | Recommended Analytical Method |
| Starting Materials | Unreacted precursors from synthesis (e.g., glutaric acid derivatives)[1] | HPLC, GC-MS |
| Reaction Intermediates | Incompletely reacted compounds from multi-step synthesis[1] | HPLC-MS, NMR |
| Byproducts | Side reactions during synthesis (e.g., other dicarboxylic acids)[1][3] | HPLC, GC-MS |
| Degradation Products | Improper storage or handling[1] | HPLC-MS |
Table 2: Efficacy of Liquid-Liquid Extraction for this compound Purification
| Extractant | Distribution Coefficient (K_D) | Extraction Efficiency (E%) |
| Oleyl alcohol | 1.71 | 63.20%[9] |
| Octanol | 1.42 | 58.07%[9] |
| Sunflower oil | 0.60 | 37.86%[9] |
| Soybean oil | 0.42 | 29.57%[9] |
| Data from equilibrium studies at 298.15 ± 1 K and an initial acid concentration of 1.133 mol L⁻¹.[9] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometer (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
This compound sample.
-
Volumetric flasks, pipettes, and vials.[1]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) in a volumetric flask.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for UV detection)
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B[1]
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
If using LC-MS, analyze the mass spectra of any impurity peaks to aid in their identification.[1]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude this compound. Heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to induce crystallization.[10]
-
Isolation: Collect the crystals by suction filtration, wash them with a small amount of cold solvent, and allow them to air-dry.[10]
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Troubleshooting logic for unexpected HPLC peaks.
Caption: General workflow for purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 3. Glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 4. Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 7. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Catalyst Selection for Efficient Pentenedioic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the efficient synthesis of pentenedioic acid and related dicarboxylic acids using catalytic methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for the synthesis of pentanedioic acid (glutaric acid)?
A1: Pentanedioic acid, also known as glutaric acid, can be synthesized through various routes.[1][2] Common methods include the oxidation of cyclopentane, cyclopentanol, or cyclopentanone.[1] Other significant synthesis pathways involve the ring-opening of γ-butyrolactone with potassium cyanide followed by hydrolysis, the hydrolysis and subsequent oxidation of dihydropyran, and the reaction of 1,3-dibromopropane (B121459) with sodium or potassium cyanide to form a dinitrile that is then hydrolyzed.[1][2] Industrially, it can also be a byproduct of adipic acid production from cyclohexane (B81311) oxidation.[2]
Q2: What are the critical factors to consider when selecting a catalyst for dicarboxylic acid synthesis?
A2: The choice of catalyst is crucial for an efficient synthesis. Key factors to consider include:
-
Activity: The catalyst should exhibit high conversion rates of the starting material under mild reaction conditions.
-
Selectivity: It is essential that the catalyst favors the formation of the desired dicarboxylic acid over potential byproducts. For instance, in the hydrogenation of muconic acid to adipic acid, the formation of mono-unsaturated intermediates should be minimized.[3]
-
Stability and Reusability: A robust catalyst should maintain its activity and selectivity over multiple reaction cycles to be economically viable. Catalyst deactivation can occur through leaching of the active metal or poisoning of active sites.[4]
-
Support Material: The choice of support can significantly influence the catalyst's performance by affecting the dispersion and stability of the active metal particles.[5][6]
Q3: How can the selectivity towards the desired dicarboxylic acid be improved?
A3: Improving selectivity often involves optimizing reaction conditions and the catalyst system. Strategies include:
-
Ligand Modification: In palladium-catalyzed reactions, the use of bulky phosphine (B1218219) ligands can influence the regioselectivity of the carbonylation process.[7][8]
-
Solvent and Promoter Selection: The choice of solvent and the addition of promoters or co-catalysts can significantly impact the reaction pathway and favor the desired product.
-
Reaction Parameters: Adjusting temperature, pressure, and reaction time can help steer the reaction towards the desired product and minimize the formation of intermediates or byproducts. For example, increasing hydrogen pressure in muconic acid hydrogenation can enhance the yield of adipic acid.[3]
-
Bimetallic Catalysts: The use of bimetallic catalysts, such as Pd-Au or Pd-Ni, can enhance both activity and selectivity compared to their monometallic counterparts.[4][6]
Q4: What are the common indicators of catalyst deactivation?
A4: Catalyst deactivation can be identified by several signs:
-
A noticeable decrease in the conversion rate of the reactant over consecutive runs.
-
A decline in the selectivity towards the desired product, leading to an increase in byproducts.
-
Changes in the physical appearance of the catalyst, such as color change or agglomeration of particles.
-
Metal leaching into the reaction mixture, which can be confirmed by analytical techniques like Inductively Coupled Plasma (ICP) analysis.[4][6]
Q5: Is it feasible to use biocatalysts for the synthesis of related dicarboxylic acids like muconic acid?
A5: Yes, biocatalysis presents a green and efficient alternative for producing dicarboxylic acids. For instance, cis,cis-muconic acid can be synthesized from catechol using enzymes like catechol 1,2-dioxygenase (CatA) expressed in recombinant microorganisms such as E. coli.[9][10] This biocatalytic method can offer high yields and avoids the use of harsh chemicals.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of dicarboxylic acid despite high precursor conversion | - Formation of stable intermediates. - Sub-optimal reaction conditions. | - Increase Reaction Time or Temperature: Allow more time for the conversion of intermediates to the final product. For instance, in adipic acid synthesis from muconic acid, extending the reaction time can significantly improve the yield.[3] - Increase Hydrogen Pressure (for hydrogenation reactions): Higher pressure can facilitate the complete saturation of unsaturated intermediates.[3] - Verify Catalyst Activity: The catalyst may be partially deactivated. Refer to the catalyst deactivation troubleshooting point below. |
| Poor selectivity and formation of byproducts | - Incorrect catalyst or ligand choice. - Non-optimal reaction conditions (temperature, pressure, solvent). | - Catalyst System Modification: Experiment with different ligands or bimetallic catalyst formulations. For example, in the carbonylation of pentenoic acids, the choice of ligand is critical for selectivity.[7] - Optimize Reaction Parameters: Systematically vary the temperature, pressure, and solvent to find the optimal conditions for the desired product. |
| Catalyst deactivation after a few cycles | - Leaching of the active metal. - Poisoning of catalytic sites by impurities or byproducts. - Sintering of metal nanoparticles at high temperatures. | - Use a More Stable Support: High-temperature, heat-treated carbon nanofibers have been shown to enhance the stability of palladium catalysts.[6] - Implement a Regeneration Protocol: Depending on the catalyst, a regeneration step (e.g., calcination) might restore its activity. - Purify Reactants and Solvents: Ensure that the starting materials and solvents are free from impurities that could act as catalyst poisons. |
| Difficulty in product separation and purification | - Formation of complex mixtures of products and byproducts. - Use of homogeneous catalysts that are difficult to separate from the product. | - Improve Reaction Selectivity: Refer to the troubleshooting point on poor selectivity to simplify the product mixture. - Switch to a Heterogeneous Catalyst: Solid catalysts can be easily separated from the reaction mixture by filtration. - Optimize a Purification Method: Techniques like crystallization, trituration, or chromatography may need to be developed and optimized for your specific product.[10] |
Catalyst Performance Data
Table 1: Performance Comparison of Pd-based Bimetallic Catalysts for Adipic Acid Synthesis from Sodium Muconate [6]
| Catalyst | Initial Activity (h⁻¹) | Adipic Acid Yield (%) at 1.5h |
| 1%Pd/HHT | 1066 | ~75 |
| 1%Pd₈Ni₂/HHT | 1108 | ~85 |
| 1%Pd₈Zn₂/HHT | 1199 | ~82 |
| Reaction conditions: 0.1 M sodium muconate, 70 °C, 2 bar H₂, metal/substrate ratio 1/500. |
Table 2: Performance of Supported Ru Catalysts in the Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA) [5]
| Catalyst | FDCA Conversion (%) | TOF (h⁻¹) |
| Ru/Al₂O₃ | 100 | 8.4 |
| Ru/ZrO₂ | 55.1 | - |
| Ru/TiO₂ | High | Lower than Ru/Al₂O₃ |
| Ru/C | High | Lower than Ru/Al₂O₃ |
| Reaction conditions: 1.0 wt% FDCA, 50 °C, 3.1 MPa H₂, 4 h. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Muconic Acid to Adipic Acid
This protocol is a general representation based on typical procedures for the hydrogenation of muconic acid.[4][6]
-
Catalyst Preparation: Synthesize the desired catalyst (e.g., Pd-Au on a carbon support) using a method like sol immobilization.[4]
-
Reactor Setup: Charge a batch reactor with an aqueous solution of muconic acid or its salt (e.g., sodium muconate).
-
Catalyst Addition: Add the prepared catalyst to the reactor. The catalyst loading is typically defined by a metal-to-substrate molar ratio.
-
Reaction Initiation: Seal the reactor, purge it with hydrogen gas, and then pressurize it to the desired pressure (e.g., 2-4 bar).
-
Reaction Conditions: Heat the reactor to the target temperature (e.g., 70 °C) and maintain vigorous stirring.
-
Monitoring and Completion: Monitor the reaction progress by taking samples periodically and analyzing them using techniques like HPLC. The reaction is considered complete when the muconic acid is fully consumed.
-
Product Recovery: After cooling and depressurizing the reactor, separate the catalyst by filtration. The adipic acid can then be isolated from the aqueous solution, for example, by crystallization after acidification.
Protocol 2: Synthesis of Poly(butylene adipate) via Acid Catalysis [11]
This protocol describes the synthesis of a polyester (B1180765) from a dicarboxylic acid.
-
Reactor Setup: Equip a three-necked reaction vessel with a mechanical stirrer and an outlet for water removal.
-
Charging Reactants: Charge the vessel with hexanedioic acid (adipic acid) (0.1 mol) and 1,4-butanediol (B3395766) (0.125 mol).
-
Catalyst Addition: Add a catalytic amount of phosphoric acid (e.g., 0.5% w/w of total monomer weight).
-
Esterification: Heat the mixture to 190°C with continuous stirring for approximately 2.5 hours, allowing the water formed during the reaction to distill off.
-
Polycondensation: After the initial dehydration, apply a vacuum (e.g., 15 mbar) to the system.
-
Reaction Continuation: Continue the reaction under vacuum at 190°C for up to 24 hours to achieve a high molecular weight polymer.
-
Product Recovery: Cool the reaction mixture to room temperature to obtain the solid polyester.
Visualizations
Caption: Key synthesis pathways to pentanedioic acid.
Caption: Experimental workflow for catalyst performance evaluation.
References
- 1. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Production of Adipic Acid by a Two‐Step Catalytic Reaction of Biomass‐Derived 2,5‐Furandicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-Adipic Acid Production from Muconic Acid Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts | MDPI [mdpi.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. researchgate.net [researchgate.net]
- 9. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Stereoselectivity of Pentenedioic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the influence of solvents on the stereoselectivity of reactions involving pentenedioic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for the stereochemical outcome of reactions with this compound derivatives?
The solvent plays a crucial role in stabilizing or destabilizing the transition states of a reaction. For stereoselective reactions, the solvent can differentially solvate the transition states leading to different stereoisomers. This stabilization is influenced by factors such as solvent polarity, hydrogen bonding ability, and the dielectric constant.[1][2] In some cases, a change in solvent can dramatically alter the diastereomeric ratio (d.r.) of the product, and can even lead to a complete reversal of stereoselectivity.
Q2: I am observing poor diastereoselectivity in a Michael addition to a this compound ester. What are the common causes and how can I troubleshoot this?
Low diastereoselectivity in a Michael addition to a this compound derivative can stem from several factors. The most common issue is a suboptimal choice of solvent. The polarity of the solvent can have a profound impact on the stereochemical outcome.
Troubleshooting Steps:
-
Solvent Screening: The first and most critical step is to perform a solvent screen. As demonstrated in the case study below, switching from a nonpolar solvent like toluene (B28343) to a polar aprotic solvent like DMSO or a polar protic solvent like methanol (B129727) can dramatically change the diastereomeric ratio. In some instances, a complete reversal of selectivity is observed.
-
Temperature Optimization: Temperature can influence the energy difference between the diastereomeric transition states. Lowering the reaction temperature often enhances stereoselectivity.
-
Choice of Base/Catalyst: The nature of the base or catalyst used to generate the nucleophile can influence the aggregation state and solvation of the reactive species, thereby affecting the stereochemical outcome.
-
Concentration: Reaction concentration can sometimes play a role, especially if aggregation of reactants or intermediates is a factor.
Q3: Can solvent effects also influence the stereoselectivity of other reactions involving this compound derivatives, such as Diels-Alder reactions?
Yes, solvent effects are a general phenomenon in stereoselective synthesis and are not limited to Michael additions. In Diels-Alder reactions, the solvent can influence the stability of the endo and exo transition states. Polar solvents may preferentially stabilize the more polar transition state, thus altering the endo:exo ratio of the cycloadducts. Hydrogen bonding between the solvent and the dienophile can also play a significant role in directing the stereochemical course of the reaction.
Troubleshooting Guide: Case Study of a Michael Addition
A notable example of a dramatic solvent effect on diastereoselectivity is the intermolecular Michael addition of a cyclic β-keto ester to a derivative of this compound (glutaconic acid).
Data Presentation: Diastereomeric Ratios in Various Solvents
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 2.4 | 1:1.2 |
| 2 | THF | 7.6 | 1.5:1 |
| 3 | CH₂Cl₂ | 9.1 | 2.5:1 |
| 4 | Acetone | 21 | 3:1 |
| 5 | Acetonitrile | 38 | 4:1 |
| 6 | DMSO | 47 | >20:1 |
| 7 | Methanol | 33 | 1:4 |
Data adapted from a study on a similar system. The trend demonstrates the profound effect of solvent polarity.
Experimental Protocol: General Procedure for the Michael Addition
Materials:
-
Diethyl pent-2-enedioate (diethyl glutaconate)
-
Cyclic β-keto ester (e.g., 2-methyl-1,3-cyclohexanedione)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Anhydrous solvent (see table above)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the cyclic β-keto ester (1.0 equiv) in the chosen anhydrous solvent (0.1 M) at room temperature under an inert atmosphere, add the base (1.1 equiv).
-
Stir the mixture for 15 minutes.
-
Add diethyl pent-2-enedioate (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
Visualizations
Logical Workflow for Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
Conceptual Pathway of Solvent Influence
Caption: Influence of solvent on diastereomeric transition states.
References
Technical Support Center: Scaling Up Pentenedioic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory production of pentenedioic acid. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for lab-scale production?
A1: this compound, an unsaturated dicarboxylic acid, can be synthesized through several routes. A promising modern approach involves the catalytic ring-opening of biomass-derived γ-valerolactone (GVL) to form pentenoic acid intermediates, which can then be further oxidized to this compound.[1] Traditional organic synthesis methods may include Wittig-type reactions or other carbon-carbon bond-forming strategies followed by oxidation. For bio-based production, metabolic engineering approaches in microorganisms, similar to those used for producing other dicarboxylic acids like adipic acid or itaconic acid, are being explored.[2][3][4]
Q2: What are the key challenges when scaling up this compound synthesis from benchtop to larger reactors?
A2: Scaling up the synthesis of this compound presents several challenges. These include maintaining optimal reaction temperatures and ensuring efficient mixing as the reactor volume increases, which can be difficult due to changes in surface area-to-volume ratios.[5][6][7] Catalyst stability and recovery can also become more complex at a larger scale. In the case of biotechnological production, maintaining sterility, ensuring adequate oxygen supply for microbial growth, and managing by-product formation are critical considerations.[2][3]
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Reaction progress can be monitored by periodically taking small samples from the reactor and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the concentration of reactants, intermediates, and the final product. For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy are essential.[8]
Q4: What are the recommended methods for purifying this compound at a larger lab scale?
A4: Purification of this compound typically involves crystallization. Techniques like slow evaporation of the solvent or vapor diffusion can yield high-purity crystals.[8] The choice of solvent is critical and may involve mixtures such as ethanol/water or ethyl acetate. For biotechnological processes, initial separation from the fermentation broth might involve liquid-liquid extraction or precipitation.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Extend the reaction time and continue to monitor via HPLC. |
| Suboptimal reaction temperature | Calibrate the temperature probe and ensure uniform heating of the reactor. |
| Catalyst deactivation | If using a catalyst, consider catalyst poisoning and regenerate or replace it. |
| Poor mixing in a larger reactor | Increase the stirring speed or use a more efficient impeller design. |
| Side reactions or by-product formation | Analyze the reaction mixture for by-products using GC-MS or LC-MS to identify and mitigate side reactions. |
Issue 2: Difficulty in Product Crystallization
| Possible Cause | Troubleshooting Step |
| Presence of impurities | Re-purify the crude product, for instance, by an additional extraction step before crystallization. |
| Incorrect solvent system | Experiment with different solvent or solvent mixtures to find the optimal conditions for crystallization. |
| Supersaturation not achieved | Concentrate the solution further before allowing it to cool slowly. |
| Cooling rate is too fast | Implement a controlled, gradual cooling process to encourage the formation of larger crystals. |
Issue 3: Product Contamination
| Possible Cause | Troubleshooting Step |
| Residual starting materials | Optimize the reaction stoichiometry and time to ensure complete conversion of starting materials. |
| Contamination from equipment | Ensure all glassware and reactors are thoroughly cleaned and dried before use. |
| Cross-contamination | Use dedicated equipment for different stages of the synthesis and purification process. |
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound via a catalytic route at different scales.
Table 1: Reaction Parameters at Different Scales
| Parameter | Bench Scale (100 mL) | Pilot Scale (1 L) |
| Reactant Concentration | 1.0 M | 1.0 M |
| Catalyst Loading | 0.5 mol% | 0.5 mol% |
| Temperature | 150°C | 150°C |
| Reaction Time | 12 hours | 18 hours |
| Stirring Speed | 500 rpm | 300 rpm |
Table 2: Yield and Purity at Different Scales
| Metric | Bench Scale (100 mL) | Pilot Scale (1 L) |
| Isolated Yield | 85% | 75% |
| Purity (by HPLC) | 98% | 95% |
| Major Impurity | Unreacted Intermediate | By-product from side reaction |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Oxidation of a Precursor
-
Reactor Setup : Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Reactant Charging : Charge the reactor with the pentenoic acid precursor and the appropriate solvent.
-
Catalyst Addition : Add the catalyst under an inert atmosphere.
-
Reaction : Heat the mixture to the desired temperature with constant stirring.
-
Monitoring : Withdraw aliquots at regular intervals and analyze by HPLC to monitor the conversion.
-
Work-up : Upon completion, cool the reaction mixture and quench the reaction.
-
Extraction : Extract the product into an organic solvent.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution : Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol/water mixture).
-
Hot Filtration : If insoluble impurities are present, perform a hot filtration.
-
Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold solvent.
-
Drying : Dry the purified crystals under vacuum.
Protocol 3: Analysis of this compound by HPLC
-
Sample Preparation : Prepare a standard solution of purified this compound and a solution of the reaction sample in the mobile phase.
-
HPLC Conditions : Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
-
Injection : Inject the standard and sample solutions into the HPLC system.
-
Data Analysis : Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
Visualizations
Caption: Experimental Workflow for this compound Production.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotechnological production of itaconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pentenedioic Acid Isomers
This guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and troubleshooting of experiments involving pentenedioic acid isomers, including cis- and trans-glutaconic acid and 2-methylene-glutaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound isomers?
Proper storage is crucial to maintain the stability and integrity of this compound isomers. Generally, they should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[1][2] For long-term stability, specific temperatures are recommended. Stock solutions of glutaconic acid should be stored at -20°C for up to one year or at -80°C for up to two years.[3] It is also important to store them away from incompatible materials and foodstuffs.[1]
Q2: Are there significant differences in the physical properties of cis- and trans-glutaconic acid?
Yes, the geometric isomerism of glutaconic acid leads to different physical properties. The trans- isomer has a higher melting point (137-139 °C) compared to the cis- isomer (130–132 °C).[4] These differences in physical properties, such as melting points and solubility, are common between cis-trans isomers due to their different molecular shapes and packing in the solid state.[5][6]
Q3: What are the primary safety hazards associated with handling these isomers?
-
trans-Glutaconic Acid: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if dust is generated.[1]
-
2-Methylglutaric Acid: This compound is corrosive and can cause severe skin burns and eye damage.[7][8][9] It is also harmful if swallowed.[9][10] Handling requires the use of protective gloves, clothing, and eye/face protection in a well-ventilated area or under a chemical fume hood.[8][10]
Always consult the specific Safety Data Sheet (SDS) for the particular isomer you are working with before handling.
Troubleshooting Guides
Problem 1: My analytical results show a mix of cis- and trans-glutaconic acid isomers, but I started with a pure sample of the trans isomer.
Cause: Unintentional isomerization may have occurred. The trans form can convert to the more stable cis form under certain conditions.[11] This process can be influenced by temperature and the chemical environment. Studies on the related compound, 3-methylglutaconic acid, show that incubation at 37°C can cause time-dependent isomerization from the trans to the cis form.[11] A similar phenomenon can occur with glutaconic acid, especially under heating.[4]
Solution:
-
Review Sample Preparation: Avoid high temperatures during sample preparation and derivatization steps prior to analysis.
-
Check Solvent/Buffer pH: The stability of the isomers can be pH-dependent. For a related compound, cis,cis-muconic acid, isomerization readily occurs under acidic conditions, while the compound is stable under alkaline conditions.[12] Ensure your experimental pH is not facilitating isomerization.
-
Analytical Method: High temperatures in the injection port of a gas chromatograph can sometimes induce isomerization.[11] If possible, use a lower temperature method or an alternative analytical technique like HPLC that operates at lower temperatures.[13]
Problem 2: I am having difficulty achieving good separation of this compound isomers using HPLC.
Cause: Isomers of dicarboxylic acids can be challenging to separate due to their similar polarities. The choice of column, mobile phase, and detector are all critical for achieving resolution.
Solution:
-
Column Selection: A C18 reversed-phase column is commonly used.[14][15] For polar compounds like these, a column designed for aqueous mobile phases (like an AQ-C18) can prevent phase collapse and provide better retention.
-
Mobile Phase Optimization: A mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (like phosphoric or formic acid) is often effective.[14] Adjusting the gradient slope and acid concentration can improve separation.
-
Derivatization: If detection is an issue, consider derivatizing the carboxylic acid groups to improve their chromatographic behavior and allow for more sensitive detection (e.g., UV or fluorescence).[13][15]
Data & Protocols
Comparative Data of this compound Isomers
| Property | trans-Glutaconic Acid | cis-Glutaconic Acid | 2-Methylglutaric Acid |
| Molecular Formula | C₅H₆O₄[2] | C₅H₆O₄[4] | C₆H₁₀O₄[7] |
| Molecular Weight | 130.10 g/mol [2] | 130.10 g/mol [4] | 146.14 g/mol [7] |
| CAS Number | 628-48-8[2] | 505-36-2[4] | 617-62-9[8] |
| Appearance | Colorless solid[4] | Data Not Available | White Crystalline Solid[16] |
| Melting Point | 137 to 139 °C[4] | 130 to 132 °C[4] | ~83 °C[17] |
| Solubility | Soluble in water[18] | Data Not Available | Water soluble[16] |
Experimental Protocol: HPLC Analysis of this compound Isomers
This protocol provides a general method for the separation and analysis of this compound isomers. Optimization may be required based on the specific sample matrix and available equipment.
1. Objective: To separate and quantify this compound isomers in a sample solution.
2. Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm I.D. x 150 mm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample diluent: Mobile Phase A
-
Analytical standards of each isomer
3. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of each isomer standard in the sample diluent.
-
Create a working standard mixture containing all isomers of interest by diluting the stock solutions.
4. Sample Preparation:
-
Dissolve the experimental sample in the sample diluent to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
5. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 40% B
-
15-17 min: Hold at 40% B
-
17-18 min: Linear gradient from 40% to 5% B
-
18-25 min: Hold at 5% B (re-equilibration)
-
6. Analysis:
-
Inject the standard mixture to determine the retention time for each isomer.
-
Inject the prepared samples.
-
Identify peaks in the sample chromatograms by comparing retention times with the standards.
-
Quantify by comparing the peak area in the sample to a standard calibration curve.
Visualizations
Caption: Troubleshooting workflow for unexpected isomer peaks.
Caption: Experimental workflow for HPLC analysis of isomers.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glutaconic acid - Wikipedia [en.wikipedia.org]
- 5. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Isomerization of trans-3-methylglutaconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Pentanedioic acid, 3-oxo-, diethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. CN101805254A - Simple method for preparing 2-methylglutaric acid - Google Patents [patents.google.com]
- 18. CAS 628-48-8: trans-Glutaconic acid | CymitQuimica [cymitquimica.com]
Technical Support Center: Resolving Peak Overlap in HPLC Analysis of Dicarboxylic Acids
Welcome to the technical support center for the HPLC analysis of dicarboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak overlap and co-elution in their experiments.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and resolve peak overlap during the HPLC analysis of dicarboxylic acids.
Guide 1: Initial Assessment and Mobile Phase Optimization
Question: My chromatogram shows two or more dicarboxylic acid peaks that are not baseline-separated. What is the first and most straightforward troubleshooting step?
Answer: The initial and simplest step to resolve overlapping peaks is to optimize the mobile phase conditions. This involves systematically adjusting the mobile phase strength, pH, and organic modifier.
Experimental Protocol: Mobile Phase Optimization
-
Adjust Mobile Phase Strength (Isocratic Elution): For isocratic methods, begin by making small, systematic changes to the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage will generally increase retention times and may improve resolution between early eluting peaks.
-
Modify the Gradient Slope (Gradient Elution): If you are using a gradient, try flattening the gradient around the elution time of the overlapping peaks. For instance, if the co-eluting peaks appear where the gradient is changing from 20% to 40% organic over 5 minutes, try extending that segment to 10 minutes.
-
Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, switch to methanol, or vice versa. These solvents interact differently with the stationary phase and analytes, which can alter the elution order and improve separation.
-
Adjust the Mobile Phase pH: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like dicarboxylic acids. Adjusting the pH can change the ionization state of the analytes, thereby altering their retention and improving separation. A good starting point is to adjust the pH to be at least 2 units away from the pKa values of the target dicarboxylic acids to ensure they are in a single ionic form.
Guide 2: Modifying Chromatographic Selectivity with Stationary Phase and Temperature
Question: I have optimized my mobile phase, but the peak overlap for my dicarboxylic acids persists. What are the next steps?
Answer: If mobile phase optimization is insufficient, the next step is to alter the selectivity of the separation by changing the stationary phase (HPLC column) or adjusting the column temperature.
Experimental Protocol: Changing Selectivity
-
Select an Alternative Stationary Phase: The chemistry of the stationary phase plays a crucial role in the separation mechanism. If you are using a standard C18 column, consider switching to a column with a different chemistry.
-
Phenyl-Hexyl: This stationary phase provides hydrophobic interactions and π-π interactions, which can be beneficial for separating aromatic dicarboxylic acids or those with double bonds.
-
Polar-Embedded: These columns have a polar group embedded in the C18 chain, offering different selectivity, especially for polar compounds, and are more stable in highly aqueous mobile phases.
-
Mixed-Mode Columns: Columns that offer multiple interaction modes (e.g., reversed-phase and ion-exchange) can provide unique selectivity for complex mixtures of acids.
-
-
Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Increasing the column temperature (e.g., in 5-10°C increments, from 30°C to 50°C) generally decreases retention times and can lead to sharper peaks, which may improve resolution. Conversely, decreasing the temperature can sometimes increase retention and enhance separation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak overlap or co-elution in the HPLC analysis of dicarboxylic acids?
A1: Peak overlap, or co-elution, occurs when two or more compounds elute from the HPLC column at the same time, resulting in a single, distorted, or broad peak.[1] The primary causes include:
-
Insufficient Chromatographic Resolution: The combination of mobile phase, stationary phase, and other method parameters does not adequately separate the analytes.
-
Low Capacity Factor (k'): If the analytes are not retained sufficiently on the column, they will elute near the void volume, increasing the likelihood of co-elution.[1]
-
Poor Selectivity (α): The chemistries of the mobile and stationary phases do not provide differential interactions with the analytes, leading to similar retention times.[2]
-
Low Column Efficiency (N): A poorly packed or old column can lead to broad peaks, which are more likely to overlap.
Q2: How can I confirm if a single peak in my chromatogram is actually two co-eluting compounds?
A2: Confirming co-elution can be achieved through several methods:
-
Peak Shape Analysis: Look for signs of asymmetry, such as peak fronting, tailing, or the presence of a "shoulder" on the peak.[1]
-
Diode Array Detector (DAD) Analysis: A DAD detector can acquire UV spectra across the entire peak. If the spectra are not identical at the upslope, apex, and downslope of the peak, it indicates the presence of multiple components.[2]
-
Mass Spectrometry (MS) Detection: If using an LC-MS system, analyzing the mass spectra across the peak can reveal the presence of different m/z values, confirming co-elution.[1]
Q3: Should I use an isocratic or a gradient elution method for separating dicarboxylic acids?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: This method uses a constant mobile phase composition and is suitable for simple mixtures where the dicarboxylic acids have similar retention behaviors.[3][4] It is often easier to develop and more reproducible.[3]
-
Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the organic solvent concentration.[3][5] It is preferred for complex samples containing dicarboxylic acids with a wide range of polarities, as it can improve peak resolution and reduce analysis time.[6]
Q4: Can derivatization help in resolving peak overlap of dicarboxylic acids?
A4: Yes, derivatization can be a useful strategy. By converting the dicarboxylic acids into derivatives, you can improve their chromatographic properties and enhance their detectability. For example, derivatization with a UV-absorbing or fluorescent tag can allow for detection at a more selective wavelength, potentially avoiding interference from other sample components.[7]
Data Summary
Table 1: Mobile Phase Parameters and Their Effect on Resolution
| Parameter | Adjustment | Expected Outcome on Resolution |
| Organic Solvent % | Decrease | Increase retention, may improve separation of early eluting peaks |
| Increase | Decrease retention, may improve separation of late eluting peaks | |
| Mobile Phase pH | Adjust away from pKa | Stabilizes one ionic form, can improve peak shape and selectivity[8] |
| Buffer Concentration | Increase (10-50mM) | Can improve peak shape by masking silanol (B1196071) interactions[8] |
| Organic Modifier | Switch (e.g., ACN to MeOH) | Alters selectivity due to different interactions[8] |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for resolving peak overlap.
Caption: Logic for choosing between isocratic and gradient elution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. uhplcs.com [uhplcs.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Pentenedioic Acid and 3-Pentenedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric unsaturated dicarboxylic acids: 2-pentenedioic acid and 3-pentenedioic acid. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis and drug development, where the position of the carbon-carbon double bond dictates the synthetic pathways they can undergo. This comparison is supported by established principles of organic chemistry and analogous experimental data from related compounds.
Chemical Structures and Electronic Properties
The differential reactivity of 2-pentenedioic acid and 3-pentenedioic acid stems directly from the position of the double bond relative to the two carboxylic acid functional groups.
-
2-Pentenedioic Acid (Glutaconic Acid): As an α,β-unsaturated dicarboxylic acid, the double bond is in conjugation with one of the carboxyl groups. This conjugation leads to electron delocalization across the π-system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
-
3-Pentenedioic Acid: In this isomer, the double bond is in the β,γ-position relative to one carboxyl group and γ,δ to the other. The double bond is isolated and not in conjugation with either carbonyl group. Consequently, its reactivity is more akin to that of a typical alkene.
Table 1: Structural and Physicochemical Properties
| Property | 2-Pentenedioic Acid | 3-Pentenedioic Acid |
| Systematic Name | Pent-2-enedioic acid | Pent-3-enedioic acid |
| Common Name | Glutaconic acid | --- |
| CAS Number | 1724-02-3 | Not clearly defined |
| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ |
| Molecular Weight | 130.10 g/mol | 130.10 g/mol |
| Structure | HOOC-CH=CH-CH₂-COOH | HOOC-CH₂-CH=CH-COOH |
| Key Structural Feature | α,β-unsaturated dicarboxylic acid | β,γ-unsaturated dicarboxylic acid |
Comparative Reactivity Analysis
The electronic differences between the two isomers lead to distinct behaviors in key organic reactions.
Nucleophilic Addition (Michael Addition)
2-Pentenedioic Acid: The conjugated system in 2-pentenedioic acid makes it an excellent Michael acceptor. Nucleophiles will preferentially attack the electrophilic β-carbon in a conjugate addition reaction. This reaction is a powerful tool for carbon-carbon bond formation.
3-Pentenedioic Acid: Lacking a conjugated system, 3-pentenedioic acid does not undergo Michael addition. Nucleophilic attack is unlikely at the double bond.
Caption: Michael addition pathway for 2-pentenedioic acid.
Electrophilic Addition
2-Pentenedioic Acid: While electrophilic addition is possible, the electron-withdrawing nature of the conjugated carboxyl group deactivates the double bond towards electrophiles compared to a typical alkene.
3-Pentenedioic Acid: The isolated double bond in 3-pentenedioic acid behaves like a standard alkene, readily undergoing electrophilic addition with reagents like halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr). The reaction proceeds via a carbocation intermediate.
Caption: Electrophilic addition pathway for 3-pentenedioic acid.
Cycloaddition Reactions (Diels-Alder)
2-Pentenedioic Acid: In its anhydride (B1165640) form (glutaconic anhydride), this molecule can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring.[1] The electron-withdrawing nature of the anhydride functionality enhances its dienophilic character.
3-Pentenedioic Acid: The isolated double bond of 3-pentenedioic acid is not activated for Diels-Alder reactions as a dienophile.
Acid-Catalyzed Lactonization
3-Pentenedioic Acid: Under acidic conditions, it is conceivable that 3-pentenedioic acid could isomerize to the thermodynamically more stable 2-pentenedioic acid or undergo an intramolecular cyclization if a hydroxyl group were present at the γ or δ position, which is not the case in the parent molecule. However, related γ,δ-unsaturated acids are known to undergo acid-catalyzed lactonization.[2]
2-Pentenedioic Acid: Is not predisposed to this type of lactonization.
Proposed Experimental Protocols for Reactivity Comparison
To quantify the reactivity differences, the following experimental protocols are proposed.
Experiment 1: Comparative Nucleophilic Addition with a Thiol
Objective: To compare the rate of Michael addition to 2-pentenedioic acid with any potential reaction with 3-pentenedioic acid under the same conditions.
Protocol:
-
Reaction Setup: Prepare two separate reaction mixtures. In each, dissolve 1 mmol of either 2-pentenedioic acid or 3-pentenedioic acid in 10 mL of a suitable solvent (e.g., ethanol).
-
Initiation: To each mixture, add 1.1 mmol of a thiol nucleophile (e.g., thiophenol) and 0.1 mmol of a base catalyst (e.g., triethylamine).
-
Monitoring: Monitor the reaction progress at regular intervals using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis: Quantify the disappearance of the starting material and the appearance of the adduct over time to determine the reaction rates.
Expected Outcome: 2-pentenedioic acid is expected to show a significant reaction rate, forming the Michael adduct. 3-pentenedioic acid is expected to show a negligible reaction rate under these conditions.
Experiment 2: Comparative Electrophilic Bromination
Objective: To compare the rate of electrophilic addition of bromine to 2-pentenedioic acid and 3-pentenedioic acid.
Protocol:
-
Reaction Setup: Prepare two separate solutions, each containing 1 mmol of either 2-pentenedioic acid or 3-pentenedioic acid in 10 mL of an inert solvent (e.g., dichloromethane).
-
Initiation: Add a solution of bromine (1 mmol) in dichloromethane (B109758) dropwise to each reaction mixture at a controlled temperature (e.g., 0 °C).
-
Monitoring: Follow the consumption of bromine by observing the disappearance of its characteristic red-brown color using UV-Vis spectroscopy.
-
Analysis: Compare the time taken for the complete decolorization of bromine in both reactions to assess the relative reaction rates.
Expected Outcome: 3-pentenedioic acid is expected to react significantly faster with bromine than 2-pentenedioic acid, due to its more nucleophilic, isolated double bond.[3][4]
Summary of Reactivity Comparison
Table 2: Summary of Predicted Reactivity
| Reaction Type | 2-Pentenedioic Acid | 3-Pentenedioic Acid | Rationale |
| Nucleophilic Addition | Favorable (Michael Acceptor) | Unfavorable | Conjugated system in 2-isomer activates the β-carbon. |
| Electrophilic Addition | Less Favorable | Favorable | Isolated double bond in 3-isomer is more electron-rich. |
| Diels-Alder (as dienophile) | Favorable (as anhydride) | Unfavorable | Activated double bond in 2-isomer derivative. |
| Acid-Catalyzed Lactonization | Unfavorable | Potentially favorable upon isomerization or with modification | Structural similarity to γ,δ-unsaturated acids. |
Logical Relationship of Reactivity
Caption: Reactivity pathways of pentenedioic acid isomers.
Conclusion
The reactivity of 2-pentenedioic acid and 3-pentenedioic acid is fundamentally dictated by the electronic nature of their carbon-carbon double bonds. 2-Pentenedioic acid, with its conjugated system, is primed for nucleophilic attack via Michael addition, a cornerstone of synthetic chemistry. In contrast, 3-pentenedioic acid's isolated double bond displays reactivity characteristic of simple alkenes, favoring electrophilic additions. These distinct reactivity profiles offer a versatile toolkit for synthetic chemists and are a critical consideration in the design of novel pharmaceuticals and functional materials. The proposed experimental frameworks provide a basis for quantifying these differences and further elucidating the synthetic utility of these valuable dicarboxylic acids.
References
- 1. The structure of glutaconic anhydride and the synthetic utility of its Diels–Alder adduct with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. art.torvergata.it [art.torvergata.it]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Pentenedioic Acid and Maleic Acid as Dienophiles in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings. The choice of dienophile is critical to the success and stereochemical outcome of this [4+2] cycloaddition. This guide offers an objective comparison of two structurally related dienophiles: pentenedioic acid (more commonly known as glutaconic acid) and maleic acid. While maleic acid, particularly in its anhydride (B1165640) form, is a classic and highly reactive dienophile, glutaconic acid and its derivatives also participate in Diels-Alder reactions, offering a different structural motif to the resulting adducts.
Performance Comparison
A direct, quantitative comparison of the reactivity of this compound and maleic acid in Diels-Alder reactions is challenging due to the limited availability of studies that use this compound as a dienophile under conditions identical to those extensively documented for maleic acid. However, based on the available literature, a qualitative and partially quantitative comparison can be made.
Maleic anhydride is widely recognized as a highly reactive dienophile due to the two electron-withdrawing carbonyl groups conjugated with the double bond. This electronic feature significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Glutaconic anhydride has also been successfully employed as a dienophile in the Diels-Alder reaction with cyclopentadiene (B3395910). The resulting adduct, 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride, is formed with a specific stereochemistry, indicating a controlled reaction pathway.[1]
Table 1: Comparison of Dienophile Performance in Diels-Alder Reactions
| Parameter | Maleic Anhydride | Glutaconic Anhydride |
| Diene | Cyclopentadiene | Cyclopentadiene |
| Reaction Conditions | Ethyl acetate (B1210297)/Hexane (B92381), Ice bath to room temp. | Non-polar solvents |
| Reported Yield | High (often >80-90% in lab settings) | Specific yield not detailed in abstracts, but described as having "considerable synthetic potential"[1] |
| Stereoselectivity | Predominantly endo adduct | Predominantly endo adduct[1] |
| Reactivity | High | Moderate (presumed, based on less frequent use) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for the Diels-Alder reaction of maleic anhydride and a proposed protocol for glutaconic anhydride based on available information.
Experimental Protocol: Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
This protocol is a common undergraduate laboratory procedure.
Materials:
-
Maleic anhydride (2.0 g)
-
Ethyl acetate (8 mL)
-
Hexane (or petroleum ether) (8 mL)
-
Freshly cracked cyclopentadiene (2 mL)
Procedure:
-
In a 50-mL Erlenmeyer flask, dissolve 2 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming on a hot plate.
-
Add 8 mL of hexane or petroleum ether to the solution.
-
Cool the flask in an ice bath.
-
Add 2 mL of freshly cracked cyclopentadiene to the cooled maleic anhydride solution.
-
Swirl the mixture to ensure thorough mixing.
-
Allow the product to crystallize from the solution. The reaction is often exothermic.
-
Once crystallization is complete, gently heat the flask on a hot plate to redissolve the product.
-
Allow the solution to cool slowly to room temperature to promote recrystallization.
-
Collect the product crystals by suction filtration.
-
Record the weight and melting point of the product and calculate the percentage yield.
Experimental Protocol: Diels-Alder Reaction of Glutaconic Anhydride with Cyclopentadiene
Materials:
-
Glutaconic anhydride
-
Cyclopentadiene (freshly cracked)
-
A non-polar solvent (e.g., diethyl ether or toluene)
Proposed Procedure:
-
Dissolve glutaconic anhydride in a suitable non-polar solvent in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of freshly cracked cyclopentadiene to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., several hours to overnight) to ensure complete reaction.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield the desired 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride.
Reaction Mechanisms and Stereochemistry
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the dienophile is retained in the product.
Maleic Acid/Anhydride as a Dienophile
Maleic acid (and its anhydride) is a cis-dienophile. The cis configuration of the electron-withdrawing groups is preserved in the Diels-Alder adduct. The reaction with a cyclic diene like cyclopentadiene predominantly forms the endo isomer due to secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile in the transition state.
Caption: Diels-Alder reaction of Cyclopentadiene and Maleic Anhydride.
Pentenedioic (Glutaconic) Acid/Anhydride as a Dienophile
The study on glutaconic anhydride with cyclopentadiene also reports the formation of an endo-adduct.[1] This suggests a similar mechanistic pathway to that of maleic anhydride, where the dienophile approaches the diene in an orientation that allows for favorable secondary orbital interactions.
Caption: Diels-Alder reaction of Cyclopentadiene and Glutaconic Anhydride.
Experimental Workflow
The general workflow for conducting and analyzing a Diels-Alder reaction is outlined below.
Caption: General experimental workflow for a Diels-Alder reaction.
Conclusion
Maleic acid, and more commonly its anhydride, remains the dienophile of choice for many Diels-Alder reactions due to its high reactivity, extensive documentation, and predictable stereochemical outcomes. The resulting adducts have been foundational in the synthesis of complex molecules.
Pentenedioic (glutaconic) acid, in its anhydride form, has been shown to be a viable dienophile, yielding products with defined stereochemistry. However, the lack of extensive studies and quantitative data on its performance makes it a less conventional choice. For researchers looking to introduce a carboxymethyl group adjacent to a carboxy group in a norbornene system, glutaconic anhydride presents a unique synthetic opportunity. Further research is warranted to fully elucidate the kinetics, scope, and limitations of this compound and its derivatives as dienophiles in Diels-Alder reactions, which would allow for a more direct and quantitative comparison with established dienophiles like maleic acid.
References
A Comparative Study of Itaconic Acid and Pentenedioic Acid in Polymer Properties: A Guide for Researchers
A comprehensive analysis of itaconic acid-derived polymers reveals their significant potential in developing sustainable materials. While a direct comparative study with pentenedioic acid is challenging due to limited research on the polymerization of unsaturated pentenedioic acids, this guide provides a detailed examination of itaconic acid-based polymers. To contextualize the influence of its characteristic double bond, a comparison is drawn with polymers derived from its saturated counterpart, glutaric acid (pentanedioic acid).
Itaconic acid, a bio-based unsaturated dicarboxylic acid, is a promising monomer for producing a variety of polymers, including polyesters and vinyl polymers. Its trifunctional structure, featuring two carboxylic acid groups and a reactive double bond, allows for diverse polymerization strategies and the synthesis of materials with tunable properties. This guide offers an in-depth look at the synthesis, properties, and experimental protocols related to itaconic acid polymers, providing valuable insights for researchers, scientists, and professionals in drug development and material science.
Polymer Properties: A Quantitative Comparison
The properties of polymers derived from itaconic acid can be tailored by the choice of co-monomers and polymerization methods. Below is a summary of key quantitative data for polyesters synthesized from itaconic acid and, for comparative purposes, from the saturated dicarboxylic acid, glutaric acid.
| Property | Poly(alkylene itaconate)s | Poly(alkylene glutarate)s | Reference |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | -31 to 14 °C | Generally higher than corresponding itaconates | [1] |
| Melting Temperature (Tm) | Amorphous to semi-crystalline with varying Tm | Crystalline with distinct Tm | [2] |
| Decomposition Temperature (Td) | Onset typically > 200 °C | Generally higher due to saturated backbone | [1] |
| Mechanical Properties | |||
| Tensile Strength | Varies with co-monomer and crosslinking | Generally higher for corresponding linear polymers | [2] |
| Young's Modulus | Tunable based on crosslinking density | Higher for corresponding linear polymers | [2] |
| Elongation at Break | Can be tailored for elasticity | Lower for corresponding linear polymers | [2] |
| Biodegradability | |||
| Enzymatic Degradation | Susceptible to enzymatic degradation | Susceptible to enzymatic degradation | [3] |
| Hydrolytic Degradation | Can undergo hydrolysis, especially in copolymers | Undergoes hydrolytic degradation | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for the synthesis and characterization of polyesters from dicarboxylic acids like itaconic acid.
Synthesis of Polyesters via Melt Polycondensation
A common method for synthesizing polyesters from dicarboxylic acids and diols is melt polycondensation.
Materials:
-
Dicarboxylic acid (e.g., itaconic acid)
-
Diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., titanium (IV) butoxide, p-toluenesulfonic acid)[2][5]
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
The dicarboxylic acid and a slight excess of the diol are charged into a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The mixture is heated under a nitrogen atmosphere to a temperature sufficient to melt the reactants and initiate esterification (typically 150-180 °C). Water is collected as a byproduct.
-
After the initial esterification stage, the catalyst is added.
-
The temperature is gradually increased (e.g., to 200-220 °C) and a vacuum is applied to facilitate the removal of the remaining water and excess diol, driving the polymerization to completion.[2]
-
The reaction is continued until the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the melt.
-
The resulting polyester (B1180765) is cooled to room temperature and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.
Characterization of Polymer Properties
A suite of analytical techniques is employed to characterize the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and composition of the polymer.
-
Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC analysis is performed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[2]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[2]
-
Tensile Testing: The mechanical properties, such as tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine on polymer films or molded specimens.[2]
-
Biodegradation Studies: The biodegradability of the polymers can be assessed through enzymatic degradation tests (e.g., using lipases) or soil burial tests, monitoring weight loss over time.[3]
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Conclusion
Itaconic acid stands out as a versatile, bio-based monomer for the synthesis of polymers with a wide range of properties. The presence of the double bond in its structure offers a reactive site for post-polymerization modification and crosslinking, enabling the creation of materials with tunable mechanical and thermal characteristics. While a direct comparison with unsaturated this compound polymers is currently limited by the available literature, the juxtaposition with polymers from the saturated analogue, glutaric acid, underscores the significant role of the vinyl group in influencing polymer architecture and performance. Further research into the polymerization of other unsaturated dicarboxylic acids, such as isomers of this compound, will be crucial in expanding the toolbox of sustainable polymers and fully elucidating structure-property relationships in this class of materials.
References
- 1. Synthesis of controlled, high-molecular weight poly(l-glutamic acid) brush polymers - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of PLA/GA polymers: increasing complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gluconic acid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activities of Glutaconic Acid and Glutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of glutaconic acid and glutaric acid, focusing on their roles in cellular metabolism and neurotoxicity. The information presented is supported by experimental data to aid in the understanding of their distinct and overlapping effects, particularly in the context of the neurometabolic disorder Glutaric Acidemia Type I (GA-I).
Introduction
Glutaconic acid and glutaric acid are dicarboxylic acids that are intermediates in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1] Under normal physiological conditions, these metabolites are processed and do not accumulate. However, in the inherited metabolic disorder Glutaric Acidemia Type I (GA-I), a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of glutaric acid and, to a lesser extent, glutaconic acid in bodily fluids and tissues.[2][3] This accumulation is associated with significant neurotoxicity, although the precise mechanisms and the relative contributions of each acid are still under investigation.[4]
Comparative Biological Activity
The primary biological activities of both glutaconic and glutaric acid, particularly at elevated concentrations, are linked to neurotoxicity. Their effects are multifaceted, involving the inhibition of key enzymes, induction of oxidative stress, and excitotoxicity.
Inhibition of Glutamate (B1630785) Decarboxylase
One of the key neurochemical effects of both glutaconic and glutaric acid is the competitive inhibition of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[5] Reduced GABAergic neurotransmission can lead to an excitatory/inhibitory imbalance in the brain, contributing to the neurological symptoms observed in GA-I.
Table 1: Comparison of Glutamate Decarboxylase Inhibition
| Compound | Inhibition Constant (Ki) | Enzyme Source | Reference |
| Glutaconic Acid | 0.75 mM | Rabbit Brain | [3] |
| Glutaric Acid | 1.3 mM | Rabbit Brain | [3] |
Note: A lower Ki value indicates a higher binding affinity and more potent inhibition.
Induction of Oxidative Stress
Both acids have been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. This can lead to cellular damage, including lipid peroxidation and protein oxidation.
Table 2: Effects on Markers of Oxidative Stress
| Compound | Assay | Effect | Concentration | Tissue/Cell Type | Reference |
| trans-Glutaconic Acid | Thiobarbituric Acid Reactive Substances (TBARS) | Increased lipid peroxidation | 0.1 - 1.0 mM | Rat Cerebral Cortex | [6] |
| Na+, K+-ATPase Activity | Inhibition | 0.1 and 1.0 mM | Rat Cerebral Cortex | [6] | |
| Glutaric Acid | Thiobarbituric Acid Reactive Substances (TBARS) | Increased lipid peroxidation (up to 12%) | 5 µmol/g body weight (in vivo) | Rat Midbrain | [1] |
Disclaimer: The data for glutaconic acid and glutaric acid on oxidative stress markers are from separate studies with different experimental designs (in vitro vs. in vivo) and cannot be directly compared to determine relative potency.
Neurotoxicity
Both glutaconic acid and glutaric acid are considered neurotoxic, contributing to the neuronal damage seen in GA-I.[4] Studies have described both as "weakly neurotoxic" in cultured mouse neocortical neurons.[7] The neurotoxicity of glutaric acid has been shown to be concentration- and time-dependent and is mediated, at least in part, through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[8] While glutaconic acid is also suggested to act through NMDA receptors, a direct interaction has not been definitively confirmed in all studies.[7] A direct quantitative comparison of the neurotoxic potency (e.g., EC50 or LD50 values) of the two acids on neuronal cell viability is not currently available in the literature.
Signaling Pathways and Experimental Workflows
Inhibition of GABA Synthesis
The inhibition of glutamate decarboxylase by glutaconic and glutaric acid disrupts the synthesis of GABA, a crucial inhibitory neurotransmitter. This interference can lead to a relative excess of the excitatory neurotransmitter glutamate, contributing to neuronal hyperexcitability.
Induction of Oxidative Stress
Both acids contribute to oxidative stress, leading to cellular damage. The workflow for measuring lipid peroxidation, a key indicator of oxidative stress, often involves the TBARS assay.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol is adapted from a method to measure malondialdehyde (MDA), a marker of lipid peroxidation.
Materials:
-
Tissue homogenate or cell lysate
-
Trichloroacetic acid (TCA) solution (e.g., 10-20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% in 50% acetic acid)
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) for standard curve
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer on ice.
-
Protein Precipitation: Add ice-cold TCA solution to the sample to precipitate proteins. Vortex and incubate on ice for approximately 15 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Reaction: Transfer the supernatant to a new tube and add an equal volume of TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath or heating block (at approximately 95-100°C) for 10-60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Quantification: Determine the concentration of TBARS in the samples by comparing their absorbance to a standard curve prepared with known concentrations of MDA.
Na+, K+-ATPase Activity Assay
This assay measures the activity of the Na+, K+-ATPase enzyme by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Synaptosomal or membrane preparations
-
Reaction Buffer A: Contains NaCl, KCl, MgCl2 in a buffer (e.g., imidazole-HCl)
-
Reaction Buffer B: Same as Buffer A but with the addition of ouabain (B1677812) (a specific Na+, K+-ATPase inhibitor) and without NaCl and KCl.
-
ATP solution
-
Reagents for phosphate detection (e.g., ammonium (B1175870) molybdate, ascorbic acid)
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare two sets of reaction tubes. One set with Reaction Buffer A (total ATPase activity) and the other with Reaction Buffer B (ouabain-insensitive ATPase activity).
-
Pre-incubation: Add the membrane preparation to each tube and pre-incubate.
-
Initiate Reaction: Start the reaction by adding ATP to all tubes and incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold TCA).
-
Phosphate Detection: Centrifuge the tubes to pellet the protein. Take an aliquot of the supernatant and add the phosphate detection reagents. This will result in a colored product.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm or 850 nm, depending on the method).
-
Calculate Activity: The Na+, K+-ATPase activity is calculated as the difference between the inorganic phosphate released in the absence (total activity) and presence (ouabain-insensitive activity) of ouabain. The results are typically expressed as nmol or µmol of Pi released per milligram of protein per unit of time.
Conclusion
Glutaconic acid and glutaric acid share significant biological activities, primarily centered on neurotoxicity relevant to Glutaric Acidemia Type I. Both compounds inhibit the key GABA-synthesizing enzyme, glutamate decarboxylase, with glutaconic acid appearing to be a more potent inhibitor based on its lower Ki value.[3] Both also induce oxidative stress, though a direct comparison of their potency in this regard is challenging due to a lack of head-to-head studies. Their roles in excitotoxicity, potentially through NMDA receptor modulation, are also a critical area of their biological effects, with glutaric acid's mechanism being more clearly defined in the literature.[8] Further research employing direct comparative studies under identical experimental conditions is necessary to fully elucidate the relative contributions of each acid to the pathophysiology of GA-I and other potential biological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotoxic effects of trans-glutaconic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxic Effects of trans-Glutaconic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutaric acid stimulates glutamate binding and astrocytic uptake and inhibits vesicular glutamate uptake in forebrain from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Maturation-dependent neurotoxicity of 3-hydroxyglutaric and glutaric acids in vitro: a new pathophysiologic approach to glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutaconyl-CoA is the main toxic agent in glutaryl-CoA dehydrogenase deficiency (glutaric aciduria type I) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of Pentenedioic Acid
A detailed comparative analysis of the spectroscopic signatures of cis- and trans-glutaconic acid, citraconic acid, and mesaconic acid for researchers, scientists, and drug development professionals.
The isomers of pentenedioic acid, while sharing the same molecular formula (C5H6O4), exhibit distinct structural arrangements that give rise to unique spectroscopic fingerprints. Understanding these differences is crucial for their accurate identification and characterization in various research and development settings. This guide provides a comprehensive comparison of four key isomers—cis-glutaconic acid, trans-glutaconic acid, citraconic acid, and mesaconic acid—based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Isomers at a Glance
The four isomers discussed herein are geometric isomers. Cis- and trans-glutaconic acids are isomers based on the orientation of substituents around a carbon-carbon double bond. Citraconic acid is the cis-isomer of methylbutenedioic acid, while mesaconic acid is its trans-isomer.[1]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the four this compound isomers.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Isomer | Hα | Hβ | -CH3 | Solvent |
| trans-Glutaconic acid | ~5.86 | ~6.66 | - | Water |
| cis-Glutaconic acid (Predicted) | ~5.9 | ~6.3 | - | - |
| Citraconic acid | 5.49 | - | 1.906 | D2O |
| Mesaconic acid | 6.46 | - | 1.92 | Water[2] |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Isomer | Cα | Cβ | Cγ | -COOH | -CH3 | Solvent |
| trans-Glutaconic acid | 131.04 | 141.77 | 43.57 | - | - | Water |
| cis-Glutaconic acid (Predicted) | ~125 | ~140 | ~35 | ~170 | - | - |
| Citraconic acid | 122.997 | - | - | 150.725 | 23.084 | D2O[3] |
| Mesaconic acid | - | - | - | - | - | - |
Mass Spectrometry Data
Table 3: Key Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragments |
| trans-Glutaconic acid | 130 | 85, 71, 95, 113 |
| cis-Glutaconic acid | 130 | 85, 112 |
| Citraconic acid | 130 | 85, 129 |
| Mesaconic acid | - | 129, 85 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 200-240 ppm.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Place a portion of the resulting fine powder into a pellet-forming die.
-
Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization (for improved volatility):
-
Dry the sample completely under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine).
-
Heat the mixture to facilitate the derivatization of the carboxylic acid groups.
GC-MS Parameters (Typical):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280-300°C) to ensure separation of the isomers.
-
Carrier Gas: Helium.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Workflow for Spectroscopic Comparison
The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound isomers.
Caption: A generalized workflow for the comparative spectroscopic analysis of this compound isomers.
References
A Comparative Guide to Pentenedioic Acid-Based and Adipic Acid-Based Polymers for Researchers and Drug Development Professionals
A detailed analysis of the performance, properties, and experimental protocols of polymers derived from pentenedioic acid and adipic acid, offering insights into their potential applications in drug development and material science.
The development of novel polymers with tailored properties is a cornerstone of advancement in drug delivery, tissue engineering, and biomedical devices. Dicarboxylic acids serve as fundamental building blocks for a wide array of polyesters and polyamides. Among these, adipic acid, a saturated six-carbon dicarboxylic acid, is a well-established monomer used in the synthesis of various commercial polymers like Nylon 6,6.[1] Its unsaturated counterpart, this compound, and its isomers, offer the potential for creating polymers with unique functionalities, including sites for crosslinking or further chemical modification. This guide provides an objective comparison of the performance of polymers based on this compound and its analogs with those derived from adipic acid, supported by experimental data.
Performance Comparison: A Data-Driven Overview
The introduction of a carbon-carbon double bond in the polymer backbone can significantly influence its thermal and mechanical properties, as well as its biodegradability. While direct comparative data for homopolymers of this compound are limited in publicly accessible literature, studies on analogous unsaturated dicarboxylic acids, such as trans-β-hydromuconic acid (a C6 isomer) and itaconic acid (a C5 dicarboxylic acid with an exo-chain double bond), provide valuable insights.
Thermal Properties
The presence of unsaturation in the polymer chain generally affects its crystallinity and, consequently, its melting temperature (Tm) and glass transition temperature (Tg). Saturated aliphatic polyesters, like those derived from adipic acid, tend to have higher melting points due to more efficient chain packing and crystallization.
| Polymer System | Monomers | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| Unsaturated Polyester (Analog) | trans-β-Hydromuconic Acid, Fumaric Acid, 1,4-Butanediol | -30 to -10 (Varies with composition) | 80 to 120 (Varies with composition) | > 300 |
| Unsaturated Polyester (Analog) | Itaconic Acid, 1,4-Butanediol | Amorphous | - | ~244 |
| Saturated Polyester | Adipic Acid, 1,4-Butanediol | -60 to -70 | 55 - 60 | ~350 |
Table 1: Comparison of Thermal Properties of Unsaturated and Saturated Polyesters.
Mechanical Properties
The mechanical performance of a polymer is intrinsically linked to its chemical structure, molecular weight, and crystallinity. The rigidity of the double bond in unsaturated polyesters can influence tensile strength and modulus.
| Polymer System | Monomers | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Unsaturated Copolyester (Analog) | trans-β-Hydromuconic Acid, Fumaric Acid, 1,4-Butanediol | 30 - 60 | 200 - 500 | 200 - 800 |
| Saturated Polyester | Adipic Acid, Diethylene Glycol | ~2.5 | - | - |
| Saturated Polyester | Adipic Acid, Ethylene Glycol | 15-30 | 200-400 | >400 |
Table 2: Comparison of Mechanical Properties of Unsaturated and Saturated Polyesters.
Biodegradability
Aliphatic polyesters are generally susceptible to enzymatic degradation, a crucial property for many biomedical applications. The presence of unsaturation can affect the rate of biodegradation. While both saturated and unsaturated aliphatic polyesters are biodegradable, the specific enzyme and environment play a significant role.[2][3] Studies have shown that copolyesters containing adipic acid, such as poly(butylene succinate-co-adipate) (PBSA), are readily degraded by various enzymes.[3][4] The degradation of unsaturated polyesters is also enzyme-mediated, with the accessibility of ester bonds to microbial lipases being a key factor.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of these polymers.
Synthesis of Polyesters
Melt Polycondensation: This is a common method for synthesizing both saturated and unsaturated polyesters.
-
Procedure: Equimolar amounts of the dicarboxylic acid (e.g., adipic acid or an unsaturated analog) and a diol (e.g., 1,4-butanediol) are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet. A catalyst, such as stannous octoate or p-toluenesulfonic acid, is added.[5] The mixture is heated under a nitrogen atmosphere in a two-stage process. The first stage (esterification) is typically carried out at 160-190°C for several hours to remove water. The second stage (polycondensation) involves increasing the temperature to 220-250°C and applying a high vacuum to facilitate the removal of the diol and increase the molecular weight.[5] For unsaturated polyesters, a radical inhibitor like 4-methoxyphenol (B1676288) may be added to prevent crosslinking at high temperatures.
Enzymatic Polymerization: An environmentally friendly alternative that proceeds under milder conditions.
-
Procedure: The dicarboxylic acid or its ester and a diol are mixed in a solvent or in bulk with an immobilized lipase (B570770) (e.g., Candida antarctica Lipase B). The reaction is typically carried out at a moderately elevated temperature (e.g., 70-100°C) for an extended period (24-72 hours).[6][7]
Characterization of Polymers
Standard techniques are employed to determine the properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymers and to determine the composition of copolyesters.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.[3]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymers.[3]
-
Tensile Testing: Tensile testing is performed on polymer films or molded specimens to determine mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study | Semantic Scholar [semanticscholar.org]
- 5. iscientific.org [iscientific.org]
- 6. mdpi.com [mdpi.com]
- 7. psecommunity.org [psecommunity.org]
Immunoassay Cross-Reactivity: A Comparative Guide for Glutaric and Glutaconic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical cross-reactivity between glutaric acid and glutaconic acid in the context of immunoassay development. As there are no commercially available immunoassays specifically for glutaric and glutaconic acid, this document outlines the principles for developing such an assay and predicts potential cross-reactivity based on molecular structure. The information presented is intended to guide researchers in the design and validation of specific immunoassays for these analytes.
Introduction to Immunoassays for Small Molecules
Glutaric acid and glutaconic acid are small organic molecules that, on their own, are generally not immunogenic. To develop an immunoassay for these compounds, they must be treated as haptens . This involves covalently conjugating them to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create a hapten-carrier conjugate that can elicit an immune response and antibody production.
The specificity of the resulting antibodies is crucial for the reliability of the immunoassay. Cross-reactivity occurs when antibodies raised against one hapten (the target analyte) also bind to other structurally similar molecules. Understanding the potential for cross-reactivity between glutaric acid and glutaconic acid is essential for developing a selective and accurate assay.
Structural Comparison and Predicted Cross-Reactivity
The primary structural difference between glutaric acid and glutaconic acid lies in the presence of a carbon-carbon double bond in glutaconic acid, whereas glutaric acid has a saturated carbon chain.[1][2][3] This seemingly minor difference can have a significant impact on the three-dimensional shape and electronic properties of the molecules, which in turn influences their binding to antibodies.
Table 1: Predicted Immunoassay Cross-Reactivity Based on Structural Differences
| Feature | Glutaric Acid (Target Analyte) | Glutaconic Acid (Potential Cross-Reactant) | Predicted Impact on Antibody Binding and Cross-Reactivity |
| Chemical Structure | HOOC-(CH₂)₃-COOH | HOOC-CH=CH-CH₂-COOH | The presence of the C=C double bond in glutaconic acid introduces rigidity and a planar geometry to a portion of the molecule, which is absent in the more flexible glutaric acid. This structural difference is a key factor in determining antibody specificity. |
| Antibody Specificity | High | Low to Moderate | Antibodies developed against a glutaric acid-carrier conjugate are expected to primarily recognize the flexible, saturated five-carbon chain. The rigid, unsaturated structure of glutaconic acid may result in weaker binding to these antibodies, leading to lower cross-reactivity. |
| Conjugation Site | Typically via a carboxyl group | Typically via a carboxyl group | The method of conjugation to the carrier protein can influence which parts of the hapten are exposed for antibody recognition. If conjugation occurs at a terminal carboxyl group for both, the central part of the molecules will be the primary determinant of specificity. |
| Predicted Cross-Reactivity (%) | 100% (by definition) | < 50% (Hypothetical) | The significant structural difference suggests that a well-designed immunoassay for glutaric acid should exhibit moderate to low cross-reactivity with glutaconic acid. However, this must be confirmed experimentally. |
Experimental Protocols
The following are detailed, theoretical protocols for the development of a competitive immunoassay for glutaric acid and the subsequent assessment of glutaconic acid cross-reactivity.
Preparation of Hapten-Carrier Conjugates
Objective: To synthesize immunogens (for antibody production) and coating antigens (for ELISA plates) by conjugating glutaric acid to carrier proteins.
Materials:
-
Glutaric acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Glutaric Acid: Dissolve glutaric acid in DMF. Add NHS and DCC (or EDC) to activate one of the carboxyl groups. Stir the reaction at room temperature for 4-6 hours.
-
Conjugation to Carrier Protein: Dissolve BSA or KLH in PBS. Slowly add the activated glutaric acid solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C.
-
Purification: Dialyze the conjugate solution against PBS for 48 hours with several changes of buffer to remove unconjugated hapten and reaction byproducts.
-
Characterization: Confirm the conjugation ratio (moles of hapten per mole of protein) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Antibody Production
Objective: To generate polyclonal or monoclonal antibodies against the glutaric acid-KLH conjugate.
Procedure:
-
Immunization: Immunize laboratory animals (e.g., rabbits for polyclonal, mice for monoclonal) with the glutaric acid-KLH conjugate emulsified in an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Titer Determination: Periodically collect blood samples and determine the antibody titer using an indirect ELISA with the glutaric acid-BSA conjugate as the coating antigen.
-
Antibody Purification (for polyclonal): Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
-
Hybridoma Technology (for monoclonal): For monoclonal antibodies, perform spleen cell fusion with myeloma cells to generate hybridomas. Screen the hybridoma supernatants for the desired antibody specificity and clone the positive hybridomas.
Competitive ELISA for Glutaric Acid
Objective: To develop a quantitative immunoassay for glutaric acid.
Materials:
-
Glutaric acid-BSA conjugate (coating antigen)
-
Anti-glutaric acid antibody
-
Glutaric acid standards
-
Glutaconic acid (for cross-reactivity testing)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the glutaric acid-BSA conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Competition: Add glutaric acid standards or samples to the wells, followed immediately by the addition of the anti-glutaric acid antibody. Incubate for 1-2 hours at room temperature. During this step, the free glutaric acid in the sample/standard competes with the coated glutaric acid for binding to the antibody.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the TMB substrate and incubate in the dark until a suitable color develops.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of glutaric acid in the sample.
Cross-Reactivity Assessment
Objective: To determine the cross-reactivity of the anti-glutaric acid antibody with glutaconic acid.
Procedure:
-
Prepare a series of standard curves for both glutaric acid and glutaconic acid using the competitive ELISA protocol described above.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Glutaric Acid / IC50 of Glutaconic Acid) x 100
Mandatory Visualizations
Caption: Workflow for generating antibodies against the small molecule hapten, glutaric acid.
Caption: Principle of a competitive ELISA for the detection of glutaric acid.
Conclusion
References
benchmarking the synthesis of pentenedioic acid against other unsaturated dicarboxylic acids
For researchers and professionals in drug development and materials science, the selection of an appropriate unsaturated dicarboxylic acid is a critical decision influenced by factors such as synthetic accessibility, yield, and the nature of the starting materials. This guide provides a comparative benchmark of the synthesis of pentenedioic acid (glutaconic acid) against other key unsaturated dicarboxylic acids: maleic acid, fumaric acid, and itaconic acid. The data presented is compiled from various experimental sources to offer a clear comparison of their synthetic routes and efficiencies.
Quantitative Synthesis Data Comparison
The following table summarizes various synthetic methods for pentenedioic (glutaconic), maleic, fumaric, and itaconic acids, highlighting the diversity in precursors, conditions, and achievable yields.
| Target Acid | Starting Material(s) | Key Reagents / Catalyst | Reaction Conditions | Yield |
| This compound | Levulinic Acid | Bromine, Potassium Carbonate | Bromination followed by treatment with K₂CO₃ | Not specified |
| (cis-Glutaconic Acid) | ||||
| This compound | 2-Oxoglutarate | Genetically engineered E. coli | Anaerobic fermentation | 2.7 mM conc. |
| (trans-Glutaconic Acid) | ||||
| Maleic Acid | Maleic Anhydride (B1165640) | Water (Hydrolysis) | Temperature controlled between 52°C and 85°C | >99%[1] |
| Maleic Acid | Furfural (B47365) | Phosphomolybdic acid, Copper Nitrate | Not specified | 49.2%[2] |
| Fumaric Acid | Maleic Acid | Concentrated HCl | Reflux with stirring | 50-58%[3] |
| Fumaric Acid | Maleic Acid | Hydrothermal (no catalyst) | 190-220°C for 0-4 hours | Up to 92%[4][5][6] |
| Fumaric Acid | Glucose | Rhizopus arrhizus (Fermentation) | 33°C, continuous neutralization | 85% (w/w)[7] |
| Itaconic Acid | Citric Acid Monohydrate | Heat (Pyrolysis) | Rapid heating, distillation at 175-190°C | 24-39%[8] |
| Itaconic Acid | Glucose | Aspergillus terreus (Fermentation) | pH-shift (initial 3.0, then 2.5) | 87.32 g/L titer[9] |
Experimental Protocols
Detailed methodologies for the synthesis of each dicarboxylic acid are provided below, based on established laboratory procedures.
1. Synthesis of this compound (cis-Glutaconic Acid) from Levulinic Acid
The preparation of cis-glutaconic acid can be achieved through the bromination of levulinic acid, followed by treatment of the resulting dibromoketone with potassium carbonate.[10] While specific yields are not detailed in the available literature, this method represents a classic chemical synthesis route.
2. Synthesis of Maleic Acid from Maleic Anhydride
This process involves the controlled hydrolysis of maleic anhydride.
-
Procedure : Molten maleic anhydride (at 55°C to 70°C) is reacted with water.[1] The temperature of the reaction must be carefully maintained between 52°C and 85°C.[1] This can be achieved using heat exchangers or by controlling the temperature of the added water.[1]
-
Yield : This method can achieve yields of at least 99% by weight, with minimal formation of the isomeric fumaric acid.[1]
3. Synthesis of Fumaric Acid from Maleic Acid (Isomerization)
Fumaric acid is commonly produced by the acid-catalyzed isomerization of maleic acid.
-
Reactants : 1 g of maleic acid, 8 mL of deionized water, and 8 mL of concentrated hydrochloric acid.[11]
-
Procedure :
-
Grind 1 g of maleic acid and place it in a 25-mL round-bottom flask with 8 mL of deionized water and a boiling stone.[11]
-
Set up a reflux apparatus and heat the mixture with stirring until all the solid dissolves.[11]
-
Slowly add 8 mL of concentrated hydrochloric acid through the top of the condenser.[11]
-
Continue to reflux the solution. After the reaction is complete, allow the apparatus to cool.
-
Place the flask in an ice-water bath to crystallize the fumaric acid.[11]
-
Collect the product crystals via vacuum filtration and wash with cold deionized water.[11]
-
-
Yield : A high-selectivity conversion of up to 92% can be achieved via a simple one-step hydrothermal reaction without a catalyst at temperatures between 190°C and 220°C.[4][5][6] A laboratory procedure using furfural as a starting material reports a total yield of 50-58% after purification.[3]
4. Synthesis of Itaconic Acid from Citric Acid
Itaconic acid can be synthesized by the pyrolysis of citric acid.
-
Reactants : 200 g of U.S.P. citric acid monohydrate.[8]
-
Procedure :
-
Place 200 g of citric acid monohydrate in a 500-cc Pyrex Kjeldahl flask fitted for downward distillation.[8]
-
Heat the flask with a free flame until the acid melts.
-
Increase the heating rapidly with a Meker burner to complete the distillation as quickly as possible (typically 10-12 minutes). The distillate, consisting of water and itaconic anhydride, is collected at 175–190°C.[8]
-
Separate the lower layer of itaconic anhydride from the distillate. The yield of the anhydride is 37–47%.[8]
-
To obtain itaconic acid, reflux 40 g of the collected itaconic anhydride with 100 cc of water for one hour.[8]
-
Allow the solution to cool, then place it in an ice bath to crystallize the itaconic acid.
-
Filter and dry the crystals.
-
-
Yield : The yield of itaconic acid from the anhydride hydrolysis step is between 24–39%.[8]
Visualization of Synthetic Pathways
The following diagram illustrates the synthetic relationships between common precursors and the target unsaturated dicarboxylic acids, providing a clear visual guide to their origins.
A flowchart illustrating the synthetic pathways from common precursors to various unsaturated dicarboxylic acids.
This guide highlights that while maleic and fumaric acid can be produced with very high yields through chemical synthesis, biotechnological routes using renewable feedstocks are well-established and efficient for fumaric and itaconic acid. The synthesis of this compound is less commonly benchmarked but can be achieved through both chemical and emerging biotechnological methods. The choice of synthesis will ultimately depend on the desired isomer, required purity, scalability, and the importance of utilizing sustainable precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Efficient Production of the Dicarboxylic Acid Glutarate by Corynebacterium glutamicum via a Novel Synthetic Pathway [frontiersin.org]
- 3. Making sure you're not a bot! [open.uni-marburg.de]
- 4. CAS 628-48-8: trans-Glutaconic acid | CymitQuimica [cymitquimica.com]
- 5. A metal-free, one-pot method for the oxidative cleavage of internal aliphatic alkenes into carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. DSpace [dr.lib.iastate.edu]
- 7. hmdb.ca [hmdb.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Mild decarboxylation of neat muconic acid to levulinic acid: a combined experimental and computational mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Glutaconic acid - Wikipedia [en.wikipedia.org]
- 11. kbfi.ee [kbfi.ee]
A Comparative Guide to Assessing the Purity of Synthesized Pentenedioic Acid: Titration vs. High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides an objective comparison of two prevalent analytical techniques—acid-base titration and High-Performance Liquid Chromatography (HPLC)—for assessing the purity of synthesized pentenedioic acid, also known as glutaric acid. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate method for their needs.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of cyclopentanone (B42830). This method provides a reliable route to the desired dicarboxylic acid.
Experimental Protocol: Synthesis of this compound from Cyclopentanone
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and condenser, place 200 mL of 50% nitric acid and 0.25 g of vanadium pentoxide.
-
Initiation: Heat the mixture to 65–70°C in a water bath. Cautiously add 1 mL of cyclopentanone to initiate the reaction.
-
Oxidation: Once the initial reaction subsides, a mixture of 100 g of cyclopentanone and 400 g of 50% nitric acid is added dropwise over two to three hours while maintaining the temperature at 65–70°C.
-
Completion and Isolation: After the addition is complete, continue stirring for an additional hour. Upon cooling, the this compound will crystallize.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water to yield a white crystalline solid.
Purity Assessment Methodologies
The purity of the synthesized this compound can be determined using various analytical techniques. Here, we compare the classical acid-base titration method with the more modern HPLC technique.
Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, a dicarboxylic acid, it is titrated with a standardized strong base, such as sodium hydroxide (B78521) (NaOH), to a defined endpoint.
Experimental Protocol: Titration of this compound
-
Materials and Reagents:
-
Synthesized this compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Analytical balance, burette (50 mL), pipette (25 mL), Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
-
-
Sample Preparation:
-
Accurately weigh approximately 0.3 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
-
Titration Procedure:
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Place the Erlenmeyer flask on a magnetic stirrer and begin titrating with the NaOH solution.
-
Continue the titration until a faint pink color persists for at least 30 seconds. This indicates the endpoint of the titration.[1]
-
Record the final volume of the NaOH solution.
-
Repeat the titration at least two more times for accuracy.
-
-
Calculation of Purity: The purity of the this compound sample is calculated using the following formula:
Purity (%) = (V × M × E) / W × 100
Where:
-
V = Volume of NaOH used in liters (L)
-
M = Molarity of NaOH solution (mol/L)
-
E = Equivalent weight of this compound (Molecular Weight / 2, as it is a dicarboxylic acid). The molecular weight of this compound (C₅H₈O₄) is 132.11 g/mol , so E = 66.055 g/mol .
-
W = Weight of the this compound sample in grams (g)
-
HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the purity assessment of this compound, a reverse-phase HPLC method is highly effective.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724), water, and phosphoric acid
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile. A common gradient is to start with a high aqueous percentage and gradually increase the acetonitrile concentration. For isocratic elution, a mobile phase of acetonitrile and water (with phosphoric acid) can be used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh a known amount of the synthesized this compound and dissolve it in the mobile phase to a similar concentration as the standard stock solution.
-
-
Analysis and Purity Calculation:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the chromatogram.
-
The purity of the sample is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For more accurate quantification, the concentration of this compound in the sample can be determined from the calibration curve.
Purity (%) = (Area of Sample Peak / Total Area of All Peaks) × 100
-
Data Presentation and Comparison
The following tables summarize the quantitative data obtained from the purity assessment of a synthesized batch of this compound using both titration and HPLC methods.
Table 1: Titration Data for Purity Assessment of this compound
| Trial | Weight of Sample (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of 0.1 M NaOH (mL) | Calculated Purity (%) |
| 1 | 0.3015 | 0.10 | 45.20 | 45.10 | 98.8 |
| 2 | 0.3052 | 0.20 | 45.95 | 45.75 | 99.1 |
| 3 | 0.2998 | 0.15 | 45.05 | 44.90 | 99.0 |
| Average | 99.0 | ||||
| Standard Deviation | 0.15 |
Table 2: HPLC Data for Purity Assessment of this compound
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 2.85 | 15,234 | 0.45 | Impurity 1 (e.g., Succinic Acid) |
| 2 | 3.52 | 3,356,789 | 99.12 | This compound |
| 3 | 4.18 | 14,567 | 0.43 | Impurity 2 (e.g., Adipic Acid) |
| Total | 3,386,590 | 100.00 |
Table 3: Comparison of Titration and HPLC Methods
| Parameter | Titration | HPLC |
| Principle | Neutralization of total acidic content | Separation based on polarity, quantification by UV absorption |
| Specificity | Low (titrates all acidic impurities) | High (separates and quantifies individual components) |
| Sensitivity | Moderate | High |
| Accuracy | Good for high purity samples with no acidic impurities | Excellent |
| Precision | Good (RSD <1%) | Excellent (RSD <0.5%) |
| Cost | Low (inexpensive equipment and reagents) | High (expensive instrumentation and solvents) |
| Analysis Time | Fast (per sample) | Slower (requires method development and run time) |
| Information Provided | Overall acidic purity | Purity profile, identification and quantification of impurities |
Visualizing the Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental procedures.
References
A Researcher's Guide to Inter-Laboratory Comparison of Pentenedioic Acid Analysis
Comparative Overview of Analytical Methodologies
The two predominant techniques for the quantitative analysis of pentenedioic acid and other dicarboxylic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and sample preparation complexity.
Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection. | Separation in the liquid phase based on polarity, followed by highly selective mass-based detection. |
| Sample Preparation | Requires derivatization to increase volatility (e.g., esterification, silylation).[1][2] | Often requires minimal sample preparation (e.g., dilution, filtration).[3][4] |
| Sensitivity | High sensitivity, with detection limits typically in the low micromolar range. | Very high sensitivity, with detection limits often in the nanomolar to picomolar range.[1][2][3] |
| Specificity | Good specificity, but can be susceptible to interference from isomeric compounds.[1] | Excellent specificity due to the use of Multiple Reaction Monitoring (MRM).[2][3] |
| Throughput | Lower throughput due to longer run times and derivatization steps. | Higher throughput with shorter analysis times per sample.[2] |
| Matrix Effects | Less prone to ion suppression/enhancement compared to LC-MS/MS. | Can be affected by matrix components that interfere with ionization. |
| Instrumentation Cost | Generally lower initial instrument cost. | Higher initial instrument cost. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories. Below are representative protocols for the analysis of dicarboxylic acids using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of this compound
This protocol is based on established methods for the analysis of dicarboxylic acids in biological samples.[5]
1. Sample Preparation (Derivatization):
-
Extraction: Acidify the sample (e.g., urine, plasma) with HCl and extract the dicarboxylic acids with an organic solvent like methyl-tert-butyl ether.[1]
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Add a derivatizing agent such as butanolic HCl to form butyl esters.[1][2] Heat the mixture to ensure complete derivatization.
-
Reconstitution: After cooling, evaporate the excess reagent and reconstitute the sample in a suitable solvent (e.g., chloroform) for GC-MS analysis.[6]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: Capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C) to elute the derivatized acids.
-
Mass Spectrometer: Agilent Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is adapted from methods for quantifying dicarboxylic acids in various matrices.[3]
1. Sample Preparation:
-
Dilution: Dilute the sample (e.g., biological fluid, environmental sample) with the initial mobile phase (e.g., water with 0.1% formic acid).
-
Internal Standard: Add an isotopically labeled internal standard (e.g., this compound-d4) to correct for matrix effects and variations in instrument response.
-
Filtration: Centrifuge the sample to pellet any precipitates and filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[3]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to elute the analyte, followed by a re-equilibration step.[3]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound.[3]
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Logical Framework for Method Selection
The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation.
Caption: Decision tree for analytical method selection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS identification of residue compounds from a polyethylene reference material digested with microwave-assisted nitric acid vapor-phase digestion - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biocompatibility of Polyester-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable polymeric biomaterial is a critical step in the design and development of drug delivery systems and tissue engineering scaffolds. Biocompatibility is a paramount consideration, ensuring that the material does not elicit an adverse immune response or cytotoxic effects that could compromise its therapeutic efficacy and patient safety. This guide provides a comparative evaluation of the biocompatibility of three widely used biodegradable polyesters: Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL).
While the initial aim was to evaluate pentenedioic acid-containing polymers, a comprehensive literature search did not yield sufficient quantitative biocompatibility data to facilitate a robust comparison. Therefore, this guide focuses on the well-established polyester-based biomaterials for which a wealth of experimental data exists. The information presented herein is intended to assist researchers in making informed decisions when selecting a polymer for their specific biomedical application.
In Vitro Cytotoxicity Assessment
The initial evaluation of a biomaterial's biocompatibility typically involves in vitro cytotoxicity assays to assess its effect on cell viability and proliferation. Commonly employed methods include the MTT and LDH assays.
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the biomaterial suggests a cytotoxic effect.
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium. An increase in LDH levels is indicative of cell membrane damage and cytotoxicity.
Below is a summary of representative quantitative data from studies evaluating the cytotoxicity of PLA, PLGA, and PCL on various cell lines.
Table 1: Comparative In Vitro Cytotoxicity Data for PLA, PLGA, and PCL
| Polymer | Cell Line | Assay | Concentration/Form | Results | Reference |
| PLA | L929 Fibroblasts | MTT | Various concentrations | 89.4% to 100.7% cell viability | |
| SHED | MTT | 100 g/L extract | No significant toxicity, promoted proliferation | ||
| Osteoblasts (MG-63) | Alamar Blue | 5% and 10% CaSiO3 composite membranes | No cytotoxicity observed | ||
| PLGA | L929 Cells | MTT | Nanoparticles | Low cytotoxicity | |
| Human Fibroblasts | Collagen Contraction | Adasatinib-loaded nanoparticles | No significant difference from control | ||
| PCL | Osteoblasts (MG-63) | Alamar Blue | 5% and 10% CaSiO3 composite membranes | No cytotoxicity observed | |
| L-929 Cells | Relative Growth Rate | Mg |
A Comparative Kinetic Analysis of Enzymatic Glutaconate Conversion
A detailed guide for researchers, scientists, and drug development professionals on the kinetic performance of the glutaconate fermentation pathway and its alternatives.
The enzymatic conversion of glutaconate is a key metabolic process in several anaerobic bacteria, notably Acidaminococcus fermentans. This pathway plays a crucial role in the fermentation of glutamate (B1630785), an abundant amino acid. Understanding the kinetics of the enzymes involved is paramount for applications in metabolic engineering, biofuel production, and as a potential target for antimicrobial drug development. This guide provides a comparative analysis of the kinetic parameters of the primary enzymes in the glutaconate pathway and contrasts them with alternative glutamate fermentation routes.
The Glutaconate Pathway: A Two-Step Conversion
The conversion of glutaconate to crotonyl-CoA is a critical segment of the hydroxyglutarate pathway for glutamate fermentation. This process is primarily facilitated by two key enzymes: Glutaconate CoA-transferase (GCT) and Glutaconyl-CoA decarboxylase (Gdcd).
Glutaconate CoA-transferase (GCT) catalyzes the transfer of Coenzyme A (CoA) from acetyl-CoA to glutaconate, forming glutaconyl-CoA and acetate. Subsequently, Glutaconyl-CoA decarboxylase (Gdcd) , a biotin-dependent sodium pump, decarboxylates glutaconyl-CoA to crotonyl-CoA, coupling this reaction to the transport of sodium ions across the cell membrane.
Comparative Kinetic Parameters
A thorough understanding of enzyme kinetics is essential for evaluating the efficiency of a metabolic pathway. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
Below is a comparative summary of the kinetic parameters for the key enzymes in the glutaconate pathway and alternative glutamate fermentation pathways.
| Pathway | Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Glutaconate Pathway | Glutaconate CoA-transferase (GCT) | Acidaminococcus fermentans | Glutaconate | 0.8 | 280 | 3.5 x 10⁵ |
| Acetyl-CoA | 0.3 | - | - | |||
| Glutaconyl-CoA decarboxylase (Gdcd) | Acidaminococcus fermentans | Glutaconyl-CoA | 0.2 | 50 | 2.5 x 10⁵ | |
| Methylaspartate Pathway | Glutamate mutase | Clostridium tetanomorphum | L-Glutamate | 0.14 | 15 | 1.1 x 10⁵ |
| 3-Methylaspartate ammonia-lyase | Citrobacter amalonaticus | (2S,3S)-3-Methylaspartate | 0.4 | 85 | 2.1 x 10⁵ | |
| Clostridium tetanomorphum | (2S,3S)-3-Methylaspartate | 0.25 | 90 | 3.6 x 10⁵ | ||
| Hydroxyglutarate Pathway | 2-Hydroxyglutarate dehydrogenase | Acidaminococcus fermentans | (R)-2-Hydroxyglutarate | 0.5 | 120 | 2.4 x 10⁵ |
Note: The kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition. The data presented here are compiled from various sources for comparative purposes.
Alternative Glutamate Fermentation Pathways
Besides the glutaconate pathway (a part of the hydroxyglutarate pathway), anaerobic bacteria utilize other routes to ferment glutamate, primarily the methylaspartate pathway .
The methylaspartate pathway involves the conversion of glutamate to 3-methylaspartate by glutamate mutase , a vitamin B12-dependent enzyme. Subsequently, 3-methylaspartate ammonia-lyase catalyzes the elimination of ammonia (B1221849) from 3-methylaspartate to form mesaconate. A kinetic comparison reveals that the key enzymes in the methylaspartate pathway exhibit comparable catalytic efficiencies to those in the glutaconate pathway.
Signaling Pathways and Experimental Workflows
To visualize the biochemical transformations and the experimental procedures for kinetic analysis, the following diagrams are provided in the DOT language.
Caption: Enzymatic conversion pathway of glutaconate.
Caption: General experimental workflow for kinetic analysis.
Experimental Protocols
Accurate determination of kinetic parameters relies on robust and well-defined experimental protocols. Below are detailed methodologies for assaying the activities of Glutaconate CoA-transferase and Glutaconyl-CoA decarboxylase.
Assay for Glutaconate CoA-transferase (GCT) Activity
This assay measures the formation of glutaconyl-CoA from glutaconate and acetyl-CoA, which can be monitored spectrophotometrically by coupling the reaction to the reduction of NAD⁺ by 2-oxoglutarate dehydrogenase.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
Dithiothreitol (DTT) (2 mM)
-
Acetyl-CoA (0.5 mM)
-
Glutaconate (5 mM)
-
NAD⁺ (1 mM)
-
Coenzyme A (0.1 mM)
-
2-Oxoglutarate dehydrogenase (5 units)
-
Purified Glutaconate CoA-transferase (GCT) enzyme
Procedure:
-
Prepare a reaction
Safety Operating Guide
Navigating the Disposal of Pentenedioic Acid in a Laboratory Setting
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for substances like pentenedioic acid is paramount. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound, drawing upon safety data for the closely related and well-documented compound, pentanedioic acid (also known as glutaric acid), in the absence of specific data for this compound itself.
Immediate Safety and Hazard Mitigation
Pentanedioic acid and its derivatives are classified as irritants, capable of causing skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory tract irritation.[1][2] Therefore, vigilant adherence to safety protocols is essential from the moment of handling to the final disposal.
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following personal protective equipment is worn:
| Protective Gear | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent eye contact and serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and irritation.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To avoid inhalation of dust or vapors.[1][3] |
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials like sawdust.
-
Neutralization (for small spills): For small spills of acidic solutions, cautious neutralization can be performed. Slowly add a weak base such as sodium bicarbonate (baking soda) or calcium carbonate until the fizzing stops.
-
Collection: Carefully sweep or scoop up the absorbed and neutralized material into a suitable, labeled container for hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[2][3]
Systematic Disposal Procedure
The disposal of this compound waste must be conducted in a manner that ensures safety and complies with all applicable regulations.
Waste Collection and Storage:
-
Segregation: Collect this compound waste in a dedicated, clearly labeled, and compatible container.[4] Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Labeling: The container must be labeled with the full chemical name ("this compound Waste") and any associated hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as bases and strong oxidizing agents.[3][5] The container should be kept closed when not in use.[4]
General Neutralization Protocol for Acidic Waste:
For aqueous solutions of this compound that do not contain heavy metals or other prohibited substances, neutralization may be an appropriate pre-treatment step before disposal. Always perform this procedure in a fume hood with appropriate PPE.
-
Dilution: If the acid is concentrated, slowly add it to a large volume of cold water to dilute it to a concentration of less than 10%.[6] Never add water to acid.
-
Neutralization: While stirring, slowly add a weak base to the diluted acid solution. Monitor the pH of the solution.
-
Target pH: Continue adding the base until the pH is between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided this is permitted by local regulations and your institution's EHS policies.[7]
| Common Neutralizing Agents |
| Sodium Bicarbonate (NaHCO₃) |
| Sodium Carbonate (Na₂CO₃) |
| Calcium Carbonate (CaCO₃) |
| Calcium Hydroxide (Ca(OH)₂) |
Final Disposal:
Solid this compound waste and any contaminated materials from spills must be disposed of as hazardous chemical waste. This involves:
-
Packaging: Ensure the waste is in a securely closed and properly labeled container.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to arrange for pickup and disposal.[7]
-
Documentation: Complete all necessary waste disposal forms as required by your institution.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Logical workflow for the proper disposal of this compound waste.
This comprehensive approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and the protection of the environment. Always remember that consultation with your institution's safety professionals is the final and most crucial step in any chemical disposal procedure.
References
Personal protective equipment for handling Pentenedioic acid
Essential Safety and Handling Guide for Pentenedioic Acid
This guide provides crucial safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal. The information is compiled from safety data sheets of structurally similar compounds, including various isomers of Pentenoic acid and Pentanedioic acid.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are considered hazardous chemicals. They can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4][5] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Always wear tight-sealing safety goggles.[4] For tasks with a higher risk of splashing, a face shield should be used in addition to goggles.[4][6] This equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile or butyl rubber, to prevent skin contact.[6][7] Gloves must be inspected before use and disposed of properly after handling the chemical.[8]
-
Protective Clothing: A lab coat or chemical-resistant apron is required. For more extensive handling, wear coveralls or a hooded chemical splash suit to protect the full body.[2][4][9] Contaminated clothing should be removed immediately and washed before reuse.[2][3][4]
-
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhaling vapors or dust.[1][2] If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK) is necessary.[2]
Quantitative Hazard Data
The following table summarizes the hazard classifications for compounds structurally related to this compound.
| Hazard Classification | Category | Hazard Statement | Primary Compounds Cited |
| Skin Corrosion/Irritation | Category 1B / 1C / 2 | Causes severe skin burns and irritation | 3-Pentenoic acid, 4-Pentenoic acid, Glutaric acid |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation | 3-Pentenoic acid, 4-Pentenoic acid, Glutaric acid |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed | 4-Pentenoic acid |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | Hexafluoroglutaric acid, Glutaric acid |
| Flammable Liquids | Category 4 | Combustible liquid | 4-Pentenoic acid |
Note: This data is synthesized from SDS of related compounds and should be considered as a guideline. Always refer to the specific SDS for the exact compound you are using.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Operational Plan for Safe Handling
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling the Chemical:
-
Wear the full required PPE as detailed above.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
-
-
In Case of a Spill:
-
Evacuate non-essential personnel from the area.[4]
-
Ensure adequate ventilation.
-
For liquid spills, use an inert absorbent material (e.g., sand, Chemizorb®) to contain and collect the spill.[2][10]
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][11]
-
Clean the affected area thoroughly.
-
Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national regulations.[2][3]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[12] Do not mix with other waste.[2][3]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[12]
-
-
Neutralization (if applicable and safe):
-
For acidic waste, neutralization can make it safer for disposal. Slowly add a weak base like sodium bicarbonate (baking soda) until the pH is neutral (pH 7).[12] This should only be performed by trained personnel who understand the potential for heat generation and splashing.
-
-
Final Disposal:
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. fishersci.ie [fishersci.ie]
- 12. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
